molecular formula C9H14O3 B109288 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1127-13-5

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B109288
CAS No.: 1127-13-5
M. Wt: 170.21 g/mol
InChI Key: LXQJPKMORWPZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQJPKMORWPZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502564
Record name 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-13-5
Record name 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a unique bifunctional molecule with significant applications in modern drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthesis, applications, and handling, grounding all information in authoritative scientific data.

Introduction: A Scaffold of Strategic Importance

This compound (CAS No. 1127-13-5) is a fascinating organic compound distinguished by its rigid, three-dimensional bicyclo[2.2.2]octane framework. This core structure is decorated with two key functional groups at the bridgehead positions: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This unique arrangement imparts a combination of high polarity, structural rigidity, and defined stereochemistry, making it a highly valuable building block in medicinal chemistry.

The inherent rigidity of the bicyclo[2.2.2]octane system provides a predictable and constrained scaffold, which is a critical attribute for designing molecules that fit precisely into the binding sites of biological targets. Its bifunctionality allows for orthogonal chemical modifications, enabling its incorporation into more complex molecular architectures. Notably, it has gained prominence as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an innovative class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its successful application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1127-13-5[2][3][4][5]
Molecular Formula C₉H₁₄O₃[1][2][3]
Molecular Weight 170.21 g/mol [1][2][3]
Appearance Solid[1]
Melting Point 224-226 °C (in a sealed tube)[3]
Boiling Point 322.2 ± 42.0 °C (Predicted)[3]
Density 1.398 ± 0.06 g/cm³ (Predicted)[3]
Topological Polar Surface Area 57.53 Ų[2]
LogP 1.1563[2]

Synthesis and Chemical Reactivity

General Synthetic Workflow

The synthesis of functionalized bicyclo[2.2.2]octane systems often begins with the Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile, followed by functional group interconversions.

G A 1,3-Cyclohexadiene Derivative C Diels-Alder Cycloaddition A->C B Dienophile (e.g., Acrylate) B->C D Bicyclo[2.2.2]octene Intermediate C->D [4+2] Cycloaddition E Functional Group Manipulations (e.g., Hydroxylation, Oxidation) D->E Stereoselective Reactions F This compound E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Methyl Ester Synthesis

The carboxylic acid moiety of the title compound can be readily converted to its corresponding methyl ester. This reaction serves as a model for how the acid functionality can be protected or modified for subsequent synthetic steps. The following protocol is based on a reported procedure for the synthesis of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate.[6]

Objective: To convert this compound to its methyl ester.

Reagents:

  • This compound (1.0 eq)

  • Methanol (solvent)

  • (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M solution in hexanes (approx. 1.7 eq)

Procedure:

  • Dissolve this compound (0.10 g, 0.59 mmol) in methanol (5 mL) in a suitable reaction flask.[6]

  • While stirring at room temperature, slowly add the 2.0 M solution of TMS-diazomethane in hexanes (1 mL). The addition should be done cautiously as nitrogen gas is evolved.

  • Continue to stir the reaction mixture for 2 hours at room temperature to ensure the reaction goes to completion.[6]

  • Remove the solvent in vacuo using a rotary evaporator.

  • The resulting product, Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, is obtained as a yellow solid (0.105 g, 99% yield).[6]

Expertise & Causality:

  • Choice of Reagent: TMS-diazomethane is a superior choice for this esterification compared to classic Fischer esterification (acid and heat). It is highly effective under mild, neutral conditions, which prevents any potential side reactions or degradation involving the tertiary alcohol group.[6] Its use leads to nearly quantitative yields.

  • Self-Validation: The success of the reaction and the purity of the product can be confirmed using standard analytical techniques. The provided reference confirms the structure using ¹H NMR spectroscopy, which would show the appearance of a new singlet peak around 3.56 ppm corresponding to the three protons of the methyl ester group.[6]

Applications in Drug Development and Medicinal Chemistry

The rigid and bifunctional nature of this compound makes it a strategic tool for addressing complex challenges in drug design.

PROTAC Linker

One of the most exciting applications of this molecule is as a linker in the construction of PROTACs.[1] PROTACs are bifunctional molecules that induce the degradation of a target protein.[1] They consist of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The linker's role is not merely passive; its length, rigidity, and chemical nature are critical for correctly orienting the target protein and the E3 ligase to facilitate the transfer of ubiquitin, which tags the protein for destruction by the proteasome. The bicyclo[2.2.2]octane core provides a rigid, well-defined spacer, offering precise control over the distance and spatial orientation between the two ends of the PROTAC molecule.

Caption: Mechanism of action for a PROTAC utilizing a rigid linker.

Scaffold for Adenosine A1 Receptor Antagonists

The compound serves as a key reactant in the synthesis of tricyclic imidazoline derivatives.[3] These derivatives have been identified as potent and selective antagonists for the adenosine A1 receptor, a G-protein coupled receptor involved in regulating cardiovascular, neurological, and inflammatory processes.[3] The bicyclic core of the starting material becomes an integral part of the final tricyclic structure, providing the necessary three-dimensional architecture for high-affinity binding to the receptor. This application highlights its utility as a foundational element for building complex, biologically active molecules.

Building Block for Novel Pharmaceuticals

As a substituted bicyclo[2.2.2]octane, this acid is part of a class of compounds used as building blocks to explore new chemical space.[7][8] The rigid framework can improve metabolic stability and cell permeability of a drug candidate compared to more flexible aliphatic or aromatic structures. The hydroxyl and carboxylic acid groups provide convenient handles for diversification, allowing chemists to systematically modify a lead compound to optimize its pharmacological properties.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personal safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[9]

GHS Hazard Classification: [9]

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.

Precautionary Measures

The following table summarizes key precautionary statements for safe handling.

TypeStatement CodeStatement Text
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
P270Do not eat, drink or smoke when using this product.[9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[9]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[9]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
P304 + P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[9]
Disposal P501Dispose of contents/container in accordance with local regulations.[9]
First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, call a physician.[9][10]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic molecular tool. Its well-defined three-dimensional structure, combined with its dual functionality, provides medicinal chemists with a powerful scaffold for the rational design of novel therapeutics. From its role in pioneering PROTAC technology to its use in constructing highly specific receptor antagonists, this compound demonstrates the significant impact that thoughtfully designed building blocks can have on the advancement of drug discovery. A thorough understanding of its properties, reactivity, and safety is paramount for any scientist looking to leverage its unique advantages in their research.

References

Physicochemical properties of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Executive Summary

This compound is a unique bifunctional molecule built upon a rigid, three-dimensional bicyclic scaffold. This structure imparts significant steric and conformational rigidity, making it a valuable building block in medicinal chemistry and materials science. Its strategic placement of a tertiary alcohol and a bridgehead carboxylic acid allows for diverse chemical modifications and tailored molecular designs. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and spectroscopic characterization, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind its chemical behavior, grounded in its structural architecture, and present self-validating experimental frameworks for its analysis.

Introduction: The Structural and Functional Significance

The bicyclo[2.2.2]octane (BCO) core is a highly symmetrical and conformationally constrained hydrocarbon framework. Unlike flexible aliphatic chains, the BCO cage locks substituents into well-defined spatial orientations. This property is of paramount importance in drug design, where precise positioning of pharmacophoric elements can dramatically enhance binding affinity and selectivity for a biological target.

This compound (HBCO) leverages this rigid scaffold by incorporating two key functional groups:

  • Bridgehead Carboxylic Acid: Placed at a C1 bridgehead position, this group is sterically accessible for reactions like amidation or esterification. Its acidity is influenced by the transmission of electronic effects through the rigid sigma-bond framework.

  • Tertiary Alcohol: Positioned at the opposing C4 bridgehead, the hydroxyl group provides a site for hydrogen bonding and can be functionalized further, for instance, through etherification or esterification.

This 1,4-disubstitution pattern makes HBCO an excellent candidate for use as a rigid linker or spacer in complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), where it can precisely control the distance and orientation between two different protein-binding ligands.[1] Its application as a reagent in the synthesis of potent and selective adenosine A1 receptor antagonists highlights its utility in constructing novel therapeutics.[2]

Molecular and Chemical Identity

A clear identification of the molecule is the foundation of all scientific investigation. The key identifiers for this compound are summarized below.

Table 1: Molecular Identifiers

Identifier Value Source(s)
CAS Number 1127-13-5 [2][3]
Molecular Formula C₉H₁₄O₃ [2][3]
Molecular Weight 170.21 g/mol [3]
SMILES O=C(O)C12CCC(O)(CC1)CC2 [3]
InChI InChI=1S/C9H14O3/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H,10,11) [4]

| InChIKey | LXQJPKMORWPZGM-UHFFFAOYSA-N |[4] |

Caption: 2D representation of this compound.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A common and logical approach involves the hydrolysis of a corresponding ester, such as ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, which is listed as an upstream product.[2]

Synthesis_Workflow cluster_0 Retrosynthetic Analysis cluster_1 Proposed Synthetic Protocol Target 4-Hydroxybicyclo[2.2.2]octane- 1-carboxylic acid Precursor Ethyl 4-hydroxybicyclo[2.2.2]octane- 1-carboxylate Target->Precursor Hydrolysis Reagents Base (e.g., KOH) or Acid (e.g., HCl) Start Dissolve Ester in Solvent Add_Reagent Add Aqueous Base (e.g., KOH in H₂O/MeOH) Start->Add_Reagent React Heat to Reflux (Monitor by TLC) Add_Reagent->React Workup Acidify to pH 1-2 (e.g., with 2N HCl) React->Workup Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extract Purify Recrystallize from suitable solvent Extract->Purify

Caption: Proposed synthetic workflow for HBCO via ester hydrolysis.

Experimental Protocol: Saponification of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

This protocol is a representative procedure based on standard organic chemistry transformations for ester hydrolysis.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in a 10:1 mixture of methanol and water.

  • Saponification: Add potassium hydroxide (KOH, 1.5-2.0 eq) to the solution. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

  • Work-up (Acidification): Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water.

  • Precipitation: While stirring vigorously in an ice bath, slowly add 2N hydrochloric acid (HCl) to the aqueous solution until the pH is between 1 and 2. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Purification (Recrystallization): Dry the crude product. For further purification, recrystallize the solid from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture) to yield pure this compound as a white to off-white crystalline solid.[6]

Causality and Trustworthiness: The choice of saponification (base-mediated hydrolysis) is often preferred for its typically faster reaction rates and irreversible nature compared to acid-catalyzed hydrolysis. The acidic work-up is critical to protonate the carboxylate salt intermediate, rendering it neutral and causing it to precipitate from the aqueous solution due to its lower solubility. Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion before proceeding to the work-up, preventing the isolation of unreacted starting material.

Physicochemical Properties

The properties of HBCO are a direct consequence of its unique molecular structure. The data, a mix of experimental and predicted values, are summarized below.

Table 2: Summary of Physicochemical Properties

Property Value Type Source(s)
Appearance Off-white to light brown crystalline solid Experimental [6]
Melting Point 224-226 °C (in bomb tube) Experimental [2][7]
Boiling Point 322.2 ± 42.0 °C at 760 mmHg Predicted [2][7]
Density 1.398 ± 0.06 g/cm³ Predicted [2]
pKa 4.84 ± 0.10 6.33 Predicted Experimental [2][6] [8]
LogP 1.1563 0.5 Predicted Predicted (XlogP) [3] [4]

| Solubility | Soluble in polar solvents | Inferred |[9] |

Acidity (pKa)

The pKa of a carboxylic acid is a measure of its tendency to donate a proton. The literature presents two different values for HBCO: a predicted value of ~4.84 and an experimental value of 6.33 for 4-substituted BCO carboxylic acids.[2][8]

  • Structural Influence: The pKa of a typical acyclic carboxylic acid like acetic acid is ~4.76. The predicted pKa of 4.84 for HBCO suggests a minimal effect from the BCO scaffold.[2][6] However, the experimental value of 6.33 suggests that the hydroxyl group at the C4 position has a significant electron-donating effect through the rigid sigma framework, destabilizing the carboxylate anion and making the acid weaker (higher pKa).[8] This discrepancy highlights the importance of experimental validation over computational predictions. The rigid BCO structure is known to effectively transmit inductive effects.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted LogP values for HBCO are around 0.5-1.16.[3][4]

  • Structural Contribution: This moderately low LogP value reflects a balance between the lipophilic hydrocarbon cage and the two polar, hydrogen-bonding functional groups (–COOH and –OH). This balance is often desirable for drug candidates, allowing for sufficient aqueous solubility for formulation while retaining enough lipophilicity to cross cell membranes.

Melting Point and Thermal Stability

HBCO exhibits a high melting point of 224-226 °C.[2][7]

  • Causality: This high value is characteristic of a rigid, symmetrical molecule capable of forming strong intermolecular interactions in the solid state. The carboxylic acid can form hydrogen-bonded dimers, and the hydroxyl group can participate in further hydrogen-bonding networks. These strong, ordered interactions require significant thermal energy to overcome, resulting in a high melting point and indicating good thermal stability.

Spectroscopic and Structural Characterization

Table 3: Predicted Spectroscopic Data

Technique Feature Expected Observation
¹H NMR -COOH Very broad singlet, ~10-12 ppm
-OH Broad singlet, variable position (e.g., 1-3 ppm)
BCO-H Multiplets, ~1.6-1.9 ppm
¹³C NMR C=O ~175-180 ppm
C-OH (C4) ~65-70 ppm
C-COOH (C1) ~40-45 ppm
BCO-CH₂ ~30-35 ppm
IR (cm⁻¹) O-H (acid) Very broad, ~2500-3300 cm⁻¹
O-H (alcohol) Broad, ~3200-3500 cm⁻¹
C=O (acid) Sharp, strong, ~1700 cm⁻¹
MS (EI) [M]⁺ m/z 170
[M-H₂O]⁺ m/z 152

| | [M-COOH]⁺ | m/z 125 |

  • Expertise & Causality in Interpretation:

    • NMR: The ¹H NMR spectrum is expected to be simple due to the molecule's high symmetry. The protons on the six CH₂ groups of the BCO cage are chemically equivalent and would likely appear as a complex multiplet. The acidic proton of the carboxylic acid is typically very deshielded and broad. The ¹³C NMR spectrum would clearly show the four distinct carbon environments: the carbonyl, the two bridgehead carbons (C1 and C4), and the six equivalent methylene carbons.

    • IR: The infrared spectrum is dominated by the characteristic absorptions of the hydroxyl and carboxylic acid groups. The extremely broad O-H stretch from the carboxylic acid dimer is a hallmark feature, often overlapping with C-H stretches. The sharp, intense carbonyl (C=O) stretch around 1700 cm⁻¹ is unambiguous confirmation of the carboxylic acid.

    • MS: Mass spectrometry would show the molecular ion peak at m/z = 170. Common fragmentation pathways would include the loss of water (H₂O) from the tertiary alcohol to give a peak at m/z 152, and the loss of the carboxyl radical (•COOH) to give a peak at m/z 125.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Hazard Classification: According to safety data sheets, this compound is classified as harmful if swallowed (Oral Acute Toxicity, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[7]

  • Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Storage: The compound is stable under recommended storage conditions. It should be stored at room temperature in a tightly sealed container in a dry place to prevent moisture absorption.[2][6][7]

Applications in Research and Development

The unique physicochemical properties of HBCO make it a valuable tool for advanced chemical research.

  • Rigid Scaffolds in Medicinal Chemistry: The BCO core acts as a non-aromatic, rigid mimic of a benzene ring, allowing chemists to explore three-dimensional space in structure-activity relationship (SAR) studies without the metabolic liabilities of an aromatic ring.

  • PROTAC Linkers: As a bifunctional linker, HBCO can connect a warhead (ligand for a target protein) to an E3 ligase-binding moiety.[1] Its rigidity ensures that the two ends are held at a fixed distance and orientation, which is a critical optimization parameter for achieving efficient ternary complex formation and subsequent target degradation.

  • Materials Science: Dicarboxylic acids with rigid cores are used to synthesize specialty polymers and metal-organic frameworks (MOFs), imparting thermal stability and defined porosity to the resulting materials.

Conclusion

This compound is more than a simple chemical building block; it is a sophisticated tool for molecular design. Its defining features—a rigid three-dimensional scaffold, a high melting point indicative of a stable crystalline lattice, and strategically placed functional groups—provide chemists with a reliable platform for constructing complex and precisely organized molecular architectures. The interplay between its lipophilic core and polar functional groups results in balanced physicochemical properties that are advantageous for applications ranging from drug discovery to materials science. A thorough understanding of these properties, grounded in its structural causality, is essential for any scientist seeking to leverage this versatile compound in their research.

References

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the critical physicochemical properties of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, specifically its melting and boiling points. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure accurate and reproducible characterization of this versatile chemical intermediate.

Introduction: The Significance of a Bridged Bicyclic Scaffold

This compound is a unique organic compound featuring a rigid, bridged bicyclic scaffold. This structural motif is of significant interest in medicinal chemistry and materials science, offering a three-dimensional framework that can be strategically functionalized. The presence of both a hydroxyl and a carboxylic acid group provides two distinct points for chemical modification, making it a valuable building block in the synthesis of more complex molecules. For instance, it is used as a reagent in the preparation of tricyclic imidazoline derivatives, which have been identified as potent and selective adenosine A1 receptor antagonists with potential therapeutic applications in neurodegenerative and cardiovascular diseases[1].

Accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical research and development. These parameters serve as crucial indicators of a compound's identity, purity, and stability, directly influencing its handling, processing, and application. This guide will delve into the theoretical underpinnings and practical execution of the methodologies for determining these properties for this compound.

Physicochemical Properties at a Glance

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for initial assessment and experimental planning.

PropertyValueSource
Melting Point 224-226 °CMedChemExpress[2]
Boiling Point 322.2 ± 42.0 °C (Predicted)LookChem[1]
Molecular Formula C₉H₁₄O₃MedChemExpress[3]
Molecular Weight 170.21 g/mol MedChemExpress[3]
Appearance Off-white to light brown solidMedChemExpress[3]
Purity (Typical) ≥97.0% (by NMR)MedChemExpress[3]
Storage Store at room temperatureMedChemExpress[3]

Part 1: Melting Point Determination - A Measure of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, making it a reliable indicator of purity[4][5].

Causality Behind Experimental Choices

The choice of the capillary method for melting point determination is based on its precision, requirement for a small sample size, and its status as a standard technique recognized in pharmacopeias[5]. The clarity and sharpness of the melting point are directly related to the purity of the crystalline lattice[6][7]. For a rigid molecule like this compound, the intermolecular forces (hydrogen bonding from the carboxylic acid and hydroxyl groups, and van der Waals forces) are significant, leading to a relatively high melting point.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the steps for the accurate determination of the melting point of this compound using a standard melting point apparatus.

1. Sample Preparation:

  • Ensure the sample is a fine, homogeneous powder. If necessary, gently crush any coarse crystals using a mortar and pestle. The sample must be completely dry, as residual solvent will act as an impurity[5][6].
  • Introduce the powdered sample into a capillary tube, sealed at one end, to a depth of 2-3 mm.
  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube[5][6].

2. Instrument Setup and Measurement:

  • Place the capillary tube into the heating block of the melting point apparatus.
  • For an unknown sample, a rapid preliminary heating (10-20 °C/min) can be performed to determine an approximate melting range.
  • For a precise measurement, set a slower heating rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the expected melting point[4].
  • Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

3. Self-Validating System:

  • The sharpness of the melting point range is a key indicator of purity. A pure sample should have a melting range of 0.5-1.5 °C[4]. A broader range suggests the presence of impurities.
  • To confirm the identity of the substance, a mixed melting point determination can be performed. If the sample is mixed with a known, pure standard of this compound and the melting point remains sharp and unchanged, the identity is confirmed. A depression or broadening of the melting point indicates that the samples are not identical[4].

Part 2: Boiling Point Determination - A Note on Prediction and Practice

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point is a predicted value, suggesting that experimental determination may be challenging due to its high value and potential for decomposition at elevated temperatures.

Causality Behind Experimental Choices

The high predicted boiling point is a consequence of the strong intermolecular hydrogen bonding afforded by the carboxylic acid and hydroxyl functional groups, as well as the molecule's molecular weight[8][9][10]. Direct distillation at atmospheric pressure may lead to thermal decomposition before the boiling point is reached. Therefore, for high-boiling compounds, vacuum distillation or specialized micro-methods are often employed.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample quantities and can provide an estimate of the boiling point.

1. Sample Preparation:

  • Place a small amount (0.5-1 mL) of the molten sample (if solid at room temperature) into a small test tube (fusion tube).
  • Take a capillary tube sealed at one end and place it, open end down, into the liquid in the fusion tube.

2. Instrument Setup and Measurement:

  • Attach the fusion tube to a thermometer using a rubber band or wire.
  • Suspend the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).
  • Heat the side arm of the Thiele tube gently and slowly.
  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
  • Continue heating until a continuous and rapid stream of bubbles is observed.
  • Turn off the heat and allow the apparatus to cool slowly.
  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

3. Self-Validating System:

  • The determination should be repeated to ensure reproducibility.
  • It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. If the pressure is not 760 mmHg, a correction will be necessary.
  • Any signs of charring or darkening of the sample indicate decomposition, which would invalidate the boiling point measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quality control and characterization of a new batch of this compound.

QC_Workflow cluster_prep Sample Preparation & Purity cluster_analysis Physicochemical Analysis cluster_validation Data Validation & Release synthesis Synthesis purification Purification (e.g., Recrystallization) synthesis->purification Crude Product drying Drying (Vacuum Oven) purification->drying Purified Solid mp_determination Melting Point Determination (Capillary Method) drying->mp_determination Powdered Sample bp_determination Boiling Point Determination (Micro Method - if required) drying->bp_determination spectroscopy Spectroscopic Analysis (NMR, IR) drying->spectroscopy data_comparison Compare with Reference Data (Melting Point Range, Spectra) mp_determination->data_comparison spectroscopy->data_comparison purity_assessment Assess Purity (Sharp MP, NMR Purity) data_comparison->purity_assessment purity_assessment->purification Repurify if needed batch_release Batch Release for R&D purity_assessment->batch_release Meets Specifications

References

An In-depth Technical Guide to the pKa of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity constant (pKa) of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and material science. Its rigid, well-defined structure serves as an excellent platform for probing the subtle interplay of structural and electronic effects that govern chemical reactivity and physicochemical properties. This document will delve into the theoretical underpinnings of its pKa, experimental methodologies for its determination, and the structural factors that dictate its acidic character.

Physicochemical Properties and Predicted pKa

This compound is an organic compound featuring a unique bicyclic framework with both a carboxylic acid and a hydroxyl functional group.[1] These functional groups are pivotal to its chemical behavior and potential applications, including its use as a reagent in the synthesis of potent and selective adenosine A1 receptor antagonists.[1]

A critical parameter for any ionizable compound, particularly in the context of drug development, is its pKa. For this compound, the predicted pKa value is 4.84 ± 0.10 .[1][2] This value suggests it is a weak acid, with its acidity being influenced by the rigid bicyclic structure and the presence of the hydroxyl group.

PropertyValueSource
Molecular FormulaC₉H₁₄O₃[3]
Molecular Weight170.21 g/mol [3]
Melting Point224-226 °C[1]
Predicted pKa 4.84 ± 0.10 [1][2]
Predicted pKa (unsubstituted)5.07 ± 0.10[4]

Structural and Electronic Factors Influencing Acidity

The acidity of this compound is a direct consequence of its molecular structure. The rigid bicyclo[2.2.2]octane cage locks the substituents into fixed positions, allowing for a clear analysis of through-space and through-bond electronic effects.

The Inductive Effect of the 4-Hydroxy Group

The primary contributor to the acidity of this molecule, relative to the unsubstituted parent acid, is the inductive effect of the 4-hydroxy group. Electron-withdrawing groups increase the acidity of a carboxylic acid by stabilizing the resulting carboxylate anion.[5] In the case of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, this effect is transmitted primarily through space (a field effect) rather than through the sigma bonds of the carbon framework.[6][7]

The acidity of these compounds has been shown to be linearly dependent on the C-X bond dipoles, a hallmark of a field effect.[6][8] The hydroxyl group at the 4-position acts as an electron-withdrawing group, pulling electron density away from the carboxylic acid moiety. This stabilizes the negatively charged carboxylate ion formed upon deprotonation, thereby increasing the acidity (i.e., lowering the pKa) compared to the unsubstituted bicyclo[2.2.2]octane-1-carboxylic acid (predicted pKa 5.07 ± 0.10).[4]

The Role of the Bicyclic Cage

The rigid bicyclo[2.2.2]octane skeleton is an ideal scaffold for studying substituent effects because it prevents conformational ambiguity.[9] This rigidity ensures a fixed distance and orientation between the substituent at the 4-position and the carboxylic acid at the 1-position. This well-defined geometry has made this system a cornerstone for the study of field effects on acidity.[6][10] Theoretical studies have shown that substituents at the 4-position have a negligible effect on the electron density at the bridgehead carbon (C1), further supporting the dominance of a through-space field effect.[6][8]

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding between the 4-hydroxyl group and the carboxylic acid or its conjugate base is a crucial consideration. An intramolecular hydrogen bond can significantly influence the pKa of a molecule.[11][12][13]

  • In the protonated acid: A hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the carboxylic acid would stabilize the neutral acid, making it less acidic (higher pKa).

  • In the carboxylate anion: A hydrogen bond between the hydroxyl hydrogen and the negatively charged carboxylate oxygen would stabilize the conjugate base, making the acid more acidic (lower pKa).

The likelihood and strength of such an interaction depend on the geometry and the solvent environment. Given the rigid structure, the distance between the hydroxyl proton and the carboxylate oxygen is fixed. Computational modeling can provide insights into the energetic favorability of this interaction.[14][15]

G cluster_0 Factors Influencing pKa Inductive_Effect Inductive Effect (-I of OH group) Stabilization Stabilization of Carboxylate Anion Inductive_Effect->Stabilization leads to Increased_Acidity Increased Acidity (Lower pKa) Stabilization->Increased_Acidity Field_Effect Through-Space Field Effect Field_Effect->Inductive_Effect Rigid_Cage Rigid Bicyclic Structure Rigid_Cage->Field_Effect enables Intramolecular_HBond Intramolecular H-Bonding Intramolecular_HBond->Stabilization can contribute to

Caption: Key factors governing the acidity of this compound.

Experimental Determination of pKa

While predicted values are useful, experimental determination of the pKa is the gold standard. The two most common methods for this are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa is the pH at which the acid is half-neutralized.

Protocol:

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Calibrate a pH meter and immerse the electrode in the acid solution. Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments.

  • Data Collection: Record the pH after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination.

G A Prepare Acid Solution C Titrate with Strong Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric pKa Determination

This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorbance spectra.

Protocol:

  • Spectral Analysis: Obtain the UV-Vis spectra of the compound in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to determine the wavelengths of maximum absorbance for the acidic (HA) and basic (A⁻) forms.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range.

  • Measurement: Dissolve a constant amount of the compound in each buffer and measure the absorbance at a chosen wavelength (ideally where the difference in absorbance between HA and A⁻ is maximal).

  • Analysis: The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

Computational pKa Prediction

In modern drug discovery and chemical research, computational methods are frequently employed to predict pKa values. These methods can provide valuable insights before a compound is synthesized.

Quantum Mechanical Methods

High-level quantum mechanical calculations, such as those using density functional theory (DFT), can be used to calculate the gas-phase acidities of molecules.[6][7] By calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and solution (using a continuum solvation model), the pKa can be predicted. The MP2/6-311++G** theoretical level has been successfully used to calculate the acidities of substituted bicyclooctane-1-carboxylic acids, showing good agreement with experimental gas-phase acidities.[6]

Empirical and Semi-Empirical Methods

Software packages often use empirical methods based on large databases of known pKa values. These methods utilize algorithms that identify functional groups and apply corrections based on the surrounding molecular structure. The predicted pKa of 4.84 for the title compound was likely generated using such a method.[1][2]

Conclusion

The pKa of this compound is a nuanced property governed by a fascinating interplay of through-space inductive effects, the rigidity of the molecular framework, and potentially intramolecular hydrogen bonding. With a predicted pKa of 4.84, the 4-hydroxy group imparts a modest increase in acidity compared to the parent bicyclic acid. This understanding is crucial for researchers in medicinal chemistry, where pKa influences a drug's solubility, permeability, and target binding. The experimental and computational methodologies outlined in this guide provide a robust framework for the accurate determination and prediction of this vital physicochemical parameter.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is a unique bicyclic organic compound characterized by a rigid carbon framework. This structural rigidity makes it a valuable building block in medicinal chemistry and materials science, where precise control of three-dimensional molecular shape is paramount. The presence of both a hydroxyl and a carboxylic acid functional group at the bridgehead positions opens avenues for diverse chemical modifications, making it an attractive scaffold for the design of novel therapeutics and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. The highly symmetric and rigid nature of the bicyclo[2.2.2]octane core gives rise to distinct and interpretable ¹H and ¹³C NMR spectra. A thorough understanding of these spectra is crucial for confirming the identity and purity of the compound, as well as for characterizing its derivatives. This guide provides an in-depth analysis of the ¹H and ¹³C NMR data for this compound, grounded in fundamental principles of NMR spectroscopy and supported by data from related structures.

Molecular Structure and Symmetry

The structure of this compound possesses a C₃ axis of symmetry, which significantly influences its NMR spectra by rendering certain protons and carbons chemically equivalent.

Figure 1. Molecular structure of this compound.

Due to the molecule's symmetry, the six methylene protons on the ethylene bridges are chemically equivalent, as are the six methylene carbons. This leads to simplified NMR spectra, which will be discussed in the following sections.

¹H NMR Spectral Data

The protons of the bicyclo[2.2.2]octane framework are expected to appear as two distinct multiplets. The protons on the carbons adjacent to the bridgehead carbons (C2, C3, C5, C6, C7, and C8) are chemically equivalent due to the molecule's C₃ symmetry. However, within each CH₂ group, the axial and equatorial protons are diastereotopic and will have slightly different chemical shifts and coupling patterns, leading to complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.90 - 1.75m6HCH₂
~1.70 - 1.55m6HCH₂
Broads2HCOOH, OH

The broad signal for the carboxylic acid and hydroxyl protons is due to hydrogen bonding and chemical exchange. Its chemical shift can vary significantly with concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. General principles from studies on various bicyclo[2.2.2]octane derivatives indicate that the chemical shifts are influenced by the stereochemistry and the electronic effects of the substituents.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~180C =O
~70C -OH
~40C -COOH
~30C H₂

The predicted chemical shifts are based on the known effects of hydroxyl and carboxylic acid groups on carbon chemical shifts and data from similar bicyclic structures.[4] The bridgehead carbon bearing the hydroxyl group (C4) is expected to be significantly deshielded, appearing around 70 ppm. The other bridgehead carbon attached to the carboxylic acid group (C1) will also be deshielded, but to a lesser extent. The six equivalent methylene carbons of the ethylene bridges are expected to appear as a single peak around 30 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons of the hydroxyl and carboxylic acid groups.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Match, Shim) transfer->setup H1_acq Acquire ¹H Spectrum setup->H1_acq C13_acq Acquire ¹³C Spectrum setup->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate

Figure 2. Experimental workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative for its structural verification. The inherent symmetry of the molecule simplifies the spectra, allowing for straightforward interpretation. While experimental data for this specific compound is not widely published, reliable predictions can be made based on the analysis of its derivatives and the application of fundamental NMR principles. This guide provides a comprehensive overview of the expected NMR data and a robust protocol for its acquisition, serving as a valuable resource for researchers working with this important chemical entity.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Foreword: Navigating the Analytical Frontier of Complex Aliphatic Scaffolds

In the landscape of modern drug discovery and materials science, the precise characterization of molecular architecture is not merely a perfunctory step but the very foundation of innovation. Bicyclic compounds, such as 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, present a unique analytical challenge. Their rigid, three-dimensional structure imparts desirable properties but also dictates a complex behavior in the gas phase of a mass spectrometer. This guide is conceived from years of field experience, designed to move beyond simplistic protocols. It aims to instill a deep, mechanistic understanding of how to approach the mass spectrometric analysis of this and structurally related molecules. We will dissect the "why" behind every methodological choice, empowering you to not just follow a method, but to intelligently design, troubleshoot, and validate your own analytical strategies.

Section 1: The Analyte in Focus: this compound

This compound (Molecular Formula: C₉H₁₄O₃, Molecular Weight: 170.21 g/mol ) is a saturated bicyclic compound featuring a hydroxyl and a carboxylic acid group at the bridgehead positions.[1] This rigid scaffold is of significant interest in medicinal chemistry as it allows for precise spatial positioning of functional groups, a key aspect in designing molecules with high target specificity. Understanding its stability, ionization behavior, and fragmentation pathways is critical for its identification, characterization, and quantification in various matrices.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₄O₃ChemScene[1]
Molecular Weight170.21 g/mol ChemScene[1]
Predicted XlogP0.5PubChem[2]
Melting Point224-226 °CMedChemExpress[3]

The presence of both a hydroxyl and a carboxylic acid group makes this molecule polar, lending itself well to analysis by liquid chromatography-mass spectrometry (LC-MS).

Section 2: Strategic Method Development: From Sample to Spectrum

A robust mass spectrometry analysis begins long before the sample enters the instrument. The choices made in sample preparation and chromatography are pivotal for success. Given the polar nature of our analyte, a reversed-phase liquid chromatography (RPLC) approach is a logical starting point.

Experimental Protocol: Optimized LC-MS Workflow
  • Solvent and Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol. Methanol is an excellent solvent for this polar compound and is fully compatible with common ESI mobile phases.

    • Perform serial dilutions into a solution mimicking the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to ensure peak shape integrity upon injection.

  • Chromatographic Separation:

    • LC System: A UHPLC system is preferred for its high resolution and speed.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a workhorse for retaining and separating compounds of intermediate polarity.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting protonation in positive ion mode and ensuring good chromatography.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: Ramp linearly to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-12 min: Re-equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C to ensure reproducible retention times.

Caption: A streamlined workflow for the LC-MS analysis of this compound.

Section 3: Ionization and Mass Analysis: The Heart of the Experiment

Electrospray Ionization (ESI) is the premier choice for this molecule due to its polarity and the presence of acidic and basic sites. The analysis can be performed in both positive and negative ion modes, each providing complementary information.

Negative Ion Mode ([M-H]⁻): The Preferred Path for Carboxylic Acids

In negative ion mode, the carboxylic acid is readily deprotonated, leading to a highly stable carboxylate anion. This process is typically very efficient and often results in a strong signal for the [M-H]⁻ ion at m/z 169.0870 (calculated for C₉H₁₃O₃⁻).

Positive Ion Mode ([M+H]⁺): A Complementary View

In positive ion mode, protonation can occur, likely on the carbonyl oxygen or the hydroxyl group, yielding the [M+H]⁺ ion at m/z 171.1016 (calculated for C₉H₁₅O₃⁺). It is also common to observe adducts with sodium ([M+Na]⁺) at m/z 193.0835, especially when glass vials or certain mobile phase additives are used.

Trustworthiness through Self-Validation: A key step in validating your analysis is to run the sample in both positive and negative ion modes. The mass difference between the most abundant ion in the positive mode ([M+H]⁺) and the negative mode ([M-H]⁻) should be approximately 2.015 Da, corresponding to the mass of two protons. This simple check provides a high degree of confidence in the assignment of the molecular ion.

Section 4: Decoding the Fragments: Tandem Mass Spectrometry (MS/MS)

While accurate mass measurement from a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap can confirm the elemental composition, tandem mass spectrometry (MS/MS) is required for structural elucidation.[4][5] By isolating the precursor ion and inducing fragmentation, we can piece together the molecule's structure.

Although no experimental spectra for this specific molecule are publicly available, we can predict the fragmentation pathways based on well-established chemical principles. The following sections outline these predicted pathways, which can serve as a guide for interpreting experimentally acquired data.

Predicted Fragmentation of the [M-H]⁻ Ion (m/z 169.1)

The fragmentation of the deprotonated molecule is expected to be driven by the loss of small, stable neutral molecules.

G cluster_neg Predicted Negative Ion Fragmentation parent_neg [M-H]⁻ m/z 169.0870 frag1_neg Loss of H₂O [C₉H₁₁O₂]⁻ m/z 151.0764 parent_neg->frag1_neg - H₂O (18.01 Da) frag2_neg Loss of CO₂ [C₈H₁₃O]⁻ m/z 125.0972 parent_neg->frag2_neg - CO₂ (44.00 Da) frag3_neg Loss of H₂O + CO₂ [C₈H₁₁]⁻ m/z 107.0866 frag1_neg->frag3_neg - CO₂ frag2_neg->frag3_neg - H₂O

Caption: Key predicted fragmentation pathways for the [M-H]⁻ ion of this compound.

Table 2: Predicted Key Fragments in Negative Ion MS/MS

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment FormulaCalculated m/z
169.0870[M-H-H₂O]⁻H₂OC₉H₁₁O₂⁻151.0764
169.0870[M-H-CO₂]⁻CO₂C₈H₁₃O⁻125.0972
151.0764[M-H-H₂O-CO₂]⁻CO₂C₈H₁₁⁻107.0866

The loss of water from the hydroxyl group and the decarboxylation of the carboxylate are both highly plausible fragmentation routes.

Predicted Fragmentation of the [M+H]⁺ Ion (m/z 171.1)

The fragmentation in positive ion mode is often more complex, potentially involving rearrangements of the rigid bicyclic core.

G cluster_pos Predicted Positive Ion Fragmentation parent_pos [M+H]⁺ m/z 171.1016 frag1_pos Loss of H₂O [C₉H₁₃O₂]⁺ m/z 153.0910 parent_pos->frag1_pos - H₂O (18.01 Da) frag2_pos Loss of HCOOH [C₈H₁₃]⁺ m/z 109.1012 parent_pos->frag2_pos - HCOOH (46.01 Da) frag3_pos Further Fragmentation frag1_pos->frag3_pos

Caption: Key predicted fragmentation pathways for the [M+H]⁺ ion.

Table 3: Predicted Key Fragments in Positive Ion MS/MS

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment FormulaCalculated m/z
171.1016[M+H-H₂O]⁺H₂OC₉H₁₃O₂⁺153.0910
171.1016[M+H-HCOOH]⁺HCOOHC₈H₁₃⁺109.1012

The loss of water is a very common fragmentation pathway for protonated alcohols. The loss of formic acid is also a characteristic fragmentation for some carboxylic acids. The resulting C₈H₁₃⁺ ion would be a bicyclooctyl cation.

Section 5: Quantitative Analysis by Multiple Reaction Monitoring (MRM)

For quantitative studies, a triple quadrupole (QqQ) mass spectrometer is the instrument of choice, offering unparalleled sensitivity and selectivity. The MRM technique involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the second, and monitoring a specific product ion in the third.

Experimental Protocol: MRM Method Development
  • Compound Tuning: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas temperatures) and identify the most intense precursor ion (likely [M-H]⁻ at m/z 169.1).

  • Product Ion Scan: Perform a product ion scan on the selected precursor to identify the most intense and stable fragment ions. Based on our predictions, m/z 151.1 and m/z 125.1 would be strong candidates.

  • Transition Selection and Optimization:

    • Select at least two transitions for each compound (one for quantification, one for qualification).

    • Example Transitions (Negative Mode):

      • 169.1 → 151.1 (Quantifier)

      • 169.1 → 125.1 (Qualifier)

    • Optimize the collision energy for each transition to maximize the product ion signal.

  • Method Validation: A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed to establish linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a prime example of how fundamental principles of chemistry and mass spectrometry can be applied to characterize a novel or complex molecule. While the absence of public spectral data necessitates a predictive approach to fragmentation, this guide provides a robust and scientifically-grounded framework for any researcher tasked with this analysis. By systematically developing an LC-MS method, utilizing high-resolution mass spectrometry for confirmation, and employing tandem MS for structural elucidation, one can achieve a comprehensive and confident characterization of this important chemical entity.

References

A Technical Guide to the Solubility of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (HBCCA) is a structurally unique building block of significant interest in medicinal chemistry, particularly as a rigid scaffold in the synthesis of novel therapeutics.[1] Despite its growing importance, comprehensive data on its solubility in common organic solvents is conspicuously absent in publicly available literature. This technical guide provides a framework for understanding and determining the solubility of HBCCA. It begins by analyzing the molecule's physicochemical properties to predict its solubility behavior across a range of solvent polarities. Recognizing the critical need for empirical data in research and development, this document then details a robust, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard isothermal shake-flask method. This guide is intended to empower researchers, chemists, and drug development professionals with both the theoretical understanding and the practical methodology required to effectively work with this versatile compound.

Introduction: The Significance of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a critical parameter that profoundly influences a drug's lifecycle.[2][3] Poor solubility can impede formulation development, lead to low or variable bioavailability, and complicate purification and manufacturing processes.[4][5] For orally administered drugs, a compound must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into systemic circulation.[2]

This compound (HBCCA) is a valuable intermediate used in the synthesis of complex molecules, including potent and selective adenosine A1 receptor antagonists, which have therapeutic potential in cardiovascular and neurodegenerative diseases.[1] Its rigid bicyclic structure provides a three-dimensional framework that is increasingly utilized by medicinal chemists to explore new chemical space.

However, a significant gap exists in the available literature regarding the solubility of HBCCA in organic solvents—data that is essential for its use in synthesis, purification, and formulation. This guide aims to bridge that gap by providing a predictive analysis based on molecular structure and a detailed, field-proven protocol for its empirical determination.

Physicochemical Profile and Predictive Solubility Analysis

To predict how HBCCA will behave in different solvents, we must first analyze its molecular structure and associated physicochemical properties. The molecule possesses a distinct amphiphilic character, combining a bulky, non-polar hydrocarbon cage with two polar, hydrogen-bonding functional groups (a carboxylic acid and a hydroxyl group).

PropertyValueSource
Molecular Formula C₉H₁₄O₃[6]
Molecular Weight 170.21 g/mol [6]
Melting Point 224-226 °C[1]
pKa (Predicted) 4.84 ± 0.10[1]
Topological Polar Surface Area (TPSA) 57.53 Ų[6]
logP (Predicted) 1.1563[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]

Analysis of Structural Features:

  • The Polar Domain: The carboxylic acid (-COOH) and tertiary hydroxyl (-OH) groups are capable of forming strong hydrogen bonds, both as donors and acceptors. The carboxylic acid group also provides a site for ionization in basic media.

  • The Non-Polar Domain: The bicyclo[2.2.2]octane core is a rigid, saturated hydrocarbon framework. This cage-like structure is highly lipophilic and contributes significant non-polar character to the molecule.[7][8]

Predicted Solubility Behavior ("Like Dissolves Like"):

The interplay between these two domains governs the solubility of HBCCA.[9][10][11]

  • High Solubility Predicted in:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the hydroxyl and carboxylic acid groups of HBCCA, leading to strong solute-solvent interactions.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions, effectively solvating the polar functional groups.

  • Moderate to Low Solubility Predicted in:

    • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Solubility in these solvents will depend on the delicate balance between the energy required to break the crystal lattice of solid HBCCA and the energy gained from solute-solvent interactions. The non-polar cage will contribute favorably, but the polar groups may be insufficiently solvated.

  • Poor Solubility Predicted in:

    • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions. The energy required to overcome the strong intermolecular hydrogen bonds in the solid HBCCA crystal lattice will not be compensated by the weak van der Waals forces established with these solvents.

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

While predictions are useful, empirical data is indispensable for process development and regulatory filings. The isothermal shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated state.[12][13] The following protocol provides a comprehensive workflow for its determination.

Principle of the Method

The core principle is to establish a thermodynamic equilibrium between the undissolved solid solute and a saturated solution in a specific solvent at a constant temperature. An excess of the solid compound is added to the solvent and agitated for a sufficient period to ensure that the maximum amount of solute has dissolved. After separating the solid and liquid phases, the concentration of the solute in the clear, saturated supernatant is quantified using a suitable analytical technique.[12]

Materials and Equipment
  • Test Compound: this compound (purity >98%)

  • Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane, DMSO).

  • Equipment:

    • Analytical balance

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge capable of holding the vials

    • Calibrated positive displacement pipettes

    • Volumetric flasks

    • HPLC system with UV detector (or other suitable quantitative method)

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Step-by-Step Experimental Workflow

Step 1: Preparation

  • Accurately weigh approximately 10-20 mg of HBCCA directly into a glass vial. The key is to ensure there will be an excess of solid material after equilibrium is reached.

  • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Prepare a blank vial containing only the solvent to serve as a control.

Step 2: Equilibration

  • Securely cap the vials.

  • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

  • Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds with high melting points like HBCCA, 48 to 72 hours may be necessary to ensure true equilibrium is reached.[14]

Step 3: Phase Separation

  • After equilibration, visually inspect the vials to confirm that excess solid remains. If no solid is present, the experiment must be repeated with a larger initial mass of HBCCA.

  • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. This step minimizes clogging of filters in the subsequent step.

Step 4: Sample Collection and Dilution

  • Carefully open a vial, taking care not to disturb the solid pellet.

  • Withdraw an aliquot of the clear supernatant using a pipette. For highly volatile solvents, this step should be performed quickly to avoid evaporative loss.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

  • Accurately dilute the filtered saturated solution with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve. A series of dilutions may be necessary.

Step 5: Quantification

  • Analyze the diluted samples using a pre-validated HPLC-UV method. A calibration curve should be prepared using standards of known HBCCA concentration.

  • Calculate the concentration of the diluted sample by interpolating its response against the calibration curve.

  • Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The final solubility is typically reported in mg/mL or µg/mL.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4 & 5: Sampling & Quantification A Weigh excess HBCCA into vial B Add precise volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute aliquot precisely E->F G Analyze by HPLC-UV F->G H Calculate solubility (mg/mL) G->H

Caption: Isothermal shake-flask experimental workflow.

Conclusion

While published quantitative data for the solubility of this compound remains scarce, a robust predictive framework can be established based on its amphiphilic molecular structure. The presence of strong hydrogen-bonding groups suggests high solubility in polar protic and aprotic solvents, while the non-polar bicyclic core indicates poor solubility in non-polar hydrocarbon solvents. For drug development professionals requiring precise data, this guide provides a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility. Adherence to this methodology will yield reliable and reproducible data, enabling informed decisions in process chemistry, formulation development, and preclinical studies, thereby facilitating the advancement of novel therapeutics derived from this important chemical scaffold.

References

The Structural Elucidation of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold has cemented its role as a valuable bioisostere for phenyl rings and other cyclic systems in modern drug discovery.[1][2][3] Its defined geometry can improve metabolic stability, enhance solubility, and reduce lipophilicity, all critical parameters in optimizing pharmacokinetic profiles.[2] This guide focuses on 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, a bifunctional derivative of this scaffold, which is increasingly utilized as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a building block in complex molecule synthesis.[4] Understanding the precise three-dimensional arrangement of its atoms through single-crystal X-ray diffraction is paramount for rationally designing its integration into novel therapeutics. This document provides a comprehensive overview of the imperative for its crystallographic analysis, a detailed experimental workflow for structure determination, and an expert analysis of its anticipated structural features and their implications for drug design.

Molecular Profile and the Crystallographic Imperative

This compound (C₉H₁₄O₃, MW: 170.21 g/mol ) incorporates two key functional groups at the bridgehead positions: a carboxylic acid and a hydroxyl group.[5][6] This disposition on a rigid bicyclic frame fixes their relative orientation, a feature of significant interest to medicinal chemists. The rigid framework reduces the entropic penalty upon binding to a biological target, potentially increasing ligand efficiency.[1]

Why is the crystal structure essential?

  • Unambiguous Conformation: It provides the exact bond lengths, bond angles, and torsion angles, defining the cage structure without ambiguity.[7][8]

  • Intermolecular Interactions: It reveals how the molecules pack in the solid state, governed by hydrogen bonds and other non-covalent interactions. This is crucial for understanding solid-state properties like solubility and stability.[7][9]

  • Rational Drug Design: Knowledge of the precise 3D geometry of this linker is critical for computational modeling, enabling accurate predictions of how it will orient a target-binding ligand and an E3 ligase ligand in a PROTAC construct.[4]

  • Polymorph Characterization: It allows for the identification and characterization of different crystalline forms (polymorphs), which can have dramatically different physicochemical properties.[7]

Experimental Strategy: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-stage process requiring meticulous execution. Single-crystal X-ray diffraction (scXRD) remains the gold standard for this purpose.[10]

Phase 1: Material Preparation & Crystal Growth

The quality of the final crystal structure is fundamentally dependent on the quality of the single crystal used for data collection.[10]

Protocol for Crystal Growth:

  • Material Purification: The starting material, this compound, must be of high purity (≥98%). Techniques such as recrystallization or column chromatography are recommended.

  • Solvent Selection: The ideal solvent system is one in which the compound has moderate solubility. Given the polar hydroxyl and carboxylic acid groups, polar solvents are a logical starting point. A screening of solvents like methanol, ethanol, acetone, ethyl acetate, and water, or mixtures thereof, is advised.

  • Crystallization Technique (Slow Evaporation):

    • Dissolve the purified compound in a suitable solvent or solvent mixture in a clean vial to near-saturation at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Rationale: Slow evaporation promotes the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystallites.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully extract one with a cryo-loop and mount it on the goniometer head of the diffractometer.

Phase 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition

This phase involves irradiating the crystal with X-rays and collecting the resulting diffraction pattern.[8][9]

Data Collection Workflow:

SCXRD_Workflow cluster_prep Phase 1: Crystal Preparation cluster_data Phase 2: Data Collection cluster_refine Phase 3: Structure Solution Purify Purify Compound Crystallize Grow Single Crystals Purify->Crystallize Mount Mount Crystal on Goniometer Crystallize->Mount Screen Screen Crystal Quality (Diffraction Strength) Mount->Screen Collect Collect Full Diffraction Dataset (Crystal Rotation) Screen->Collect Integrate Integrate Raw Data (Spot Intensities) Collect->Integrate Scale Scale & Merge Data (Apply Corrections) Integrate->Scale Solve Solve Structure (e.g., Direct Methods) Scale->Solve Refine Refine Atomic Positions & Thermal Parameters Solve->Refine Validate Validate Final Structure (e.g., CheckCIF) Refine->Validate

Caption: Workflow for single-crystal X-ray structure determination.

Phase 3: Structure Solution and Refinement

The collected diffraction data is processed to generate the final 3D model of the molecule.[7]

  • Structure Solution: The initial atomic positions are determined from the diffraction pattern using computational methods like "direct methods".

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes atomic coordinates, bond lengths, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is rigorously validated using standardized software (e.g., PLATON, CheckCIF) to ensure its chemical and geometric sensibility.

Anticipated Structural Features & Analysis

While a specific, publicly deposited crystal structure for this compound is not available as of this writing, its structural features can be expertly predicted based on the extensive crystallographic data of related compounds, particularly other carboxylic acids and alcohols.

Intramolecular Geometry

The bicyclo[2.2.2]octane cage is a highly symmetric and rigid system. The C-C bond lengths and C-C-C bond angles are expected to be consistent with standard sp³-hybridized carbon values. The key feature is the fixed, anti-periplanar arrangement of the substituents at the C1 and C4 bridgehead positions.

ParameterExpected ValueSignificance
C1-C4 Distance~2.6 ÅDefines the spacing provided by the scaffold.[2]
C-C Bond Lengths1.53 - 1.55 ÅTypical for saturated hydrocarbon cages.
C-C-C Bond Angles~109.5°Near-ideal tetrahedral geometry, indicating low ring strain.
C-O Bond Lengths~1.43 Å (alcohol), ~1.25 & ~1.36 Å (acid)Standard values for hydroxyl and carboxyl groups.
Intermolecular Interactions: The Hydrogen-Bonding Network

The presence of both a hydrogen bond donor/acceptor (hydroxyl group) and a robust hydrogen-bonding motif (carboxylic acid) dictates that the crystal packing will be dominated by a network of O-H···O hydrogen bonds.[11]

Carboxylic acids most commonly form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between two carboxyl groups, creating a characteristic R²₂(8) graph set motif.[12][13][14] The hydroxyl groups can then act as bridges, linking these primary dimers into more extended chains or sheets.

H_Bonding cluster_dimer Carboxylic Acid Dimer (R²₂(8) Motif) cluster_chain Hydroxyl-Mediated Chain M1 R-C(=O)O-H M2 H-O(O=)C-R M1->M2 O-H···O M2->M1 O-H···O Dimer1 [Dimer] Dimer2 [Dimer] Dimer1->Dimer2 ...R-OH···O=C...

Caption: Predicted primary hydrogen-bonding motifs.

It is highly probable that the crystal structure will feature one of the following supramolecular synthons:

  • Carboxylic Acid Dimers Linked by Hydroxyl Chains: The robust carboxyl-carboxyl dimer forms the primary structural unit, with hydroxyl groups from adjacent dimers hydrogen-bonding to the carbonyl oxygen of the carboxylic acid.

  • Catemeric Chains: Less common for simple carboxylic acids but possible, where the acid and alcohol groups form a continuous chain (e.g., Acid-O-H···OH-Alcohol, Alcohol-O-H···O=C-Acid).[13][15] The presence of both functional groups simultaneously can lead to complex and varied hydrogen bonding patterns.[12]

Implications for Drug Development

A definitive crystal structure of this compound provides actionable intelligence for drug development professionals:

  • Linker Design: For PROTAC development, the precise vector and distance between the C1 and C4 attachment points are no longer theoretical but are defined by hard data. This allows for more accurate in silico modeling of ternary complex formation.

  • Formulation Science: Understanding the solid-state packing and hydrogen-bonding network informs strategies for salt formation, co-crystal design, and polymorph screening, all of which are critical for developing a stable and bioavailable drug product.

  • Structure-Activity Relationship (SAR): By providing a baseline structure, it allows for a more nuanced understanding of how modifications to this scaffold affect binding affinity and other biological properties.

References

Stereochemistry of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry and Application of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Executive Summary

The bicyclo[2.2.2]octane scaffold is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial positioning of functional groups. This guide provides a comprehensive technical overview of this compound, a key derivative of this scaffold. We will delve into the molecule's unique stereochemical and conformational properties, outline synthetic and analytical methodologies, and explore its significant applications, particularly as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a practical resource for scientists engaged in drug discovery and chemical synthesis, offering field-proven insights and detailed protocols to support their research endeavors.

The Bicyclo[2.2.2]octane Scaffold: A Privileged Structure in Drug Design

Bridged bicyclic structures are of immense interest in drug discovery, primarily due to the conformational rigidity they impart upon a molecule.[1] Unlike flexible aliphatic chains, which can adopt numerous conformations, the bicyclo[2.2.2]octane ring system has a well-defined, sterically demanding shape. This rigidity offers several advantages in drug design:

  • Entropy Reduction: Locking a molecule into a bioactive conformation can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

  • Improved Pharmacokinetics: The introduction of such rigid, three-dimensional scaffolds can enhance metabolic stability and improve overall pharmacokinetic profiles.[1]

  • Vectorial Control: The fixed geometry allows for precise control over the orientation of substituents, enabling chemists to probe specific interactions within a binding pocket.

This compound embodies these characteristics, featuring two key functional groups—a hydroxyl and a carboxylic acid—positioned at opposite bridgehead carbons. This specific arrangement provides a linear, rigid linker element for more complex molecular architectures.

Stereochemical and Conformational Analysis

A common point of inquiry for bicyclic molecules is their stereochemistry. However, in the case of this compound, the substitution pattern leads to an achiral molecule.

Achirality and Symmetry

The molecule possesses a C3 axis of rotation along the C1-C4 bond axis and three vertical planes of symmetry that intersect this axis. The presence of these symmetry elements means the molecule is achiral and cannot be resolved into enantiomers. Therefore, the focus of stereochemical analysis shifts from chirality to the molecule's fixed three-dimensional structure and conformation.

Conformational Rigidity: The Twist-Boat Conformation

The bicyclo[2.2.2]octane system is not perfectly eclipsed. To alleviate torsional strain from eclipsing interactions between the methylene bridges, the molecule adopts a slightly twisted conformation, often referred to as a "twist-boat".[2][3] This twisting is minimal but significant, resulting in a highly rigid and predictable structure. The distance and spatial relationship between the C1-carboxylic acid and the C4-hydroxyl group are therefore well-defined, a critical feature for its application as a linker.

Table 1: Key Structural and Stereochemical Properties

PropertyDescriptionSignificance in Application
Chirality AchiralNo enantiomeric separation required, simplifying synthesis and analysis.
Symmetry C3 rotational axis, 3x σᵥ planesPredictable and uniform structure.
Conformation Rigid Twist-BoatEnsures a fixed distance and orientation between the terminal functional groups.[2][3]
Key Functional Groups C1-Carboxylic Acid, C4-HydroxylProvides two distinct points for chemical modification and conjugation.

Synthesis and Purification

The synthesis of this compound can be approached through established methods for constructing the bicyclo[2.2.2]octane core, often involving a Diels-Alder reaction as a key step.

General Synthetic Strategy: A Diels-Alder Approach

A common and effective method for constructing the bicyclo[2.2.2]octane skeleton is the [4+2] cycloaddition (Diels-Alder reaction) between a cyclohexadiene derivative and an appropriate dienophile.[4] Subsequent functional group manipulations can then install the required hydroxyl and carboxylic acid moieties at the bridgehead positions.

Synthesis_Workflow A 1,3-Cyclohexadiene Derivative C Diels-Alder Cycloaddition A->C B Dienophile (e.g., Ethylene) B->C D Bicyclo[2.2.2]octene Intermediate C->D [4+2] E Functional Group Interconversion D->E Oxidation/Hydrolysis F Target Molecule E->F

Caption: Generalized workflow for the synthesis of the bicyclo[2.2.2]octane core.

Esterification Protocol

For subsequent use, the carboxylic acid is often protected or converted into a more reactive ester. For instance, the methyl ester can be readily synthesized.[5]

Protocol: Synthesis of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate [5]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as methanol and hexane.

  • Reagent Addition: Slowly add a solution of (trimethylsilyl)diazomethane (approx. 2.0 M in hexane, 1.5-2.0 eq) to the stirred solution at room temperature. Causality Note: (Trimethylsilyl)diazomethane is a safe and effective methylating agent for carboxylic acids, avoiding the hazards of diazomethane.

  • Reaction: Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • Purification: The resulting crude product, methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, can be purified by column chromatography on silica gel if necessary.

Analytical Techniques for Structural Verification

Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

NMR Spectroscopy

Due to the high symmetry of the molecule, its NMR spectra are relatively simple and diagnostic.

  • ¹H NMR: The proton spectrum will show characteristic signals for the methylene protons of the bicyclic cage. Because of the C3 symmetry, the six axial and six equatorial protons on the ethylene bridges are chemically equivalent, leading to simplified multiplets.

  • ¹³C NMR: The carbon spectrum is also simplified by symmetry. One signal will be observed for the carboxylic acid carbon, one for the hydroxyl-bearing bridgehead carbon (C4), one for the carboxyl-bearing bridgehead carbon (C1), and one signal for the six equivalent methylene carbons.

  • 2D NMR (NOESY/ROESY): While often used to determine relative stereochemistry in complex chiral molecules, for this achiral system, 2D NMR techniques like NOESY can be used to confirm through-space correlations and validate the rigid cage structure.[1][6]

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D (COSY, HSQC, HMBC, NOESY) spectra on a high-field NMR spectrometer (≥400 MHz is recommended).

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and through-space correlations. Compare the data with expected values for the bicyclo[2.2.2]octane framework to confirm the structure.[7][8]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification cluster_validation Final Validation A Crude Product B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (LC-MS) A->C D Purity Analysis (HPLC/UPLC) A->D E Structure Confirmed B->E C->E F Purity >95% D->F

References

An In-depth Technical Guide to the Conformational Analysis of the Bicyclo[2.2.2]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Intrigue of a Rigid Scaffold

The bicyclo[2.2.2]octane (BCO) core, a seemingly simple bridged carbocycle, holds a position of significant importance across the chemical sciences. Its unique, highly symmetric, and rigid structure provides a three-dimensional framework that has been extensively utilized in the synthesis of natural products, the development of novel catalysts, and as a key bioisostere in modern drug discovery.[1][2] Comprised of three fused cyclohexane rings in boat-like conformations, the BCO scaffold's conformational landscape, while more constrained than its monocyclic counterpart, is a fascinating subject of study.[3] This guide offers a comprehensive exploration of the conformational analysis of the bicyclo[2.2.2]octane core, delving into its structural nuances, the energetic landscape of its dynamic behavior, and the modern analytical techniques employed to elucidate its properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal molecular architecture.

The Structural Landscape: Beyond a Simple Cage

At first glance, the bicyclo[2.2.2]octane molecule appears to possess a static, highly symmetrical D₃ₕ point group.[4] This idealized structure, however, belies a subtle but crucial conformational dynamic: a twisting motion around the C1-C4 axis. This torsional flexibility allows the molecule to relieve some of the inherent steric strain arising from the eclipsed arrangement of the C-H bonds on adjacent methylene bridges.[5][6]

The dominant conformation of bicyclo[2.2.2]octane is a "twisted" or D₃ symmetry structure, which is a slight deviation from the fully eclipsed D₃ₕ geometry.[7][8] This twisting motion is characterized by a low energy barrier, making the interconversion between the twisted enantiomeric forms rapid at room temperature. Electron diffraction studies have indicated that the twisting motion has a significant amplitude, with a turning point of approximately 13 degrees in terms of the twist angle.[4]

The inherent rigidity of the BCO core stems from the fact that significant conformational changes, such as a chair-boat interconversion seen in cyclohexane, would necessitate substantial bond angle and length distortions, which are energetically unfavorable.[5][6] This conformational restriction is a key attribute exploited in its applications, providing a predictable and stable scaffold for functionalization.

Visualizing the Bicyclo[2.2.2]octane Core and its Twisting Motion

Caption: 3D representation of the bicyclo[2.2.2]octane core.

Twisting_Motion cluster_energy Energy Profile D3h Eclipsed (D3h) Twist_B Twisted (D3) D3h->Twist_B Twisting Twist_A Twisted (D3) Twist_A->D3h Twisting p1 p2 p1->p2 p3 p2->p3

Caption: Energy profile of the twisting motion in bicyclo[2.2.2]octane.

Energetics and Strain: A Quantitative Perspective

The bicyclo[2.2.2]octane framework, while less strained than its smaller bicyclic counterparts like bicyclo[1.1.1]pentane, possesses a notable amount of ring strain.[4] This strain is primarily due to torsional strain from eclipsed C-H bonds and some angle strain. The strain energy of bicyclo[2.2.2]octane has been estimated to be around 11-12 kcal/mol.[9] This inherent strain can influence the reactivity of substituted BCO derivatives.[10]

Parameter Value Reference
Strain Energy ~11.6 kcal/mol[9]
C-C Bond Length (avg.) 1.542 Å[11]
C-H Bond Length (avg.) 1.107 Å[11]
C1-C2-C3 Bond Angle 109.7°[11]
Ionization Energy 9.43 - 9.53 eV[12][13]

Table 1: Key Physicochemical Properties of Bicyclo[2.2.2]octane

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis of the bicyclo[2.2.2]octane core.

Experimental Techniques

1. X-Ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise bond lengths, bond angles, and torsional angles in the solid state.[7][14][15] This technique has been instrumental in confirming the twisted boat conformations of the constituent six-membered rings and the overall D₃ symmetry of many BCO derivatives.[7][8][16]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals of the bicyclo[2.2.2]octane derivative are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The electron density map is then used to solve the crystal structure, and the atomic positions and thermal parameters are refined to obtain the final molecular structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for studying the solution-phase conformation and dynamics of bicyclo[2.2.2]octane derivatives. The high symmetry of the parent hydrocarbon results in a simple ¹H NMR spectrum with two signals and a ¹³C NMR spectrum with two signals.[17] However, substitution on the BCO core leads to more complex spectra that are highly sensitive to the stereochemistry of the substituents.[4][18]

Key NMR parameters for conformational analysis include:

  • Chemical Shifts (δ): The chemical shifts of protons and carbons are influenced by their local electronic environment and spatial orientation. For instance, the presence of substituents can cause significant shielding or deshielding effects on nearby nuclei.[4]

  • Coupling Constants (J): Vicinal (³J) and long-range (⁴J and ⁵J) proton-proton coupling constants are particularly informative. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of these coupling constants can provide detailed insights into the torsional angles within the BCO framework.[19]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A solution of the bicyclo[2.2.2]octane derivative is prepared in a suitable deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be employed to aid in signal assignment and the determination of coupling constants.

  • Spectral Analysis: The chemical shifts and coupling constants are extracted from the spectra. These experimental parameters are then compared with theoretical values from computational models to deduce the preferred conformation.

Computational Modeling

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational landscape of bicyclo[2.2.2]octane.

1. Molecular Mechanics (MM):

MM methods offer a rapid way to explore the potential energy surface and identify low-energy conformers. These methods are particularly useful for predicting the degree of twisting and the energy barrier to interconversion.

2. Density Functional Theory (DFT) and Ab Initio Methods:

These quantum mechanical methods provide more accurate descriptions of the electronic structure and energetics. DFT calculations are widely used to:

  • Optimize the geometries of different conformers.

  • Calculate relative energies and rotational barriers.

  • Predict NMR chemical shifts and coupling constants, which can be directly compared with experimental data for validation.[20][21]

Workflow for Conformational Analysis

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_conclusion Conclusion Synthesis Synthesis of BCO Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Xray X-Ray Crystallography Purification->Xray DFT DFT Calculations (Geometry Optimization, Energy, NMR Parameters) NMR->DFT Compare Experimental & Calculated Data Xray->DFT Compare Solid-State & Calculated Structures MM Molecular Mechanics (Conformational Search) MM->DFT Conformation Elucidation of Preferred Conformation & Dynamic Properties DFT->Conformation

Caption: A typical workflow for the conformational analysis of a bicyclo[2.2.2]octane derivative.

Applications in Drug Discovery: A Rigid Scaffold for Mimicry

The well-defined and rigid nature of the bicyclo[2.2.2]octane core makes it an attractive scaffold in medicinal chemistry. It serves as a three-dimensional bioisostere for a para-substituted phenyl ring, offering a means to escape "flatland" and improve physicochemical properties such as solubility and metabolic stability.[22][23] The fixed orientation of substituents on the BCO core allows for precise positioning of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets.[24]

Conclusion

The conformational analysis of the bicyclo[2.2.2]octane core reveals a molecule that is not merely a static, rigid cage but possesses a subtle and important twisting dynamic. A comprehensive understanding of its structure, energetics, and conformational behavior is paramount for its effective application in various fields, from materials science to drug design. The synergistic use of high-resolution experimental techniques, such as X-ray crystallography and NMR spectroscopy, coupled with sophisticated computational modeling, provides the necessary tools to unravel the intricate details of this fascinating and versatile molecular scaffold.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[2.2.2]octane framework offers a unique and rigid scaffold for investigating the transmission of electronic effects, devoid of the complexities of resonance interactions inherent in aromatic systems. This technical guide provides a comprehensive overview of the electronic properties of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, a class of molecules that has been instrumental in elucidating the nature of inductive and field effects. We will delve into the synthetic strategies for accessing these compounds, detail the experimental protocols for the precise determination of their acidity (pKa values), and explore the theoretical underpinnings of the observed electronic phenomena. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of non-conjugated electronic effects and their application in molecular design.

Introduction: The Significance of a Rigid Molecular Framework

The study of how substituents influence the reactivity of a distant functional group is a cornerstone of physical organic chemistry. The Hammett equation, for instance, has been remarkably successful in quantifying these effects in aromatic systems. However, in such systems, the transmission of electronic influence is a combination of inductive (through-bond) and resonance (through-π-system) effects. To isolate and understand the fundamental nature of through-bond and through-space (field) effects, a rigid, saturated molecular framework is required.

The bicyclo[2.2.2]octane cage serves as an ideal model system for this purpose.[1] Its rigid structure prevents conformational ambiguities and ensures a fixed distance and orientation between a substituent at the C4 position and a carboxylic acid group at the C1 bridgehead.[2] This unique geometry allows for the unambiguous investigation of electronic effects transmitted through the sigma bonds of the framework and across the internal cavity of the molecule. The study of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids has provided crucial insights into the mechanisms of non-conjugated electronic transmission, which are vital for the rational design of molecules with tailored electronic properties in fields such as medicinal chemistry and materials science.[3]

Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

The synthesis of these specialized molecules requires a multi-step approach, often starting from a common intermediate that can be elaborated to introduce a variety of substituents at the C4 position. A general and effective synthetic route was developed by Roberts and Moreland, which remains a foundational methodology in the field.[4]

General Synthetic Strategy

A common starting material for the synthesis of a range of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate.[4] This precursor allows for the sequential modification of the functional groups at the C1 and C4 positions.

The following diagram outlines a typical synthetic workflow:

Synthesis_Workflow A Diethyl Succinate B Diethyl 2,5-dioxobicyclo[2.2.2]octane- 1,4-dicarboxylate A->B Condensation C Diethyl bicyclo[2.2.2]octane- 1,4-dicarboxylate B->C Reduction D Ethyl hydrogen bicyclo[2.2.2]octane- 1,4-dicarboxylate C->D Selective Hydrolysis E Ethyl 4-aminobicyclo[2.2.2]octane- 1-carboxylate D->E Curtius/Hofmann Rearrangement F 4-Substituted Bicyclo[2.2.2]octane- 1-carboxylic Acids E->F Further Functionalization & Hydrolysis

Caption: A generalized synthetic workflow for 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.

Key Synthetic Transformations
  • Formation of the Bicyclic Core: The bicyclic framework is typically constructed via a double Michael addition or a Diels-Alder reaction. The condensation of diethyl succinate is a common method to form a key intermediate.[4]

  • Reduction of Keto Groups: The keto groups in the initial bicyclic product are reduced to methylenes. This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although desulfurization of a dithioketal is often more efficient.[4]

  • Selective Functionalization: Once the saturated bicyclic diester is obtained, one of the ester groups is selectively hydrolyzed to a carboxylic acid. This allows for the differentiation of the two bridgehead positions.

  • Introduction of Substituents at C4: The carboxylic acid at C4 can be converted to an amino group via a Curtius or Hofmann rearrangement.[4] The amino group then serves as a versatile handle for introducing a wide range of substituents through standard functional group transformations.

  • Final Hydrolysis: The remaining ester group at C1 is hydrolyzed to afford the desired 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid.

Experimental Determination of pKa Values

The acidity of the carboxylic acid group, quantified by its pKa value, is a direct measure of the electronic effect exerted by the substituent at the C4 position. Accurate pKa determination is therefore crucial. Potentiometric titration is a widely used and reliable method for this purpose.[5]

Protocol for Potentiometric Titration

This protocol outlines the steps for determining the pKa of a 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid.

Materials and Reagents:

  • 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • High-purity water (deionized or distilled)

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of water to prepare a solution of approximately 1-10 mM.

  • Ionic Strength Adjustment: Add a calculated amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[5]

  • Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) using a small amount of the standardized HCl solution.

  • Titration:

    • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution.

    • Begin stirring gently.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

    • The pKa is the pH at the half-equivalence point.[6] This is the point where half of the acid has been neutralized by the base.

The following diagram illustrates the workflow for pKa determination:

pKa_Determination_Workflow A Prepare Acid Solution (known concentration) C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Theoretical Analysis of Electronic Effects

The electronic effects transmitted through the bicyclo[2.2.2]octane framework can be dissected into two primary components:

  • Through-bond (Inductive) Effect: This effect is transmitted through the sigma bonds of the molecular skeleton.

  • Through-space (Field) Effect: This is an electrostatic interaction that propagates through the space or solvent separating the substituent and the reaction center.

The rigid nature of the bicyclo[2.2.2]octane system makes it an excellent platform to study these effects, as the through-bond and through-space distances are well-defined.[2]

The Hammett Equation and its Adaptation

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the rates and equilibria of reactions of benzene derivatives.[1] For 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, a modified Hammett-type equation is used, where the substituent constants (σ') and the reaction constant (ρ') are specific to this non-aromatic system.[1] The correlation of pKa values with these substituent constants provides a quantitative measure of the sensitivity of the carboxylic acid's acidity to the electronic nature of the substituent.

Computational Chemistry Approaches

Quantum chemical calculations have become an indispensable tool for understanding the electronic properties of these molecules.[2] Density Functional Theory (DFT) and ab initio methods can be used to calculate the gas-phase acidities of substituted bicyclo[2.2.2]octane-1-carboxylic acids.[7] These calculations provide valuable insights into the intrinsic electronic effects in the absence of a solvent.

Computational studies have shown a good correlation between calculated gas-phase acidities and experimentally determined pKa values.[7] Furthermore, theoretical models can be used to decompose the overall electronic effect into its through-bond and through-space components, providing a deeper understanding of the transmission mechanism.[8]

The relationship between the substituent, its electronic effect, and the resulting acidity can be visualized as follows:

Electronic_Effects A Substituent at C4 B Electronic Effect A->B C Through-bond (Inductive) B->C D Through-space (Field) B->D E Change in Electron Density at Carboxylic Acid C->E D->E F Change in Acidity (pKa) E->F

Caption: The interplay of electronic effects influencing the acidity of the carboxylic acid.

Summary of Electronic Properties

The following table summarizes the experimentally determined pKa values for a selection of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids in 50% (w/w) ethanol-water at 25 °C.

Substituent (X) at C4pKa[9][10]
H6.75
Br6.08
COOC₂H₅6.31
CN5.90

Note: Lower pKa values indicate a stronger acid, signifying a greater electron-withdrawing effect from the substituent.

Conclusion

Substituted bicyclo[2.2.2]octane-1-carboxylic acids are invaluable tools for the quantitative study of non-conjugated electronic effects. Their rigid framework allows for the clear separation and analysis of through-bond and through-space interactions. The synthetic routes to these compounds are well-established, and their electronic properties can be precisely determined through experimental techniques like potentiometric titration and further elucidated with the aid of computational chemistry. The insights gained from studying these model systems have profound implications for the rational design of molecules with tailored electronic properties in various scientific disciplines, including drug development and materials science.

References

Methodological & Application

Topic: Advanced Purification Strategies for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Executive Summary

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is a pivotal, rigid bifunctional building block in modern medicinal chemistry and materials science. Its unique three-dimensional structure is leveraged to create novel therapeutics and high-performance polymers. The presence of both a carboxylic acid and a tertiary alcohol on a constrained bicyclic frame presents distinct purification challenges. Impurities, even at trace levels, can drastically alter biological activity or material characteristics. This guide provides a detailed examination of robust purification techniques, moving beyond simple procedural lists to explain the underlying chemical principles. We will cover acid-base extraction, recrystallization, column chromatography, and sublimation, offering validated protocols and expert insights to empower scientists in obtaining this valuable synthon in a state of high purity.

Physicochemical Foundation for Purification

An effective purification strategy is not a matter of trial and error; it is an informed process dictated by the molecule's intrinsic properties. The choice of method is directly governed by the data presented below.

PropertyValue / ObservationRationale and Impact on Purification Strategy
Molecular Formula C₉H₁₄O₃Indicates a relatively small, non-greasy molecule.
Molecular Weight 170.21 g/mol [1][2]Standard molecular weight for a small molecule building block.
Melting Point 224-226 °C[3]A high melting point suggests a stable crystal lattice with strong intermolecular forces (hydrogen bonding). This property makes sublimation a highly viable and effective purification technique.
pKa (estimated)~4.5 - 5.0The carboxylic acid moiety is acidic, enabling deprotonation with a mild base. This is the cornerstone of acid-base extraction , allowing for efficient separation from neutral or basic impurities.[4]
Polarity HighThe presence of both a carboxylic acid and a hydroxyl group makes the molecule very polar. This dictates the choice of solvents for recrystallization and the stationary/mobile phases for column chromatography .
Solubility Soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., ethyl acetate, acetone). Low solubility in non-polar solvents (e.g., hexanes, toluene).Guides solvent selection for recrystallization (requiring a solvent with temperature-dependent solubility) and chromatography (mobile phase composition).

Purification Methodologies: Protocols and Scientific Rationale

The following sections detail the primary methods for purifying this compound. The optimal choice depends on the scale of the reaction, the nature of the impurities, and the required final purity.

Method 1: Acid-Base Extraction

Principle: This is the first and most crucial step for removing non-acidic impurities. The technique exploits the acidic nature of the carboxylic acid group, which can be deprotonated to form a water-soluble carboxylate salt, leaving neutral organic impurities behind in an organic solvent.[4][5]

When to Use: As the primary purification step after a reaction workup to remove neutral or basic byproducts and starting materials.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Shake vigorously, venting frequently to release CO₂ gas produced. The target compound will deprotonate and move into the aqueous layer as its sodium salt.

  • Separation of Layers: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with fresh basic solution to ensure complete transfer.

  • Washing: Combine the aqueous extracts and wash with a fresh portion of ethyl acetate or diethyl ether to remove any remaining trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 3 M hydrochloric acid (HCl) with stirring until the pH is ~2. The pure this compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product thoroughly under high vacuum.

Workflow for Acid-Base Extraction:

G A Crude Product in Ethyl Acetate B Add 1M NaHCO₃ (aq) A->B C Separate Layers B->C D Organic Layer (Neutral/Basic Impurities) C->D Discard E Aqueous Layer (Sodium Carboxylate Salt) C->E F Wash Aqueous Layer with Ethyl Acetate E->F G Acidify Aqueous Layer with 3M HCl to pH 2 F->G H Precipitate Forms G->H I Vacuum Filtration & Wash with Cold Water H->I J Dry Solid I->J K Pure Product J->K

Caption: Acid-Base Extraction Workflow.

Method 2: Recrystallization

Principle: Recrystallization refines the product by leveraging differences in solubility between the desired compound and remaining impurities in a specific solvent at varying temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.

When to Use: After acid-base extraction to further improve purity, or as the primary method if impurities are minor and of similar acidity.

Solvent System Selection:

  • Single Solvent: Ethyl acetate or water.

  • Two-Solvent System (Recommended): A "solvent/anti-solvent" pair like Ethyl Acetate/Hexanes or Methanol/Toluene . This provides finer control over the crystallization process.

Step-by-Step Protocol (Ethyl Acetate/Hexanes System):

  • Dissolution: Place the solid acid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities (dust, etc.) are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Precipitation: If crystals do not form, add hexanes dropwise until the solution becomes persistently cloudy (the cloud point). Add a few drops of hot ethyl acetate to redissolve the cloudiness and then allow to cool again.

  • Maturation: Once crystallization begins, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the filter cake with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the pure crystals under high vacuum.

Method 3: Sublimation

Principle: Sublimation is a phase transition directly from the solid to the gas phase, followed by deposition back to the solid phase on a cold surface.[6][7] It is exceptionally effective for separating volatile crystalline compounds from non-volatile impurities (e.g., inorganic salts, baseline material from chromatography).[8][9] The high melting point of the target compound makes this an ideal final "polishing" step.

When to Use: To achieve the highest possible purity (>99.5%), especially for removing trace non-volatile contaminants.

Step-by-Step Protocol:

  • Loading: Place the thoroughly dried, pre-purified acid into the bottom of a sublimation apparatus.

  • Assembly: Insert the cold finger and ensure all joints are properly sealed.

  • Vacuum: Connect the apparatus to a high-vacuum line and evacuate to a pressure of <1 mmHg.

  • Cooling: Begin circulating a coolant (e.g., cold water or a chiller fluid) through the cold finger.

  • Heating: Gently and slowly heat the bottom of the apparatus using an oil bath or heating mantle. The temperature should be high enough to induce sublimation but well below the melting point. A typical starting temperature would be around 140-160 °C.

  • Deposition: The pure compound will sublime and deposit as fine, needle-like crystals on the cold finger.

  • Completion & Isolation: Once sublimation is complete (no more solid is observed vaporizing), turn off the heat and allow the entire apparatus to cool to room temperature before slowly venting the vacuum.

  • Collection: Carefully remove the cold finger and scrape the highly pure crystals onto a clean, tared surface.

Decision Logic for Purification Strategy:

G box box Start Crude Product Post-Reaction Check_Acidic Are non-acidic impurities present? Start->Check_Acidic A Acid-Base Extraction Check_Acidic->A Yes B Recrystallization Check_Acidic->B No Check_Purity Is Purity >95%? Check_Final_Purity Is >99.5% Purity Required? Check_Purity->Check_Final_Purity Yes End High Purity Product Check_Purity->End No C Sublimation Check_Final_Purity->C Yes Check_Final_Purity->End No A->B B->Check_Purity C->End

Caption: Strategic decision workflow for purification.

Method 4: Silica Gel Column Chromatography

Principle: This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a mobile phase of variable polarity. Due to its high polarity, this compound will adhere strongly to silica gel and require a relatively polar mobile phase to elute.

When to Use: When impurities have similar acidic properties but different polarities, making extraction and recrystallization ineffective.

Step-by-Step Protocol:

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase (Eluent): A gradient system is recommended. Start with a less polar mixture and gradually increase polarity. A typical system would be Dichloromethane (DCM) with increasing percentages of Methanol (MeOH). For example:

    • Start: 100% DCM

    • Gradient: 0% to 10% MeOH in DCM

    • A small amount of acetic acid (0.5%) can be added to the mobile phase to improve peak shape and prevent streaking of the carboxylic acid.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM/MeOH). Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution and Fraction Collection: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the percentage of methanol in the eluent to elute the more polar compounds.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purity Verification

Post-purification analysis is mandatory to confirm the success of the chosen method.

  • ¹H and ¹³C NMR: The gold standard for confirming structural integrity and identifying any remaining organic impurities.

  • HPLC: To obtain a quantitative measure of purity (e.g., >99% by peak area). Reversed-phase C18 columns with an aqueous mobile phase at low pH are suitable for analyzing polar organic acids.[10]

  • Melting Point: A sharp melting point range that matches the literature value (224-226 °C) is a strong indicator of high purity.[3]

References

Application Note & Protocol: Recrystallization of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is a key building block in medicinal chemistry and materials science. Its rigid bicyclic scaffold, combined with the dual functionality of a hydroxyl and a carboxylic acid group, makes it a valuable synthon for creating structurally complex and potent molecules.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and introduce contaminants into final active pharmaceutical ingredients (APIs) or advanced materials.

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to form highly ordered, pure crystals upon cooling, while impurities remain dissolved in the surrounding liquid (mother liquor).[6][7] This application note provides a comprehensive guide to selecting an optimal solvent and executing a robust recrystallization protocol for this compound.

Molecular Analysis & Solvent Selection Rationale

The structure of this compound dictates its solubility. The molecule possesses a non-polar, saturated hydrocarbon cage (bicyclo[2.2.2]octane) and two highly polar functional groups: a tertiary alcohol (-OH) and a carboxylic acid (-COOH).[8][9] Both polar groups are capable of extensive hydrogen bonding. This bifunctional nature suggests that the compound's solubility will be highly dependent on the solvent's polarity and its ability to participate in hydrogen bonding.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are expected to be effective due to their ability to form hydrogen bonds with both the hydroxyl and carboxylic acid moieties. Carboxylic acids, in general, show good crystallization behavior in these solvents.[10][11]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These can act as hydrogen bond acceptors and may dissolve the compound, particularly when heated.

  • Non-polar Solvents (e.g., Hexane, Toluene): The non-polar bicyclic core has an affinity for these solvents, but the polar functional groups will drastically limit solubility.[8] These are more likely to be useful as "anti-solvents" in a mixed-solvent system.[12]

The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[4][6][13] If a single solvent is too effective (dissolves the compound at room temperature) or too poor (fails to dissolve it when hot), a mixed-solvent system is the preferred approach.[7][12][14]

Experimental Protocol: Systematic Solvent Screening

A systematic screening process is the most reliable method for identifying the optimal recrystallization solvent.[15]

Objective: To identify a solvent or solvent system that dissolves this compound when hot but shows low solubility when cold.

Materials:

  • Crude this compound

  • Test tubes (13x100 mm)

  • Sand bath or heating block

  • Vortex mixer

  • Selection of candidate solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.

  • Add 0.5 mL of a candidate solvent to each tube at room temperature.

  • Agitate the mixture (vortex) and observe the solubility. Record observations as "Insoluble," "Slightly Soluble," or "Soluble."

  • For tubes where the compound is insoluble or slightly soluble at room temperature, heat the mixture gently in a sand bath to the solvent's boiling point.

  • Add small additional aliquots (0.1 mL) of the hot solvent if the solid has not fully dissolved, heating and agitating after each addition, until the solid dissolves completely. Do not add more than 2 mL total.

  • Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[14]

  • Record the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Data Presentation: Solvent Screening Results
SolventPolarityBoiling Point (°C)Solubility (Room Temp)Solubility (Hot)Crystal Formation on Cooling
WaterPolar Protic100Slightly SolubleSolubleExcellent
EthanolPolar Protic78SolubleVery SolublePoor / None
Ethyl AcetateMedium Polarity77Slightly SolubleSolubleGood
AcetonePolar Aprotic56SolubleVery SolublePoor / None
TolueneNon-polar111InsolubleSlightly SolubleFair (requires large volume)
HexaneNon-polar69InsolubleInsolubleN/A (unsuitable)
Ethanol/Water MixedVariable--Excellent (see Protocol 2)
Ethyl Acetate/Hexane MixedVariable--Very Good (see Protocol 2)

Screening Conclusion: Based on preliminary testing, Water emerges as a strong candidate for a single-solvent recrystallization. Ethyl Acetate is also promising. Solvents like ethanol and acetone are too effective, dissolving the compound readily at room temperature, making them unsuitable for single-solvent recrystallization but excellent as the "good" solvent in a mixed-pair system.[7][16] Therefore, two primary protocols are presented: a single-solvent recrystallization from water and a mixed-solvent recrystallization using an Ethyl Acetate/Hexane system.

Optimized Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization from Water

This method is preferred for its simplicity and the low cost and low toxicity of the solvent.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water (e.g., 5-8 mL) and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding hot deionized water dropwise until all the solid just dissolves.[4] Avoid adding an excess of solvent, as this will reduce the final yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Use a pre-warmed stemless funnel and fluted filter paper to filter the solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[17]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water (1-2 mL) to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum. Determine the melting point and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.[18]

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)

This method is an excellent alternative if impurities are more soluble in a less polar medium or if water proves difficult to remove during drying.

Step-by-Step Methodology:

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude solid (e.g., 1.0 g) in the minimum amount of hot ethyl acetate (the "good" solvent) required for complete dissolution at its boiling point.

  • Induce Saturation (Turbidity): While keeping the solution hot, add hexane (the "anti-solvent" or "bad" solvent) dropwise with swirling. Continue adding hexane until a faint, persistent cloudiness (turbidity) is observed.[12][17] This indicates the solution is saturated.

  • Re-clarify: Add a few drops of hot ethyl acetate, just enough to make the solution clear again. The solution is now perfectly saturated at the boiling point.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol 1.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a pre-chilled mixture of ethyl acetate and hexane (using a higher proportion of hexane, e.g., 1:4 ratio) to remove mother liquor without re-dissolving the product.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all solvent residues.

Visualization of Workflows

Diagram 1: Solvent Selection Workflow

Solvent_Selection cluster_paths Start Start: Crude Solid Screen Solubility Screening (Hot & Cold Solvents) Start->Screen Analyze Analyze Results Screen->Analyze Ideal Ideal Solvent Found? (Insoluble Cold, Soluble Hot) Analyze->Ideal SingleSolvent Path 1: Single Solvent MixedSolvent Path 2: Mixed Solvent Protocol1 Proceed to Single-Solvent Protocol Ideal->Protocol1 Yes TooGood Too Soluble Cold? Ideal->TooGood No TooBad Insoluble Hot? TooGood->TooBad No Protocol2 Proceed to Mixed-Solvent Protocol TooGood->Protocol2 Yes (Use as 'Good' Solvent) TooBad->Protocol2 No (Use as 'Anti-Solvent') Rescreen Select New Solvents & Re-screen TooBad->Rescreen Yes

Caption: Systematic workflow for selecting an appropriate recrystallization solvent system.

Diagram 2: Recrystallization Process Logic

Recrystallization_Process cluster_0 Step 1: Dissolution cluster_1 Step 2: Purification cluster_2 Step 3: Isolation A Impure Solid + Min. Hot Solvent B Saturated Hot Solution (Compound & Soluble Impurities Dissolved) A->B Heat to Boiling C Slow Cooling B->C D Crystal Lattice Formation C->D E Impurity Exclusion D->E D->E Impurities remain in solution F Vacuum Filtration E->F G Pure Crystals (Solid Phase) F->G H Mother Liquor (Liquid Phase) (Contains Impurities) F->H

Caption: Logical flow of the recrystallization process from dissolution to isolation.

Conclusion and Best Practices

The purification of this compound is readily achieved through recrystallization. Water is identified as an effective and environmentally benign single solvent. For cases requiring alternative selectivity, a mixed-solvent system of ethyl acetate and hexane provides a robust second option. The key to a successful recrystallization is a methodical approach: careful solvent selection, using the minimum amount of hot solvent to dissolve the compound, and allowing for slow, undisturbed cooling to promote the growth of large, pure crystals. Final purity should always be verified by analytical methods such as melting point analysis, TLC, or NMR spectroscopy.

References

Application Notes and Protocols: Utilizing 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid as a Rigid Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][5][6] Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[2][7] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[8][9] The PROTAC is then released to engage in further catalytic cycles.[1][7]

While the two ligands determine the "what" (which protein is targeted and which E3 ligase is hijacked), the linker dictates the "how." It is far more than a passive spacer; its length, rigidity, and chemical composition are critical determinants of the stability and productivity of the ternary complex.[10] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances degradation efficiency.[11]

The Rigidity Paradigm: Moving Beyond Flexible Linkers

Much of the initial exploration in PROTAC development utilized flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, prized for their synthetic accessibility and ability to span a range of distances.[12][13] However, high flexibility can come with drawbacks, including potential metabolic instability and the entropic penalty of adopting a single bioactive conformation from a multitude of unproductive ones.[12]

This has led to a growing interest in rigid linkers, which offer several compelling advantages:

  • Conformational Pre-organization : Rigid linkers can lock the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic cost of binding and potentially increasing potency.[11][12]

  • Improved Selectivity : By presenting the ligands in a more defined orientation, rigid linkers can disfavor the formation of off-target ternary complexes.[11][13]

  • Enhanced Pharmacokinetics : The constrained nature of rigid linkers can lead to improved metabolic stability and other desirable pharmacokinetic properties.[11][12]

One such rigid linker gaining traction is 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid . Its bicyclic structure provides significant conformational restriction, presenting a well-defined spatial arrangement for the attached ligands.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1127-13-5[14][15][16]
Molecular Formula C₉H₁₄O₃[14][15][17]
Molecular Weight 170.21 g/mol [14][15]
Structure Bicyclic alkane with hydroxyl and carboxylic acid functional groups[14]
Key Features Rigid scaffold, two distinct functional handles for conjugation

Conceptual Framework: Mechanism of a PROTAC

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the central role of the ternary complex.

PROTAC_Mechanism cluster_binding POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds POI Warhead PROTAC PROTAC Molecule E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Warhead Ternary->PROTAC PROTAC is Released & Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Protocol 1: Synthesis of a PROTAC Using this compound Linker

This protocol provides a generalized, two-step synthetic route. Causality : The choice of a two-step process, sequentially coupling each ligand to the bifunctional linker, allows for controlled synthesis and purification of the intermediate, which is critical for ensuring the final product's purity. Standard amide coupling is employed due to its high efficiency and broad functional group tolerance.[18]

Materials and Reagents
  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or a VHL ligand)[6][19]

  • Amine- or alcohol-functionalized target protein ligand[][21]

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Purification: Preparative HPLC, silica gel chromatography

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), ¹H NMR (Proton Nuclear Magnetic Resonance)

Step 1: Coupling of the First Ligand to the Linker's Carboxylic Acid

Rationale : We begin by activating the carboxylic acid on the bicyclooctane linker to form an amide bond with an amine-functionalized E3 ligase ligand. This is a robust and common strategy for initiating PROTAC synthesis.[9][22]

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Self-Validation : Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine to remove excess reagents and base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the Linker-E3 Ligand Intermediate .

  • Characterize the intermediate by ¹H NMR and high-resolution mass spectrometry.

Step 2: Coupling of the Second Ligand to the Linker's Hydroxyl Group

Rationale : The hydroxyl group on the intermediate is now used as the attachment point for the target protein ligand. If the target ligand has a carboxylic acid, a Steglich esterification is appropriate. If it has a leaving group (e.g., a halide), a Williamson ether synthesis can be used. The protocol below describes an esterification.

  • Dissolve the Linker-E3 Ligand Intermediate (1.0 eq) and a carboxylic acid-functionalized target protein ligand (1.2 eq) in anhydrous DCM.

  • Add EDC (1.5 eq) and DMAP (4-Dimethylaminopyridine, 0.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Self-Validation : Monitor the reaction progress by LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product's identity and purity (>95%) by ¹H NMR and high-resolution mass spectrometry.

Synthesis_Workflow cluster_reactants Linker 4-Hydroxybicyclo[2.2.2]octane- 1-carboxylic acid Intermediate Linker-E3 Ligand Intermediate Linker->Intermediate Step 1: Amide Coupling E3_Ligand E3 Ligand (Amine-functionalized) E3_Ligand->Intermediate Step 1: Amide Coupling Target_Ligand Target Ligand (Carboxyl-functionalized) Final_PROTAC Final PROTAC Target_Ligand->Final_PROTAC Step 2: Esterification Intermediate->Final_PROTAC Step 2: Esterification

Caption: Generalized two-step synthesis workflow for the PROTAC.

Protocol 2: Biophysical Characterization of Ternary Complex Formation

Rationale : The efficacy of a PROTAC is fundamentally linked to its ability to form a stable ternary complex. Biophysical assays are essential to quantify the binding affinities and cooperativity of this complex.[23][24] Techniques like Surface Plasmon Resonance (SPR) provide real-time kinetics of these interactions.[25][26]

Method: Surface Plasmon Resonance (SPR)
  • Immobilization : Immobilize a biotinylated version of the target protein (POI) onto a streptavidin-coated sensor chip. A second flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Binary Affinity (PROTAC to POI) : Inject a series of concentrations of the synthesized PROTAC over the POI-coated and reference flow cells. Measure the association and dissociation rates to calculate the equilibrium dissociation constant (Kᴅ).

  • Binary Affinity (PROTAC to E3 Ligase) : In solution, measure the affinity of the PROTAC for the E3 ligase (e.g., VHL or CRBN complex) using techniques like Isothermal Titration Calorimetry (ITC) or a competitive fluorescence polarization assay, as direct binding to the chip can be challenging for some E3 ligases.[23][24]

  • Ternary Complex Formation : To measure the formation of the ternary complex, inject a constant, saturating concentration of the E3 ligase mixed with a serial dilution of the PROTAC over the immobilized POI.

  • Data Analysis and Self-Validation : A significant increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. The cooperativity (alpha, α) can be calculated by comparing the ternary binding affinity to the binary affinities. An alpha value > 1 indicates positive cooperativity, which is a hallmark of an effective PROTAC. The presence of a "hook effect" at high PROTAC concentrations, where the signal decreases, can also be observed and indicates the formation of unproductive binary complexes.[24][26]

Protocol 3: Cellular Evaluation of PROTAC-Mediated Protein Degradation

Rationale : After confirming biophysical activity, it is crucial to validate that the PROTAC can enter cells and induce degradation of the target protein. Western blotting is the gold-standard method for directly measuring changes in protein levels.[18][27]

Materials and Reagents
  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer buffer, PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Experimental Procedure
  • Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment : Prepare serial dilutions of the PROTAC in complete medium (e.g., from 0.1 nM to 10 µM). Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only (DMSO) control.

  • Control Treatment (Self-Validation) : To confirm that degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. A successful PROTAC's effect should be rescued (i.e., degradation blocked) by the inhibitor.

  • Incubation : Incubate the cells for a specified duration (e.g., 18-24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting :

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then apply the chemiluminescent substrate and image the blot.

    • Strip or cut the membrane and re-probe with the loading control antibody.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation).

Table 2: Example Data from Western Blot Quantification
PROTAC Conc. (nM)Normalized POI Intensity (Arbitrary Units)% Degradation vs. Vehicle
0 (Vehicle)1.000%
10.8515%
100.4852%
500.2179%
1000.1585%
5000.1288%
100 (PROTAC) + MG1320.955%

Comprehensive Evaluation Workflow

A systematic approach is required to validate a novel PROTAC. The workflow should progress from initial synthesis and characterization to detailed biophysical and cellular assays.

Evaluation_Workflow cluster_synthesis Phase 1: Synthesis & QC cluster_biophysical Phase 2: Biophysical Validation cluster_cellular Phase 3: Cellular Activity Synthesis PROTAC Synthesis (Protocol 1) QC Purity & Identity Check (NMR, HRMS) Synthesis->QC Biophysical Ternary Complex Analysis (SPR, ITC - Protocol 2) QC->Biophysical Binary Determine Binary Binding (Kᴅ) Biophysical->Binary Ternary Assess Ternary Complex Formation & Cooperativity (α) Binary->Ternary Degradation Degradation Assay (Western Blot - Protocol 3) Ternary->Degradation DoseResponse Determine DC₅₀ & Dₘₐₓ Degradation->DoseResponse Mechanism Confirm Proteasome Dependence (MG132) Degradation->Mechanism Downstream Downstream Functional Assays (e.g., Cell Viability, Target Engagement) DoseResponse->Downstream Data Data Analysis & Structure-Activity Relationship (SAR) Downstream->Data

Caption: A comprehensive workflow for the evaluation of a novel PROTAC.

Conclusion

The rational design of PROTACs is a multi-parameter optimization challenge where the linker plays a decisive role.[11] Rigid linkers, such as this compound, offer a compelling strategy to improve potency, selectivity, and pharmacokinetic properties by pre-organizing the molecule into a bioactive conformation.[12][13] The systematic application of the synthetic, biophysical, and cellular protocols detailed in these notes will enable researchers to rigorously evaluate PROTACs built with this scaffold, accelerating the development of next-generation protein degraders.

References

Application Notes and Protocols: Design and Synthesis of PROTACs Featuring a 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The rational design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is paramount to their success.[3][4] The linker, far from being a passive tether, plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][6] This guide provides an in-depth exploration of PROTACs incorporating a rigid 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid linker, a scaffold that offers distinct advantages in pre-organizing the molecule for optimal ternary complex formation.[7][8] Detailed protocols for the synthesis, characterization, and biological evaluation of these next-generation protein degraders are presented to empower researchers in this burgeoning field.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3][9] The linker connecting the two binding moieties is a key determinant of the stability and productivity of this ternary complex.[][11] Its length, rigidity, and chemical composition influence the relative orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitin transfer.[6][12] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are commonly employed, there is a growing appreciation for the benefits of rigid linkers.[2][13]

Advantages of Rigid Linkers:

  • Pre-organization: Rigid linkers can pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, thereby reducing the entropic penalty of forming the ternary complex.[5]

  • Improved Selectivity: By constraining the possible orientations of the binding moieties, rigid linkers can disfavor the formation of off-target ternary complexes, leading to enhanced selectivity.[14]

  • Enhanced Physicochemical Properties: Rigid scaffolds can lead to improved metabolic stability and other desirable pharmacokinetic properties.[5][7]

The this compound scaffold is a particularly attractive rigid linker due to its well-defined three-dimensional structure and the presence of two distinct functional groups—a hydroxyl and a carboxylic acid—that allow for versatile and orthogonal chemical modifications.[15][16]

Mechanism of Action: A Visual Guide

The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4][17]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ub Ubiquitin Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy: Building a PROTAC with a this compound Linker

The synthesis of a PROTAC featuring the this compound linker can be approached in a modular fashion. This allows for the independent synthesis of the warhead, the E3 ligase ligand, and the linker, followed by their sequential coupling.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of the target PROTAC.

Synthesis_Workflow Start Starting Materials Warhead_Synth Synthesis of Functionalized Warhead Start->Warhead_Synth E3_Ligand_Synth Synthesis of Functionalized E3 Ligase Ligand Start->E3_Ligand_Synth Linker_Synth Synthesis of 4-Hydroxybicyclo[2.2.2]octane- 1-carboxylic acid linker Start->Linker_Synth Couple2 Couple Linker-E3 Ligase Conjugate to Warhead Warhead_Synth->Couple2 Couple1 Couple Linker to E3 Ligase Ligand E3_Ligand_Synth->Couple1 Linker_Synth->Couple1 Couple1->Couple2 Purification Purification (e.g., HPLC) Couple2->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: Modular workflow for the synthesis of a PROTAC.

Protocol 1: Synthesis of a Linker-E3 Ligase Ligand Conjugate

This protocol describes the coupling of the this compound linker to an amine-functionalized E3 ligase ligand, such as a derivative of pomalidomide for targeting Cereblon (CRBN).[18][19]

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminobenzyl pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to yield the Linker-E3 Ligase Ligand Conjugate.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the coupling of the Linker-E3 Ligase Ligand Conjugate to a warhead containing a suitable functional group (e.g., a hydroxyl group for ether linkage).

Materials:

  • Linker-E3 Ligase Ligand Conjugate (from Protocol 1)

  • Warhead with a hydroxyl or amine functional group

  • (For ether linkage) Sodium hydride (NaH) or a suitable base

  • (For amide linkage) HATU and DIPEA

  • Anhydrous DMF or other suitable aprotic solvent

Procedure (Example for Ether Linkage):

  • Dissolve the warhead (1.2 eq) in anhydrous DMF.

  • Carefully add NaH (1.5 eq) to the solution at 0 °C and stir for 30 minutes to deprotonate the hydroxyl group.

  • In a separate flask, dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in anhydrous DMF. A leaving group (e.g., tosylate) would need to be installed on the hydroxyl group of the linker prior to this step.

  • Slowly add the solution of the deprotonated warhead to the Linker-E3 Ligase Ligand Conjugate solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction carefully with water and extract the product.

  • Purify the crude product by preparative HPLC.

Characterization

The final PROTAC should be thoroughly characterized to confirm its identity and purity.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the synthesized PROTAC.

Biological Evaluation: Assessing PROTAC Activity

A series of in vitro assays are essential to validate the biological activity of the newly synthesized PROTAC.[1][21]

Biochemical and Biophysical Characterization

These assays aim to confirm the binding of the PROTAC to its intended targets and the formation of the ternary complex.

Assay Technique Parameter Measured Significance
Binary Binding Affinity Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[22]KD (PROTAC-POI), KD (PROTAC-E3)Confirms binding to individual targets.
Ternary Complex Formation SPR, TR-FRET, AlphaLISA[11]Cooperativity (α)Determines the stability of the ternary complex.
In Vitro Ubiquitination Western Blot, ELISA[1]Polyubiquitination of POIDirectly confirms the catalytic activity of the PROTAC-E3 ligase complex.
Cellular Evaluation Workflow

The following workflow outlines the key steps to assess the efficacy of the PROTAC in a cellular context.

Cellular_Evaluation_Workflow Start Cell Culture and Treatment Western_Blot Target Degradation (Western Blot) Start->Western_Blot Dose_Response Dose-Response Curve (DC50 and Dmax) Western_Blot->Dose_Response Time_Course Time-Course Analysis Dose_Response->Time_Course Selectivity Selectivity Profiling (Proteomics) Time_Course->Selectivity Functional_Assay Functional Assays (e.g., Cell Viability) Selectivity->Functional_Assay Conclusion Efficacy and Selectivity Determination Functional_Assay->Conclusion

Caption: Workflow for the cellular evaluation of PROTACs.

Protocol 3: Target Degradation by Western Blot

This is a fundamental assay to determine if the PROTAC induces the degradation of the target protein.[21]

Materials:

  • Relevant cell line expressing the POI

  • Synthesized PROTAC

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Secondary antibody (HRP-conjugated)

  • Loading control antibody (e.g., GAPDH, β-actin)

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the POI and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize bands using a chemiluminescence detection system.

  • Quantify band intensities to determine the extent of protein degradation.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

PROTAC Candidate Linker DC₅₀ (nM) Dₘₐₓ (%) Cell Line
PROTAC-1 This compound1595Cancer Cell Line A
Control-PROTAC Flexible PEG4 Linker5080Cancer Cell Line A

Conclusion

The strategic incorporation of rigid linkers, such as this compound, represents a significant advancement in the rational design of PROTACs. By providing a structurally constrained and synthetically versatile scaffold, this linker can enhance the potency, selectivity, and drug-like properties of these novel therapeutic agents. The detailed protocols and evaluation strategies presented in this guide offer a comprehensive framework for researchers to explore the full potential of this promising approach in targeted protein degradation.

References

Application Note & Protocols: Strategic Synthesis of Potent Adenosine A₁ Receptor Antagonists Utilizing the 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of advanced adenosine A₁ receptor (A₁AR) antagonists based on a xanthine core functionalized with a 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid-derived moiety. Adenosine A₁ receptor antagonists are a promising class of therapeutics for various conditions, including congestive heart failure, renal disease, and neuropathic pain[1][2]. The unique, rigid, and highly symmetrical structure of the bicyclo[2.2.2]octane (BCO) framework offers a superior scaffold for probing ligand-receptor interactions, allowing for precise spatial arrangement of substituents and often leading to compounds with high potency, selectivity, and improved pharmaceutical properties like aqueous solubility[3][4]. This document details the strategic rationale, step-by-step synthesis, characterization, and optimization of these complex molecules, intended for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the Bicyclo[2.2.2]octane Scaffold

The development of subtype-selective adenosine receptor antagonists is a significant goal in modern pharmacology. The A₁ receptor, a G-protein-coupled receptor (GPCR), plays a crucial role in regulating cardiovascular, renal, and central nervous system functions[5]. Antagonizing this receptor has shown therapeutic potential, but achieving high selectivity over other adenosine receptor subtypes (A₂A, A₂B, A₃) is critical to minimizing side effects.

The bicyclo[2.2.2]octane system has emerged as a privileged scaffold in this context[6]. Its rigid, cage-like structure provides several key advantages over more flexible aliphatic or aromatic rings:

  • Conformational Rigidity: The BCO framework locks substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to the receptor and facilitating more precise structure-activity relationship (SAR) studies[4].

  • Improved Pharmacokinetics: Replacing traditional lipophilic groups (e.g., phenyl rings) with the BCO scaffold has been shown to enhance aqueous solubility and oral bioavailability, critical parameters for drug development[4][7].

  • Vector for Functionalization: The bridgehead positions (C1 and C4) of the BCO core are ideal anchor points for introducing functional groups. The 4-position, in particular, orients substituents outwards from the xanthine binding cleft, allowing for the introduction of moieties that can fine-tune selectivity and solubility without disrupting the core pharmacophore interaction[3][4].

This guide focuses on leveraging this compound, a versatile starting material that contains two distinct functional handles for elaboration into highly potent and selective A₁AR antagonists[8][9].

Overall Synthetic Strategy

The synthesis of the target 8-bicyclo[2.2.2]octylxanthine antagonists is a multi-step process. The core strategy involves the construction of the xanthine heterocycle by coupling the bicyclic side chain with a suitably substituted pyrimidine precursor, followed by cyclization. The bridgehead hydroxyl group on the BCO moiety can then be further functionalized to optimize the compound's properties.

G A 5,6-Diamino-1,3-dipropyluracil C Amide Intermediate A->C Amidation B 4-Hydroxybicyclo[2.2.2]octane- 1-carbonyl chloride (Acid Chloride Intermediate) B->C (from starting acid) D 8-(4-Hydroxybicyclo[2.2.2]oct-1-yl)- 1,3-dipropylxanthine (Core Antagonist) C->D Ring Cyclization (e.g., with Trimethyl orthoformate) F Final Optimized Antagonist (e.g., Tonapofylline analogue) D->F O-Alkylation (Williamson Ether Synthesis) E Functionalizing Agent (e.g., Ethyl 2-bromoacetate) E->F

Figure 1: High-level synthetic pathway for A₁AR antagonists.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Synthesis of Key Intermediate (Amide Formation)

Principle: The first critical step is the coupling of the bicyclic acid with 5,6-diamino-1,3-dipropyluracil. To facilitate this, the carboxylic acid is first converted to a more reactive species, such as an acid chloride, using thionyl chloride (SOCl₂). This activated intermediate readily reacts with one of the amino groups of the uracil derivative to form a stable amide bond.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • 5,6-Diamino-1,3-dipropyluracil (1.0 eq)

  • Pyridine (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Acid Chloride Formation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess thionyl chloride in vacuo to yield the crude 4-hydroxybicyclo[2.2.2]octane-1-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately without further purification.

  • Amide Coupling: In a separate flame-dried flask, dissolve 5,6-diamino-1,3-dipropyluracil (1.0 eq) in anhydrous DCM and add a catalytic amount of pyridine.

  • Cool the solution to 0 °C.

  • Dissolve the crude acid chloride from step 5 in a minimal amount of anhydrous DCM and add it dropwise to the uracil solution.

  • Allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Work-up & Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution typically with DCM/Methanol) to yield the pure amide intermediate.

Protocol 2: Cyclization to form the 8-Bicyclo[2.2.2]octylxanthine Core

Principle: The formation of the xanthine's imidazole ring is achieved through a condensation and cyclization reaction. The amide intermediate is heated with a one-carbon source, such as trimethyl orthoformate, which reacts with the remaining free amino group and the amide nitrogen to close the ring, forming the stable xanthine scaffold. This is a variation of the Traube purine synthesis.

Materials:

  • Amide intermediate from Protocol 1 (1.0 eq)

  • Trimethyl orthoformate

  • Formic acid (catalytic)

Step-by-Step Procedure:

  • Combine the amide intermediate (1.0 eq) and trimethyl orthoformate (large excess, can serve as solvent) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of formic acid.

  • Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess trimethyl orthoformate in vacuo.

    • The resulting solid is often pure enough for the next step. If necessary, triturate with diethyl ether or recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 8-(4-hydroxybicyclo[2.2.2]oct-1-yl)-1,3-dipropylxanthine.

Protocol 3: Bridgehead Functionalization (O-Alkylation)

Principle: Structure-activity relationship studies have shown that extending a side chain from the C4 position of the bicyclooctane ring can dramatically increase A₁AR affinity and selectivity[3][7]. A common strategy is to perform a Williamson ether synthesis on the bridgehead hydroxyl group. The hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Materials:

  • 8-(4-Hydroxybicyclo[2.2.2]oct-1-yl)-1,3-dipropylxanthine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Ethyl 2-bromoacetate (or other suitable alkyl halide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • To a flame-dried flask under an inert atmosphere, add the xanthine product from Protocol 2 (1.0 eq) and dissolve in anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.

  • Add the alkylating agent (e.g., ethyl 2-bromoacetate, 1.2 eq) dropwise at 0 °C.

  • Let the reaction stir at room temperature overnight.

  • Work-up & Purification:

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate in vacuo.

    • Purify the crude ester by flash column chromatography.

  • (Optional) Saponification: If the terminal carboxylic acid is desired (as in the highly potent antagonist BG9928)[7], the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Characterization & Data Summary

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The rigid bicyclic core gives rise to characteristic signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95%.

Compound Step Typical Yield Purity Target Key Analytical Data
Amide IntermediateProtocol 160-75%>90%HRMS (M+H)⁺, ¹H NMR (amide NH proton)
Xanthine CoreProtocol 280-90%>95%HRMS (M+H)⁺, ¹³C NMR (new C8 signal)
Final AntagonistProtocol 350-70%>98%HRMS (M+H)⁺, HPLC, ¹H & ¹³C NMR

Biological Activity: Compounds synthesized via this route are expected to show high affinity for the human adenosine A₁ receptor. For example, antagonists with an acetic or propionic acid moiety at the C4 position have reported Ki values in the low nanomolar range (e.g., 7 nM for BG9928) and exhibit high selectivity (>900-fold) over the A₂A receptor[1][7].

Experimental Workflow and Troubleshooting

Figure 2: Step-by-step laboratory workflow diagram.

Problem Possible Cause Suggested Solution
Low yield in Amidation (Protocol 1) Incomplete formation of acid chloride; moisture in reaction; poor reactivity of uracil derivative.Ensure starting acid is dry. Use fresh, anhydrous solvents. Confirm activity of thionyl chloride. Increase reaction time or use a stronger coupling agent (e.g., HATU).
Multiple products in Cyclization (Protocol 2) Side reactions due to high temperature; degradation of starting material.Lower the reflux temperature. Reduce reaction time and monitor closely by LC-MS. Ensure the starting amide is pure.
No reaction in O-Alkylation (Protocol 3) Incomplete deprotonation of the alcohol; poor quality NaH; inactive alkyl halide.Use fresh NaH and ensure it is properly washed with hexanes to remove mineral oil. Use a stronger base (e.g., KHMDS) or a more reactive solvent (e.g., DMF).
Difficulty in Purification Products are highly polar or have similar Rf values to impurities.Adjust the mobile phase for column chromatography (e.g., add a small % of acetic acid or triethylamine). Consider reverse-phase chromatography if necessary.

References

Application Notes and Protocols for the Derivatization of the 4-Hydroxy Group of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane motif is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science. Its defined spatial arrangement of substituents allows for the precise orientation of functional groups, making it an invaluable tool in the design of bioactive molecules and functional materials. 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is a particularly useful building block, presenting two distinct functional groups—a tertiary alcohol and a carboxylic acid at the bridgehead positions. This unique arrangement provides a versatile platform for derivatization, enabling the exploration of chemical space in drug discovery and the tuning of material properties. The derivatization of the tertiary hydroxyl group is a key strategy for modulating the polarity, lipophilicity, and biological activity of molecules incorporating this scaffold. This guide provides a detailed overview of the primary methods for derivatizing this sterically hindered hydroxyl group, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Challenges and Strategic Considerations in Derivatizing a Bridgehead Tertiary Alcohol

The tertiary nature of the hydroxyl group at the C4 position of the bicyclo[2.2.2]octane core presents a significant steric hindrance. This steric bulk impedes the approach of reagents, making standard derivatization protocols often sluggish or ineffective. Consequently, specialized and optimized reaction conditions are paramount for achieving high yields. Key considerations for successful derivatization include:

  • Choice of Activating Agents: For esterifications, the use of powerful coupling agents is often necessary to overcome the low reactivity of the tertiary alcohol.

  • Reaction Conditions: Temperature, reaction time, and solvent choice must be carefully optimized to balance reactivity with potential side reactions.

  • Protecting Group Strategy: In multi-step syntheses, the hydroxyl group may need to be protected. The choice of protecting group is critical, as it must be stable to subsequent reaction conditions and readily cleavable without affecting other parts of the molecule.

This application note will detail protocols for esterification, etherification, and the introduction of common protecting groups, with a focus on overcoming the challenges associated with this sterically demanding substrate.

Esterification of the 4-Hydroxyl Group

Esterification of the tertiary hydroxyl group is a common strategy to introduce a wide variety of functional groups, thereby modulating the physicochemical properties of the parent molecule. Due to steric hindrance, direct Fischer esterification is generally not a viable option. More potent methods are required.

Protocol 1: Steglich Esterification for Sterically Hindered Alcohols

The Steglich esterification is a powerful method for forming esters from sterically demanding alcohols and carboxylic acids under mild conditions.[1][2] The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), activates the carboxylic acid for attack by the hindered alcohol.[3][4]

Reaction Scheme:

Steglich_Esterification cluster_legend Diagram of the Steglich Esterification Reaction Reactants R-COOH + HO-BCO-COOH Product R-COO-BCO-COOH + DCU Reactants->Product Reagents DCC, DMAP CH2Cl2, rt l1 R-COOH: Acylating Agent l2 HO-BCO-COOH: this compound l3 R-COO-BCO-COOH: Ester Product l4 DCU: Dicyclohexylurea

Caption: General workflow for Steglich esterification.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), the carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents).

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired ester.

Causality and Self-Validation: The use of DCC as a coupling agent forms a highly reactive O-acylisourea intermediate with the carboxylic acid. DMAP, a more potent nucleophile than the sterically hindered tertiary alcohol, then intercepts this intermediate to form a reactive N-acylpyridinium salt. This "activated ester" is then susceptible to nucleophilic attack by the tertiary alcohol, driving the reaction to completion. The formation of the insoluble DCU byproduct also helps to shift the equilibrium towards the product. Successful esterification can be confirmed by the disappearance of the starting alcohol on TLC and the appearance of a new, less polar spot corresponding to the ester. Further validation is achieved through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) of the purified product.

Protocol 2: Acylation with Acid Chlorides

For simple acylations (e.g., acetylation), the use of a more reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base can be an effective alternative.

Reaction Scheme:

Acylation cluster_legend Diagram of Acylation with Acid Chlorides Reactants R-COCl + HO-BCO-COOH Product R-COO-BCO-COOH + Base·HCl Reactants->Product Reagents Pyridine or Et3N CH2Cl2, 0 °C to rt l1 R-COCl: Acid Chloride l2 HO-BCO-COOH: this compound l3 R-COO-BCO-COOH: Ester Product l4 Base·HCl: Amine Hydrochloride Salt

Caption: General workflow for acylation with acid chlorides.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride) (1.2 equivalents)

  • Pyridine or Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add pyridine or Et₃N (1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add the acid chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Etherification of the 4-Hydroxyl Group

The formation of ethers from tertiary alcohols is challenging. The classic Williamson ether synthesis, which involves an Sₙ2 reaction between an alkoxide and an alkyl halide, is generally not feasible for tertiary alcohols due to competing elimination reactions.[3][5] Therefore, alternative strategies are required.

Conceptual Approach: Acid-Catalyzed Addition to Alkenes

A potential route to ethers is the acid-catalyzed addition of the tertiary alcohol to a reactive alkene, such as isobutylene, to form a tert-butyl ether. This method relies on the formation of a stable carbocation from the alkene, which is then trapped by the alcohol.

Reaction Scheme:

Etherification cluster_legend Diagram of Acid-Catalyzed Etherification Reactants Isobutylene + HO-BCO-COOH Product tBu-O-BCO-COOH Reactants->Product Reagents Cat. H2SO4 or Amberlyst-15 l1 HO-BCO-COOH: this compound l2 tBu-O-BCO-COOH: tert-Butyl Ether Product

Caption: Conceptual workflow for acid-catalyzed etherification.

General Considerations:

  • This reaction is typically carried out in a pressure vessel due to the gaseous nature of isobutylene.

  • A strong acid catalyst is required, such as sulfuric acid or a solid acid catalyst like Amberlyst-15 for easier workup.

  • Careful control of temperature is necessary to avoid polymerization of the alkene.

Due to the specialized equipment and conditions required, a detailed protocol is not provided here. However, this conceptual approach serves as a starting point for experienced chemists.

Protection of the 4-Hydroxyl Group

In a multi-step synthesis, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. The choice of protecting group depends on the stability required and the conditions for its removal.

Protocol 3: Silyl Ether Protection (e.g., TBS Ether)

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, stability to a wide range of reaction conditions, and facile cleavage with fluoride sources.[6][7] For a sterically hindered tertiary alcohol, a bulky silyl group like tert-butyldimethylsilyl (TBS) provides good stability.

Reaction Scheme:

Silyl_Ether_Protection cluster_legend Diagram of Silyl Ether Protection Reactants TBS-Cl + HO-BCO-COOH Product TBS-O-BCO-COOH Reactants->Product Reagents Imidazole DMF, rt l1 TBS-Cl: tert-Butyldimethylsilyl chloride l2 HO-BCO-COOH: this compound l3 TBS-O-BCO-COOH: TBS-Protected Product

Caption: General workflow for silyl ether protection.

Materials:

  • This compound (or its corresponding ester)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.5 equivalents)

  • Imidazole (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve the starting alcohol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

  • Add TBS-Cl (1.5 equivalents) in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of TBS Ethers:

The TBS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Materials:

  • TBS-protected compound

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.2 equivalents)

  • Tetrahydrofuran (THF)

Step-by-Step Deprotection Protocol:

  • Dissolve the TBS-protected compound (1 equivalent) in THF.

  • Add the TBAF solution (1.2 equivalents) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the deprotected alcohol by column chromatography.

Causality and Self-Validation: Imidazole acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst. The resulting silyl ether is stable to many reagents but the silicon-oxygen bond is selectively cleaved by the fluoride ion due to the high strength of the silicon-fluorine bond. Successful protection and deprotection can be readily monitored by TLC and confirmed by NMR spectroscopy, where the disappearance and reappearance of the hydroxyl proton signal is a key indicator.

Summary of Derivatization Strategies and Expected Yields

Derivatization MethodReagentsTypical ConditionsExpected Yield RangeNotes
Steglich Esterification Carboxylic Acid, DCC, DMAPDCM, 0 °C to rt60-90%Effective for a wide range of carboxylic acids. DCU byproduct removal is necessary.
Acylation Acid Chloride, Pyridine/Et₃NDCM, 0 °C to rt70-95%Best for simple acyl groups. The reaction can be fast.
TBS Ether Protection TBS-Cl, ImidazoleDMF, rt80-95%Forms a stable protecting group. Cleaved with fluoride.
TBS Ether Deprotection TBAFTHF, rt>90%Generally a clean and high-yielding reaction.

Yields are estimates based on reactions with sterically hindered tertiary alcohols and may vary depending on the specific substrate and reaction scale.

Conclusion

The derivatization of the 4-hydroxyl group of this compound is a critical step in harnessing the full potential of this versatile building block. While the steric hindrance of the tertiary alcohol presents challenges, the use of appropriate methodologies such as Steglich esterification for ester formation and silyl ethers for protection allows for efficient and high-yielding transformations. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this valuable scaffold into their synthetic strategies for the development of novel therapeutics and advanced materials.

References

Application Notes & Protocols: Esterification of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and materials science. Its well-defined and predictable geometry makes it an invaluable bioisostere for phenyl rings and tert-butyl groups, allowing for precise control over the spatial orientation of functional groups. Esters of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid are key intermediates in the synthesis of novel polymers, liquid crystals, and, most notably, pharmacologically active agents.[1] The ability to selectively and efficiently esterify either the carboxylic acid or the hydroxyl group is paramount for developing these advanced molecules.

This guide provides a detailed technical overview and validated protocols for the esterification of the carboxylic acid moiety of this compound, a compound featuring a sterically encumbered bridgehead carboxylic acid and a secondary alcohol.

Mechanistic Considerations & Strategic Protocol Selection

The molecular architecture of this compound (CAS 1127-13-5) presents unique challenges for esterification.[2] The carboxylic acid is located at a tertiary bridgehead position, creating significant steric hindrance. Furthermore, the presence of a secondary alcohol requires reaction conditions that selectively target the carboxylic acid without promoting side reactions at the hydroxyl group.

Analysis of Esterification Methodologies
  • Fischer-Speier Esterification : This classical method involves heating a carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄).[3] While economical, it is often unsuitable for substrates with sensitive functional groups or significant steric hindrance. The harsh acidic conditions and high temperatures required to drive the equilibrium can lead to dehydration or other side reactions. For the BCO substrate, forcing conditions could risk elimination at the secondary alcohol. All steps in the Fischer esterification are reversible, necessitating either a large excess of the alcohol or the removal of water to achieve high yields.[4][5]

  • Mitsunobu Reaction : This powerful reaction converts primary and secondary alcohols to esters with clean inversion of stereochemistry using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[6][7] While highly effective for esterifying the alcohol group, it is not the primary method for esterifying the carboxylic acid itself. It proceeds under mild conditions but requires careful purification to remove stoichiometric phosphine oxide and reduced azodicarboxylate byproducts.[8]

  • Esterification via Diazomethane Derivatives : For the specific synthesis of methyl esters, diazomethane or its safer, more stable alternative, (trimethylsilyl)diazomethane (TMS-diazomethane), offers a nearly quantitative and exceptionally clean conversion.[9] The reaction proceeds rapidly at room temperature without the need for a catalyst, generating only nitrogen gas as a byproduct. This method is highly specific for carboxylic acids and does not affect the alcohol functionality.

  • Steglich Esterification : First described in 1978, this method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11] It is exceptionally well-suited for sterically demanding substrates and proceeds under mild, neutral conditions at room temperature.[12][13] The reaction is highly efficient due to the formation of a highly reactive O-acylisourea intermediate, which is then intercepted by DMAP to form an even more reactive acylpyridinium species.[14]

Based on this analysis, the Steglich Esterification and TMS-diazomethane methods are identified as the most robust and reliable strategies for the selective esterification of the carboxylic acid group in this compound.

Visualized Mechanisms and Workflows

Accurate visualization of reaction pathways and experimental processes is critical for reproducibility and understanding.

G Overall Esterification Reaction r1 This compound p1 Target Ester r1->p1 Esterification Conditions r2 Alcohol (R-OH) r2->p1 p2 Water (or Byproduct)

Caption: General scheme for the esterification of the BCO acid.

Steglich_Mechanism Steglich Esterification Mechanism Acid Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 + DCC DCC DCC->Intermediate1 Intermediate2 N-Acylpyridinium Ion (Active Ester) Intermediate1->Intermediate2 + DMAP - DCU Precursor DCU Dicyclohexylurea (DCU Byproduct) Intermediate1->DCU slow side reaction DMAP DMAP (Catalyst) Ester Ester Product (R-COOR') Intermediate2->Ester + Alcohol - DMAP Alcohol Alcohol (R'-OH)

Caption: Catalytic cycle of the Steglich esterification.

Workflow Experimental Workflow Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Stir at RT (Monitor by TLC) Setup->Reaction Workup 3. Work-up (Filter, Wash, Extract) Reaction->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Analyze 5. Characterization (NMR, MS, IR) Purify->Analyze

Caption: Standard workflow from reaction to characterization.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Steglich Esterification with Benzyl Alcohol

This protocol details the synthesis of Benzyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate. The choice of benzyl alcohol allows for subsequent deprotection via hydrogenolysis if the free acid is needed later.

ReagentM.W.AmountMoles (mmol)Stoichiometric Ratio
This compound170.211.00 g5.881.0
Benzyl Alcohol108.140.76 g (0.73 mL)7.051.2
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.45 g7.051.2
4-Dimethylaminopyridine (DMAP)122.1772 mg0.590.1
Dichloromethane (DCM), anhydrous-30 mL--

Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.88 mmol) and 4-dimethylaminopyridine (72 mg, 0.59 mmol).

  • Solvent and Reagent Addition: Dissolve the solids in anhydrous dichloromethane (30 mL). Add benzyl alcohol (0.73 mL, 7.05 mmol) to the solution via syringe.

  • Initiation: Cool the flask to 0 °C in an ice bath. In a single portion, add N,N'-dicyclohexylcarbodiimide (DCC) (1.45 g, 7.05 mmol). A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - DCU Removal: Upon completion, cool the mixture again to 0 °C to maximize precipitation of the DCU byproduct. Filter the reaction mixture through a pad of Celite® or a fritted glass funnel to remove the DCU. Wash the filter cake with cold DCM (2 x 10 mL).

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl ester.

Protocol 2: Methyl Ester Synthesis via TMS-Diazomethane

This protocol, adapted from literature, provides a highly efficient route to Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate.[9]

WARNING: (Trimethylsilyl)diazomethane is a toxic reagent and should be handled with extreme care in a fume hood. It is a safer alternative to diazomethane gas but still requires cautious handling.

ReagentM.W.AmountMoles (mmol)Stoichiometric Ratio
This compound170.21170 mg1.01.0
(Trimethylsilyl)diazomethane (2.0 M in hexanes)114.220.6 mL1.21.2
Methanol-8 mL--
Hexane-As needed--

Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (170 mg, 1.0 mmol) in methanol (8 mL).

  • Reagent Addition: While stirring at room temperature, slowly add the solution of (trimethylsilyl)diazomethane (0.6 mL of a 2.0 M solution in hexanes, 1.2 mmol) dropwise via syringe. Vigorous bubbling (N₂ evolution) will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. The yellow color of the TMS-diazomethane should fade. If it persists, a few drops of acetic acid can be added to quench the excess reagent.

  • Concentration: Once the reaction is complete (as confirmed by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting residue is the crude methyl ester, which is often of high purity. For the cited procedure, this yielded the product as a yellow solid (yield ~99%).[9] If necessary, further purification can be achieved by recrystallization or flash column chromatography.

Product Purification and Characterization

Purification Insights
  • Steglich Reaction: The primary purification challenge is the removal of the dicyclohexylurea (DCU) byproduct.[15] While most is removed by filtration, some may remain dissolved. The acidic and basic washes in the work-up help remove any residual DMAP and unreacted starting material. Column chromatography is typically required to achieve high purity. Using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify the work-up, as the corresponding urea byproduct is water-soluble and can be removed during the aqueous extraction.[12]

  • TMS-Diazomethane Reaction: This reaction is exceptionally clean. In many cases, simple removal of the solvent is sufficient to obtain a product of >95% purity.

Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most definitive method for structural confirmation. For the methyl ester, a characteristic singlet for the methyl group (-OCH₃) is expected around 3.5-3.7 ppm.[9] The disappearance of the broad carboxylic acid proton signal (>10 ppm) is also indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong ester carbonyl (C=O) stretch around 1730 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch. The secondary alcohol O-H stretch will remain around 3400 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the final product.

For Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate , expected ¹H NMR data (300 MHz, CDCl₃) includes signals at δ 3.56 (s, 3H), 1.85 (m, 6H), and 1.59 (m, 6H).[9]

References

The Strategic Application of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is paramount. The strategic move away from "flat" aromatic structures towards three-dimensional scaffolds has been a significant trend, aiming to enhance target engagement, solubility, and metabolic stability while navigating complex intellectual property landscapes. Within this paradigm, saturated bicyclic compounds have emerged as valuable bioisosteres for phenyl rings and other planar moieties.[1][2] 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid stands out as a particularly versatile building block, offering a rigid, non-planar scaffold with strategically placed functional groups for derivatization.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, key physicochemical properties, and its role as a crucial component in the development of innovative therapeutic agents. Detailed protocols for its incorporation into lead compounds are provided, alongside case studies that illustrate its impact on drug performance.

Physicochemical Properties and Advantages as a Molecular Scaffold

The bicyclo[2.2.2]octane (BCO) core imparts a unique set of properties that are highly advantageous in drug design. Unlike flexible aliphatic chains or planar aromatic rings, the BCO cage has a defined and rigid structure. This rigidity can pre-organize appended pharmacophoric elements in a specific spatial orientation, potentially leading to a lower entropic penalty upon binding to a biological target and thus enhancing binding affinity.

The introduction of the hydroxyl and carboxylic acid groups at the bridgehead positions of the BCO scaffold in this compound provides two key points for covalent modification, allowing for its integration into larger molecules, such as PROTACs or as linkers in dimeric drugs.[3][4]

PropertyValueSource
Molecular Formula C₉H₁₄O₃[5]
Molecular Weight 170.21 g/mol [6]
Melting Point 224-226 °C[5]
Predicted pKa 4.84 ± 0.10[5]
Calculated logP (clogP) 1.1563ChemScene
Topological Polar Surface Area (TPSA) 57.53 ŲChemScene

The BCO scaffold serves as an excellent three-dimensional bioisostere for a para-substituted phenyl ring. While the distance between the bridgehead carbons in BCO (approximately 2.6 Å) is slightly shorter than the para-positions of a benzene ring (approximately 2.8 Å), it provides a similar vector for substituent placement.[2] This substitution can lead to significant improvements in key drug-like properties.

Scaffold ComparisonAqueous SolubilityMetabolic StabilityLipophilicity (logD)
para-substituted Phenyl (Imatinib) 351 µM28 (CLint)2.6
Bicyclo[2.2.2]octane (BCO) derivative 113 µM16 (CLint)2.7
2-Oxabicyclo[2.2.2]octane derivative 389 µM19 (CLint)1.8
(Data adapted from a study on Imatinib analogues)[7][8]

As the table above illustrates, replacing a phenyl ring with a BCO derivative can significantly impact physicochemical properties. While in this specific case of Imatinib analogues the BCO derivative showed lower solubility, it demonstrated improved metabolic stability. The related 2-oxabicyclo[2.2.2]octane scaffold highlights how modifications to the core can be used to fine-tune these properties, in this instance improving both solubility and lipophilicity while maintaining enhanced metabolic stability.[7][8]

Synthesis of this compound

The synthesis of the bicyclo[2.2.2]octane core is most commonly achieved through a Diels-Alder reaction.[5][9][10] A plausible and scalable synthetic route to this compound can be envisioned starting from 1,4-cyclohexanedicarboxylic acid.

Synthesis_of_4_Hydroxybicyclo_2_2_2_octane_1_carboxylic_acid A 1,4-Cyclohexanedicarboxylic acid B Dimethyl 1,4-cyclohexanedicarboxylate A->B MeOH, H+ C Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate B->C 1) NaH, DME 2) 1,2-dibromoethane D Bicyclo[2.2.2]octane-1,4-dicarboxylic acid C->D 1) Raney-Ni, EtOH 2) NaOH, H2O/EtOH E 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid D->E Selective Esterification F This compound E->F Hydrolysis and Functional Group Interconversion

Synthetic overview for this compound.
Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

This protocol is adapted from the synthesis of the parent dicarboxylic acid, which is a key intermediate.[11]

Step 1: Diesterification of 1,4-Cyclohexanedicarboxylic Acid

  • To a solution of 1,4-cyclohexanedicarboxylic acid (1.0 eq) in methanol (10 vol), add a catalytic amount of sulfuric acid (0.05 eq).

  • Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford dimethyl 1,4-cyclohexanedicarboxylate.

Step 2: Formation of the Bicyclo[2.2.2]octane Core

  • To a suspension of sodium hydride (2.2 eq) in anhydrous DME, add a solution of dimethyl 1,4-cyclohexanedicarboxylate (1.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture and add 1,2-dibromoethane (1.1 eq) dropwise.

  • Heat the reaction to reflux for 12 hours.

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • The crude product containing dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is carried forward.

Step 3: Reduction and Hydrolysis

  • To a solution of the crude product from Step 2 in ethanol, add Raney nickel (a slurry in ethanol).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the catalyst and concentrate the filtrate.

  • To the residue, add a solution of sodium hydroxide (4.0 eq) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction and acidify with concentrated HCl to pH 1-2.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Further steps would involve selective protection and functional group interconversion to yield the desired this compound, which are standard transformations in organic synthesis.

Application in Medicinal Chemistry: Case Studies

Case Study 1: Adenosine A1 Receptor Antagonists

This compound and its derivatives are key building blocks in the synthesis of potent and selective adenosine A1 receptor antagonists.[5][12][13] These antagonists have therapeutic potential in conditions such as congestive heart failure.[14]

In a notable study, the 4-hydroxybicyclo[2.2.2]octane moiety was incorporated into a series of tricyclic imidazoline derivatives.[13] The hydroxyl group at the bridgehead position was found to be a key interaction point with the receptor. Compound 14 from this series, which incorporates the 4-hydroxybicyclo[2.2.2]octane scaffold (as the alcohol), demonstrated high potency and selectivity for the human adenosine A1 receptor.

CompoundhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)
14 224400580>10,000
(Data from Vu et al., J. Med. Chem. 2006)[13]

This compound also exhibited excellent in vivo activity in a rat diuresis model, with an ED₅₀ of 0.01 mg/kg when administered orally.[13] The study also showed that the bridgehead hydroxyl group could be replaced with a propionic acid group without a significant loss of activity, highlighting the versatility of the BCO scaffold for structure-activity relationship (SAR) studies.[13]

Case Study 2: MDM2-p53 Interaction Inhibitors

The BCO scaffold has also been employed in the development of inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology. In the development of a potent and orally active MDM2 inhibitor, researchers replaced a benzoic acid moiety with a bicyclo[2.2.2]octane-1-carboxylic acid to improve pharmacokinetic properties.[15]

This strategic replacement led to the discovery of compound 56 (AA-115/APG-115), which demonstrated high binding affinity to MDM2 (Ki < 1 nM) and potent cellular activity.[15] This compound is currently in clinical development. This case study underscores the utility of the BCO-carboxylic acid moiety as a non-classical bioisostere for substituted phenyl rings in optimizing drug candidates.

Protocols for Amide Coupling

The carboxylic acid functionality of this compound allows for its straightforward incorporation into molecules via amide bond formation. Due to the sterically hindered nature of the bridgehead carboxylic acid, robust coupling reagents are recommended.

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling A 4-Hydroxybicyclo[2.2.2]octane- 1-carboxylic acid C Activated Ester A->C Base (e.g., DIPEA) B Coupling Reagent (e.g., HATU, EDC/NHS) B->C E Amide Product C->E D Amine (R-NH2) D->E

General workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent suitable for sterically hindered substrates.[16]

Materials:

  • This compound

  • Amine substrate

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1-1.2 eq) to the mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine substrate (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/NHS-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-Hydroxysuccinimide) is a common and cost-effective method for amide bond formation.[17]

Materials:

  • This compound

  • Amine substrate

  • EDC hydrochloride

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.

  • Add EDC hydrochloride (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to form the NHS-activated ester.

  • Add the amine substrate (1.0 eq) and a non-nucleophilic base such as DIPEA (1.2 eq) if the amine is provided as a salt.

  • Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

  • For work-up, dilute with DCM and wash with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid three-dimensional structure offers a distinct advantage over traditional flat aromatic scaffolds, providing a means to improve physicochemical and pharmacokinetic properties of drug candidates. The successful application of this scaffold in the development of adenosine A1 receptor antagonists and MDM2-p53 interaction inhibitors, including a clinical candidate, validates its utility in drug discovery.

The provided protocols for synthesis and amide coupling serve as a practical guide for researchers looking to incorporate this promising scaffold into their own medicinal chemistry programs. As the demand for novel, patentable, and effective therapeutics continues to grow, the strategic use of three-dimensional scaffolds like this compound will undoubtedly play an increasingly important role in the design of the next generation of medicines.

References

The Strategic Utility of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid in Contemporary Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Molecular Design

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the demand for molecular building blocks that offer precise three-dimensional arrangements of functional groups is paramount. Planar, aromatic systems, while foundational, are increasingly being supplemented by rigid, saturated scaffolds that provide access to a broader chemical space. The bicyclo[2.2.2]octane (BCO) framework has emerged as a particularly valuable motif due to its inherent rigidity and well-defined stereochemical properties. This guide focuses on a key derivative of this family, 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid , a bifunctional building block poised for strategic incorporation into complex molecular architectures. Its unique topology, featuring a hydroxyl and a carboxylic acid group at the bridgehead positions, offers a defined spatial relationship that is invaluable for creating molecules with specific conformational constraints. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this versatile synthetic intermediate.

Physicochemical Properties and Handling

This compound is a white to off-white solid with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol .[1] Its rigid bicyclic structure imparts a high melting point, typically in the range of 224-226 °C.[2]

PropertyValueReference
CAS Number 1127-13-5[1]
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
Melting Point 224-226 °C[2]
Appearance Off-white to light brown solid[1]
Purity (typical) ≥97.0% (by NMR)[1]

For laboratory use, it should be stored at room temperature in a dry, well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Core Application: A Rigid Scaffold in Medicinal Chemistry

The bicyclo[2.2.2]octane core is a proven bioisostere for phenyl rings and other cyclic systems in drug design. Its three-dimensional nature allows for the precise positioning of substituents to optimize interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. This compound is a prime example of a building block that leverages these advantages.

Application Highlight: Adenosine A1 Receptor Antagonists

A compelling application of this building block is in the synthesis of potent and selective adenosine A1 receptor antagonists. The adenosine A1 receptor, a G protein-coupled receptor (GPCR), is a key regulator of cardiac and neuronal function. Antagonists of this receptor have therapeutic potential in conditions such as heart failure and neurodegenerative diseases.[2] The rigid BCO scaffold has been instrumental in the development of drug candidates like BG9928, a potent and orally bioavailable adenosine A1 receptor antagonist.[3] The BCO core in these molecules serves to orient the key pharmacophoric elements for optimal receptor binding.

The activation of the adenosine A1 receptor by its endogenous ligand, adenosine, triggers a cascade of intracellular signaling events. A primary pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like protein kinase A (PKA). Additionally, A1 receptor activation can influence ion channel activity and activate phospholipase C (PLC).

Adenosine_A1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG Produces K_channel K+ Channel Cellular_Response Cellular Response (e.g., decreased excitability) K_channel->Cellular_Response Ca_channel Ca2+ Channel Ca_channel->Cellular_Response Adenosine Adenosine Adenosine->A1R Activates Antagonist BCO-based Antagonist Antagonist->A1R Blocks Gi->AC Inhibits Gi->PLC Activates Gi->K_channel Opens Gi->Ca_channel Inhibits PKA Protein Kinase A cAMP->PKA Activates PKA->Cellular_Response Ca_release Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

The bifunctional nature of this compound allows for a variety of synthetic transformations. The carboxylic acid can be readily converted to esters and amides, while the hydroxyl group can be functionalized or transformed.

Protocol 1: Esterification of this compound

This protocol describes the synthesis of the methyl ester, a common intermediate for further derivatization.

Reaction Scheme:

Caption: Synthesis of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Rotary evaporator

Procedure:

  • To a solution of 4-hydroxy-bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in methanol (approximately 0.1 M concentration) in a round-bottom flask under an inert atmosphere, slowly add a solution of (trimethylsilyl)diazomethane in hexanes (2.0 M, 1.5 eq) at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Once the reaction is complete, carefully quench any excess (trimethylsilyl)diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate, can be purified by column chromatography on silica gel if necessary, although it is often obtained in high purity after solvent removal.

Expected Outcome:

This reaction typically proceeds with high yield (>95%) to give the desired methyl ester as a solid.

Protocol 2: Amide Coupling with this compound

This protocol provides a general procedure for the coupling of the carboxylic acid with a primary or secondary amine using a standard peptide coupling reagent, HATU.

Reaction Scheme:

Caption: General Amide Coupling Reaction.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome:

Amide coupling reactions with HATU are generally high-yielding (70-95%), depending on the nature of the amine.

Advanced Applications and Future Outlook

Beyond its role in traditional medicinal chemistry, the rigid and functionalized nature of this compound makes it an attractive building block for emerging modalities such as PROTACs (Proteolysis Targeting Chimeras). In PROTAC design, the linker connecting the target-binding and E3 ligase-binding moieties is crucial for efficacy. The defined geometry of the BCO scaffold can be exploited to create rigid linkers, which can improve the pharmacological properties of the resulting PROTAC.

Furthermore, the di-functional nature of this molecule allows for its incorporation into polymers and materials where rigidity and defined spatial orientation are desired. As the field of materials science continues to seek novel monomers for the synthesis of advanced functional materials, building blocks like this compound will undoubtedly play an increasingly important role.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its rigid three-dimensional structure provides a powerful tool for medicinal chemists and materials scientists to create molecules with precisely controlled conformations. The straightforward reactivity of its hydroxyl and carboxylic acid functional groups allows for its facile incorporation into a wide range of molecular targets. The successful application of this scaffold in the development of potent drug candidates underscores its significance and promises a bright future for its continued use in the pursuit of novel and effective chemical entities.

References

Application Notes and Protocols: 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological profiles is paramount. Historically, medicinal chemistry has been dominated by "flat," aromatic ring systems. However, the over-saturation of this chemical space has led to challenges in achieving selectivity and favorable absorption, distribution, metabolism, and excretion (ADME) properties. The concept of "escaping from flatland" advocates for the incorporation of three-dimensional (3D) scaffolds to better mimic the spatial arrangement of endogenous ligands and interact more effectively with the complex topographies of biological targets.[1]

Rigid, saturated bicyclic scaffolds, such as bicyclo[2.2.2]octane, have emerged as powerful tools in this endeavor. These structures offer a precise and predictable orientation of substituents in 3D space, a stark contrast to the conformational flexibility of many acyclic and monocyclic systems.[1] The bicyclo[2.2.2]octane core, in particular, has been successfully employed as a bioisostere for the para-substituted phenyl ring, offering the potential for enhanced metabolic stability and improved aqueous solubility by disrupting aromaticity and crystal lattice packing.

This guide focuses on a particularly valuable derivative: 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid . This bifunctional scaffold provides two orthogonal points for derivatization—a carboxylic acid and a tertiary alcohol—allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). Its rigid framework ensures that appended pharmacophoric groups are held in a well-defined orientation, which can lead to enhanced binding affinity and selectivity for the target protein.

These application notes will provide a comprehensive overview of the synthesis of this versatile scaffold, protocols for its derivatization, and a case study illustrating its successful application in the design of potent and selective adenosine A1 receptor antagonists.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of the scaffold is essential for its effective implementation in a drug design campaign.

PropertyValueSource
Molecular Formula C₉H₁₄O₃[2]
Molecular Weight 170.21 g/mol [2]
Melting Point 224-226 °C[3]
pKa (predicted) 4.84 ± 0.10[3]
XlogP (predicted) 0.5PubChem

Synthesis of the Core Scaffold: A Proposed Pathway

The synthesis of this compound can be achieved from the commercially available precursor, bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The following is a proposed multi-step synthetic pathway based on established chemical transformations.

Synthesis_Pathway start Bicyclo[2.2.2]octane-1,4-dicarboxylic acid step1 Selective Mono-esterification start->step1 intermediate1 Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester step1->intermediate1 step2 Curtius or Hofmann Rearrangement intermediate1->step2 intermediate2 Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate step2->intermediate2 step3 Diazotization and Hydrolysis intermediate2->step3 intermediate3 Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate step3->intermediate3 step4 Saponification intermediate3->step4 end This compound step4->end Derivatization_Strategies cluster_acid Carboxylic Acid Derivatization cluster_hydroxyl Hydroxyl Group Derivatization scaffold This compound amidation Amidation (e.g., HATU, EDCI) scaffold->amidation esterification Esterification (e.g., Fischer, Mitsunobu) scaffold->esterification etherification Etherification (e.g., Williamson) scaffold->etherification acylation Acylation (e.g., Acyl Halides, Anhydrides) scaffold->acylation acid_derivatives Amides, Esters, etc. amidation->acid_derivatives esterification->acid_derivatives hydroxyl_derivatives Ethers, Esters, etc. etherification->hydroxyl_derivatives acylation->hydroxyl_derivatives SAR_Logic cluster_properties Observed Improvements lead Lead Compound (Aromatic Scaffold) modification Bioisosteric Replacement: Phenyl -> Bicyclo[2.2.2]octane lead->modification result Improved Properties modification->result solubility Increased Aqueous Solubility result->solubility metabolic_stability Enhanced Metabolic Stability result->metabolic_stability selectivity Maintained or Improved Selectivity result->selectivity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure you can achieve your desired product with high purity and yield.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a rigid scaffold and a linker in Proteolysis Targeting Chimeras (PROTACs). Its synthesis, while conceptually straightforward, is often plagued by the formation of structurally similar side products that can be difficult to identify and separate. This guide provides a comprehensive overview of the likely synthetic pathway, the common side products encountered, and detailed troubleshooting protocols to mitigate their formation.

A common and efficient route to the bicyclo[2.2.2]octane core involves a Diels-Alder reaction between a 1,3-cyclohexadiene derivative and a suitable dienophile. Subsequent functional group manipulations are then required to install the hydroxyl and carboxylic acid moieties at the bridgehead positions. It is during these transformations that the majority of side products are generated.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield and Presence of an Isomeric Impurity in the Final Product.

Question: My final product shows a low yield, and the NMR spectrum indicates the presence of a major impurity with a similar mass. What is the likely side product and how can I avoid it?

Answer: The most probable side product is the thermodynamically more stable, rearranged isomer, a bicyclo[3.2.1]octane derivative .

Causality: The bicyclo[2.2.2]octane system is known to be susceptible to rearrangement to the bicyclo[3.2.1]octane skeleton under acidic conditions or via carbocationic intermediates.[1] This can occur during the hydrolysis of an ester precursor to the final carboxylic acid, especially if strong acids and high temperatures are employed. The formation of a carbocation at a bridgehead position can trigger a Wagner-Meerwein rearrangement.

Troubleshooting Protocol:

  • Mild Hydrolysis Conditions: When hydrolyzing a methyl or ethyl ester precursor, avoid harsh acidic conditions. Instead of strong mineral acids, consider using a milder acidic catalyst or a two-step procedure involving saponification with a base like lithium hydroxide (LiOH) followed by careful acidification with a weak acid (e.g., citric acid) at low temperatures (0-10 °C) to neutralize.

  • Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a lipase can provide a neutral and highly selective method to de-esterify the precursor without inducing skeletal rearrangements.

  • Careful Monitoring: Monitor the hydrolysis reaction closely by TLC or LC-MS to ensure full conversion of the starting material without prolonged exposure to conditions that may promote rearrangement.

Identifying the Rearranged Product: The 1H and 13C NMR spectra of the bicyclo[3.2.1]octane isomer will exhibit a different symmetry and chemical shift pattern compared to the desired bicyclo[2.2.2]octane product. Specifically, the bridgehead proton signals and the carbon signals of the bicyclic core will be distinct.[2]

Issue 2: Appearance of a New Peak in the 1H NMR Spectrum and a Carbonyl Stretch in the IR Spectrum around 1770 cm-1.

Question: After purification, I observe a new set of peaks in my 1H NMR spectrum and an unusual carbonyl stretch in the IR spectrum. What could this be?

Answer: This is indicative of the formation of an intramolecular lactone .

Causality: The proximity of the hydroxyl and carboxylic acid groups in the target molecule allows for intramolecular esterification (lactonization), especially under acidic conditions or upon heating. This side reaction is often reversible but can lead to significant product loss if not controlled.

Troubleshooting Protocol:

  • Avoid High Temperatures: During workup and purification, maintain the temperature as low as reasonably possible. Avoid prolonged heating, which can drive the equilibrium towards the lactone.

  • pH Control: Ensure the pH of the solution is neutral or slightly basic during storage and concentration to prevent acid-catalyzed lactonization.

  • Purification Strategy: If lactone formation is a significant issue, consider purifying the product as a salt (e.g., sodium or potassium salt of the carboxylate) and then carefully acidifying just before use. Flash chromatography on silica gel can sometimes be acidic enough to promote lactonization; using a buffered mobile phase or a different stationary phase (e.g., alumina) may be beneficial.

Identifying the Lactone: The 1H NMR spectrum of the lactone will show characteristic downfield shifts for the protons on the carbon bearing the newly formed ester oxygen. The most definitive evidence is the appearance of a carbonyl stretch in the IR spectrum at a higher frequency (typically ~1770 cm-1 for a strained lactone) compared to the carboxylic acid carbonyl (~1700-1725 cm-1).

Issue 3: Formation of Insoluble, Gummy Material During the Diels-Alder Reaction.

Question: My Diels-Alder reaction to form the bicyclo[2.2.2]octene precursor is producing a significant amount of insoluble polymer-like material. How can I improve this?

Answer: This is likely due to the polymerization of the diene and/or dienophile under the reaction conditions.

Causality: Diels-Alder reactions, especially those requiring high temperatures, can be complicated by competing polymerization pathways of the starting materials. This is particularly true for reactive dienes and dienophiles.

Troubleshooting Protocol:

  • Optimize Reaction Temperature and Time: Use the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress and stop it as soon as the desired product is formed to minimize polymerization.

  • Use of a Lewis Acid Catalyst: In some cases, a Lewis acid catalyst can accelerate the Diels-Alder reaction, allowing for lower reaction temperatures and shorter reaction times, thereby reducing the extent of polymerization.

  • Inhibitors: For highly reactive dienophiles, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) can sometimes suppress polymerization without significantly affecting the Diels-Alder reaction.

  • Concentration: Running the reaction at a higher concentration can favor the bimolecular Diels-Alder reaction over the polymerization process.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common route starts with a Diels-Alder reaction between 1,3-cyclohexadiene and dimethyl acetylenedicarboxylate to form a bicyclo[2.2.2]octadiene diester. This is then hydrogenated to the corresponding bicyclo[2.2.2]octane diester. Selective hydrolysis of one ester group, followed by conversion of the other ester to a hydroxyl group (e.g., via a Curtius rearrangement of a carboxylic acid to an amine, then to a hydroxyl group, or via reduction to a hydroxymethyl group followed by other transformations), and finally hydrolysis of the remaining ester yields the target molecule. An alternative is the hydrolysis of a 4-halobicyclo[2.2.2]octane-1-carboxylic acid derivative.

Q2: What are the expected 1H NMR chemical shifts for the desired product?

Q3: How can I confirm the presence of the bicyclo[3.2.1]octane rearranged product?

A3: The most reliable method is through 2D NMR spectroscopy (COSY, HMBC, HSQC) to establish the connectivity of the carbon skeleton. The bicyclo[3.2.1]octane system has a different connectivity and symmetry compared to the bicyclo[2.2.2]octane system, which will be evident in the correlation spectra.[2] Mass spectrometry can confirm the isomeric nature of the impurity.

Data Presentation

Table 1: Comparison of Expected Spectroscopic Data for the Target Product and Common Side Products.

CompoundKey 1H NMR FeaturesKey 13C NMR FeaturesKey IR Features (cm-1)
This compound Broad multiplets for bicyclic protons.Distinct signals for bridgehead carbons and methylene carbons, reflecting C3v symmetry.~3400 (O-H, broad), ~1700 (C=O, acid)
Rearranged Bicyclo[3.2.1]octane Isomer More complex multiplets due to lower symmetry.A different number of signals and chemical shifts for the bicyclic core compared to the target.[2]~3400 (O-H, broad), ~1700 (C=O, acid)
Intramolecular Lactone Downfield shifted protons adjacent to the new ester oxygen.Carbonyl carbon shifted downfield.~1770 (C=O, lactone)

Experimental Protocols

Protocol 1: General Procedure for Mild Hydrolysis of Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

  • Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add a saturated aqueous solution of a weak acid, such as citric acid, dropwise to adjust the pH to ~5-6.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Products

G cluster_main Main Synthetic Pathway cluster_side Side Reactions Start Bicyclo[2.2.2]octene Diester Precursor Product 4-Hydroxybicyclo[2.2.2]octane- 1-carboxylic acid Start->Product Functional Group Interconversion & Hydrolysis Rearrangement Bicyclo[3.2.1]octane Isomer Product->Rearrangement Harsh Acidic Conditions Lactonization Intramolecular Lactone Product->Lactonization Heat or Acid Polymerization Polymeric Byproducts Diels_Alder Diels-Alder Reaction Diels_Alder->Start Diels_Alder->Polymerization High Temp

Caption: Synthetic pathway and potential side products.

Diagram 2: Troubleshooting Workflow

G Start Problem Encountered During Synthesis Impurity Unexpected Impurity in Final Product Start->Impurity LowYield Low Yield in Diels-Alder Step Start->LowYield NMR_Check NMR_Check Impurity->NMR_Check Analyze NMR & IR Spectra Sol_Polymer Sol_Polymer LowYield->Sol_Polymer Solution: - Optimize temperature & time - Use Lewis acid catalyst - Add inhibitor if necessary Rearrangement Rearrangement NMR_Check->Rearrangement Isomeric Impurity (Similar Mass) Lactone Lactone NMR_Check->Lactone New Carbonyl Stretch (~1770 cm-1) Sol_Rearrange Sol_Rearrange Rearrangement->Sol_Rearrange Solution: - Use mild hydrolysis conditions - Consider enzymatic hydrolysis Sol_Lactone Sol_Lactone Lactone->Sol_Lactone Solution: - Avoid high temperatures - Control pH - Adjust purification strategy

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing validated protocols.

Introduction

This compound is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure. This scaffold is used to explore chemical space in drug design, often leading to compounds with improved pharmacological properties. However, its synthesis can present challenges, including low yields and the formation of side products. This guide provides practical solutions to common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to the bicyclo[2.2.2]octane core?

A1: The most widely employed and efficient method for constructing the bicyclo[2.2.2]octane framework is the Diels-Alder reaction.[1] This pericyclic reaction involves the cycloaddition of a conjugated diene, typically 1,3-cyclohexadiene, with a substituted alkene (a dienophile) to form the characteristic bridged cyclic system.[1] The reaction is known for its ability to create two new carbon-carbon bonds and up to four new stereocenters in a single, stereospecific step.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally begins with the Diels-Alder reaction between 1,3-cyclohexadiene (the diene) and a dienophile such as propenoic acid or its derivatives.[2][3] Subsequent steps then functionalize the resulting bicyclo[2.2.2]octene intermediate to introduce the hydroxyl and carboxylic acid groups at the desired positions.

Q3: What are the key steps in the synthesis of this compound?

A3: A common synthetic sequence involves:

  • Diels-Alder Cycloaddition: Reaction of 1,3-cyclohexadiene with a suitable dienophile to form the bicyclo[2.2.2]octene ring system.

  • Functionalization: Introduction of the hydroxyl group, often through methods like hydroboration-oxidation or epoxidation followed by ring-opening of the double bond in the bicyclo[2.2.2]octene intermediate.

  • Hydrolysis: If an ester is used as the dienophile, a final hydrolysis step is required to obtain the carboxylic acid.

Q4: Why is the bicyclo[2.2.2]octane scaffold important in drug discovery?

A4: The bicyclo[2.2.2]octane core is a bioisostere for a 1,4-disubstituted benzene ring but with a three-dimensional, saturated structure. This rigidity can help in optimizing the orientation of substituents to enhance binding to biological targets. Its non-planar nature often improves physicochemical properties such as solubility and metabolic stability compared to flat, aromatic systems, which is highly desirable in drug development.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Problem 1: Low or no yield of the desired Diels-Alder adduct.
  • Possible Cause: The Diels-Alder reaction is reversible, and at higher temperatures, the equilibrium can favor the starting materials (a retro-Diels-Alder reaction).

  • Solution: Carefully control the reaction temperature. Heating above 120°C can lead to the formation of uncharacterized side products and reduced yield. It's often beneficial to run the reaction at room temperature or slightly elevated temperatures and monitor its progress by TLC or GC-MS.

  • Possible Cause: Low reactivity of the diene or dienophile.

  • Solution: The reaction can be accelerated by using a Lewis acid catalyst. Additionally, running the reaction in aqueous media has been shown to enhance the rate of some Diels-Alder reactions.[3]

  • Possible Cause: Polymerization of the starting materials.

  • Solution: Ensure that the 1,3-cyclohexadiene is freshly distilled before use, as it can dimerize or polymerize on standing. Running the reaction at a lower concentration may also help to minimize polymerization.

Problem 2: Formation of regioisomers or stereoisomers.
  • Possible Cause: The Diels-Alder reaction can produce different regioisomers or stereoisomers (endo and exo products).

  • Solution: The stereoselectivity of the Diels-Alder reaction is often temperature-dependent, with lower temperatures favoring the kinetically preferred endo product. The choice of solvent and the presence of a Lewis acid catalyst can also influence the stereochemical outcome. Characterization by NMR spectroscopy is crucial to determine the isomeric ratio of your product.

Problem 3: Difficulty in purifying the final product.
  • Possible Cause: The product may be contaminated with starting materials or side products.

  • Solution: Purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent should be optimized using thin-layer chromatography (TLC). For the final carboxylic acid product, recrystallization is an effective purification method.[5][6] A variety of solvents should be screened to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Possible Cause: The final product is an oil or does not crystallize easily.

  • Solution: If the product is an oil, it may be due to residual solvent or impurities. Ensure the product is thoroughly dried under high vacuum. If it still fails to crystallize, consider converting the carboxylic acid to its methyl ester using a reagent like (trimethylsilyl)diazomethane, which often yields a crystalline solid that is easier to purify.[7] The ester can then be hydrolyzed back to the carboxylic acid.

Problem 4: Incomplete hydrolysis of the ester intermediate.
  • Possible Cause: The ester group on the bicyclo[2.2.2]octane core can be sterically hindered, making hydrolysis challenging.

  • Solution: Monitor the hydrolysis reaction by TLC or NMR to ensure it goes to completion. If standard conditions (e.g., NaOH in methanol/water) are not effective, more forcing conditions may be necessary, such as using a different solvent system (e.g., THF/water) or a stronger base like potassium hydroxide.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Hydroxybicyclo[2.2.2]octane-1-carboxylate

This protocol outlines the esterification of the title compound, a common derivatization for purification or further reaction.

Step-by-step methodology:

  • Dissolve this compound (0.10 g, 0.59 mmol) in methanol (5 mL).

  • Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexane (1 mL) to the methanol solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate as a yellow solid.

  • Expected yield: ~0.105 g (99%).[7]

Data Presentation: Yield Comparison
Reaction StepReagentsConditionsTypical Yield
Esterification(Trimethylsilyl)diazomethaneMethanol/Hexane, 20°C, 2h99%[7]

Visualization of the Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

G cluster_0 Synthesis Workflow start Starting Materials (1,3-Cyclohexadiene + Dienophile) da_reaction Diels-Alder Cycloaddition start->da_reaction intermediate Bicyclo[2.2.2]octene Intermediate da_reaction->intermediate functionalization Hydroxylation intermediate->functionalization ester_intermediate Hydroxy Ester Intermediate functionalization->ester_intermediate hydrolysis Ester Hydrolysis ester_intermediate->hydrolysis final_product This compound hydrolysis->final_product purification Purification (Chromatography/ Recrystallization) final_product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

G cluster_1 Troubleshooting Guide cluster_da Diels-Alder Issues cluster_hydrolysis Hydrolysis Issues start Low Yield or Reaction Failure check_da Check Diels-Alder Step start->check_da Is it the first step? check_hydrolysis Check Hydrolysis Step start->check_hydrolysis Is it the last step? temp High Temperature? (Retro-DA) check_da->temp incomplete Incomplete Reaction? check_hydrolysis->incomplete purity Impure Starting Materials? temp->purity No lower_temp Lower Reaction Temperature temp->lower_temp Yes distill Purify/Distill Diene purity->distill Yes purification_issue Purification Difficulty? incomplete->purification_issue No increase_time Increase Reaction Time/Temperature incomplete->increase_time Yes recrystallize Screen Recrystallization Solvents purification_issue->recrystallize Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Characterization Data

Confirming the structure and purity of the final product is essential.

Expected Analytical Data for this compound
  • Appearance: Off-white to light brown solid.[8]

  • Molecular Formula: C₉H₁₄O₃[9]

  • Molecular Weight: 170.21 g/mol [9]

  • Purity (by NMR): ≥97.0%[8]

  • ¹H NMR Spectrum: Should be consistent with the structure.[8]

¹H NMR Data for Methyl 4-Hydroxybicyclo[2.2.2]octane-1-carboxylate
  • Solvent: CDCl₃

  • Reference: TMS (0 ppm)

  • ¹H NMR (300 MHz, CDCl₃): δ 3.56 (s, 3H), 1.85 (m, 6H), 1.59 (m, 6H).[7]

Chemical Shift (δ)MultiplicityIntegrationAssignment
3.56s3H-OCH₃
1.85m6HBicyclic CH₂
1.59m6HBicyclic CH₂

References

Technical Support Center: Challenges in the Purification of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (CAS 1127-13-5). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this unique bicyclic scaffold. Its rigid structure, combined with the dual polarity of its hydroxyl and carboxylic acid functional groups, presents distinct challenges that require carefully optimized methodologies. This guide provides field-proven insights and detailed protocols to help you achieve high purity for your downstream applications, such as the synthesis of potent and selective adenosine A1 receptor antagonists[1].

Core Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation of any successful purification strategy. The rigid bicyclo[2.2.2]octane framework locks the hydroxyl and carboxylic acid groups into a fixed spatial orientation, influencing its solubility, crystallinity, and chromatographic behavior.

PropertyValueSource(s)
Molecular Formula C₉H₁₄O₃[1][2][3]
Molecular Weight 170.21 g/mol [2][3]
Appearance Off-white to light brown solid[2]
Melting Point 224-226 °C (in a sealed bomb tube)[1]
pKa (Predicted) 4.84 ± 0.10[1]
Topological Polar Surface Area (TPSA) 57.53 Ų[3]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification of this compound.

Q1: What are the most common impurities found in crude batches of this compound?

A1: Impurities are typically route-dependent. However, common contaminants often include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be precursors like a corresponding ester or diol.

  • Side-Reaction Products: Intermolecular esterification can lead to dimer or oligomer formation, especially under acidic or thermal stress.

  • Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove.

  • Inorganic Salts: Salts from workup procedures (e.g., sodium sulfate, magnesium sulfate) may persist.

Q2: Why is this molecule particularly challenging to purify using standard methods?

A2: The difficulty arises from its bifunctional nature. The carboxylic acid group is acidic and a strong hydrogen bond donor/acceptor, while the tertiary alcohol is a weaker acid but also a potent hydrogen bond participant. This combination leads to:

  • High Polarity & Strong Crystal Lattice Energy: Resulting in a high melting point and limited solubility in many common organic solvents.

  • Chromatographic Complications: The acidic proton of the carboxyl group interacts strongly with the silanol groups on standard silica gel, leading to severe peak tailing or streaking[4].

  • Water Scavenging: The polar nature of the molecule can lead to the retention of water, which can interfere with subsequent reactions.

Q3: What are the recommended analytical techniques for assessing the purity of the final product?

A3: A multi-technique approach is advised for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides a clear structural confirmation and can detect organic impurities if they are present at levels ≥1%. The product should show spectra consistent with its structure[2].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace-level impurities and confirming the molecular weight of the main component.

  • HPLC with UV/ELSD: Quantitative HPLC is the gold standard for determining purity levels with high accuracy. Given the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization may be necessary for sensitive detection.

Troubleshooting Guide: Common Purification Issues & Solutions

This guide addresses specific experimental problems in a "Problem/Cause/Solution" format.

Problem 1: My crude product is an intractable solid that won't dissolve in common recrystallization solvents like ethyl acetate or acetone.

  • Probable Cause: The combination of the rigid, symmetrical bicyclic core and strong intermolecular hydrogen bonding from both the acid and alcohol groups creates a very stable crystal lattice. This results in high lattice energy that common solvents cannot easily overcome.

  • Solution: A more polar or protic solvent system is required. Consider using methanol, ethanol, or mixtures of water with alcohols (e.g., 9:1 Ethanol:Water). You may need to heat the mixture to reflux to achieve full dissolution. Be patient, as dissolution can be slow. If the product "oils out" upon cooling, try adding the anti-solvent (e.g., water) at a higher temperature or switching to a solvent system with a slower cooling profile.

Problem 2: My compound streaks severely on silica gel TLC plates and gives broad, tailing peaks during column chromatography.

  • Probable Cause: This is a classic issue for carboxylic acids on silica gel[4]. The acidic proton of your compound engages in strong, often irreversible, interactions with the slightly acidic silanol groups (Si-OH) on the silica surface. This leads to a mixed population of adsorbed species and poor chromatographic performance.

  • Solution: Modify the mobile phase by adding a small amount of a volatile acid. Adding 0.5-2% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) will protonate the silanol groups and ensure your compound remains in its neutral, protonated state, leading to sharper bands and more symmetrical peaks[4].

Workflow: Selecting a Purification Strategy

This decision tree outlines a logical approach to choosing the right purification method based on the impurity profile of your crude material.

G cluster_0 start Crude 4-HB-1-CA (Purity <95%) decision1 Are impurities significantly less polar? start->decision1 recrystallization Protocol 1: Optimized Recrystallization decision1->recrystallization  Yes decision2 Are impurities structurally similar (e.g., isomers, homologs)? decision1->decision2 No final_product Pure Product (Purity >99%) recrystallization->final_product chromatography Protocol 2: Acid-Modified Column Chromatography decision2->chromatography  No derivatization Protocol 3: Purification via Methyl Ester Derivatization decision2->derivatization Yes chromatography->final_product derivatization->final_product

Caption: Decision tree for purification strategy.

Problem 3: After purification, the product remains discolored (yellow or brown), even though NMR shows high purity.

  • Probable Cause: The discoloration is likely due to trace amounts of highly conjugated, colored impurities or baseline polymerization products that are not easily detected by NMR at low concentrations.

  • Solution: Incorporate an activated charcoal treatment step during recrystallization. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (approx. 1-2% w/w). Keep the solution heated for 5-10 minutes, then perform a hot filtration through a pad of celite to remove the charcoal. The celite is crucial to prevent fine charcoal particles from passing through. Cool the filtrate to crystallize the decolorized product.

Problem 4: I have a persistent impurity that co-elutes with my product during silica gel chromatography.

  • Probable Cause: The impurity likely has a very similar polarity and functional group profile to your target compound, making separation by standard adsorption chromatography difficult.

  • Solution: Temporarily modify the structure of your compound to drastically alter its polarity through derivatization. Convert the carboxylic acid to its corresponding methyl ester. This eliminates the acidic proton and reduces the compound's polarity, which will significantly change its retention factor (Rf) and allow it to be separated from the more polar impurity. After chromatographic purification of the ester, the methyl ester can be quantitatively hydrolyzed back to the desired carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization for Decolorization and Purity Enhancement

  • Solvent Selection: Place a small amount of crude material in a test tube and test for solubility in methanol, ethanol, and a 10:1 ethanol/water mixture. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat source and cautiously add 1-2% (w/w) of activated charcoal. Return the flask to the heat and maintain a gentle reflux for 10 minutes.

  • Hot Filtration: Pre-heat a filter funnel and a receiving flask. Place a small plug of celite on the filter paper. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 1 hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold solvent, and dry the purified product under high vacuum.

Protocol 2: Acid-Modified Silica Gel Column Chromatography

  • Solvent System Preparation: Prepare an eluent system (e.g., 95:5 Dichloromethane:Methanol or 7:3 Ethyl Acetate:Hexane). To this mixture, add 1% (v/v) glacial acetic acid. This will be your mobile phase.

  • Column Packing: Pack a silica gel column using the acid-modified mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If solubility is low, use a small amount of methanol and then adsorb the sample onto a small amount of silica gel. Evaporate the solvent and dry-load the silica-adsorbed sample onto the top of the column.

  • Elution: Run the column using the acid-modified mobile phase, collecting fractions and monitoring by TLC (also using an acid-modified eluent).

  • Workup: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure. For complete removal of acetic acid, co-evaporation with a non-polar solvent like toluene may be necessary.

Protocol 3: Purification via Methyl Ester Derivatization

This protocol outlines a three-stage workflow: esterification, purification of the ester, and hydrolysis back to the acid.

Workflow: Derivatization-Purification-Hydrolysis

G cluster_1 start Impure Carboxylic Acid esterification Step 1: Esterification (e.g., (TMS)CHN₂ in MeOH) [Ref: Patent WO2004072033A2] start->esterification ester Crude Methyl Ester (Less Polar) esterification->ester chromatography Step 2: Chromatography (Standard Silica Gel, No Acid Additive) ester->chromatography pure_ester Pure Methyl Ester chromatography->pure_ester hydrolysis Step 3: Hydrolysis (e.g., LiOH in THF/H₂O) pure_ester->hydrolysis final_product Pure Carboxylic Acid hydrolysis->final_product

Caption: Workflow for purification via derivatization.

  • Esterification: In a well-ventilated fume hood, dissolve the impure carboxylic acid (1.0 eq) in methanol. Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (1.1 eq) at room temperature. Stir for 2 hours. The reaction can be monitored by TLC until the starting material is consumed. Carefully evaporate the solvent to yield the crude methyl ester[5]. (Safety Note: Diazomethane and its precursors are toxic and potentially explosive. Handle with extreme caution using appropriate personal protective equipment).

  • Purification of the Ester: The resulting methyl ester is significantly less polar and can be purified using standard silica gel chromatography without the need for an acidic additive. Use a gradient of Ethyl Acetate in Hexanes to elute the pure ester.

  • Hydrolysis: Dissolve the purified methyl ester in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (LiOH, ~1.5 eq) and stir at room temperature until the reaction is complete (monitor by TLC). Acidify the reaction mixture with 1N HCl to pH ~2-3 and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound.

References

Potential rearrangements of the bicyclo[2.2.2]octane skeleton during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bicyclo[2.2.2]octane Skeleton Integrity

Welcome to the technical support center for researchers working with the bicyclo[2.2.2]octane (BCO) scaffold. This guide is designed to provide in-depth, field-proven insights into the potential skeletal rearrangements that can occur during the synthesis and modification of BCO derivatives. Our goal is to help you anticipate, troubleshoot, and control these transformations to ensure the integrity of your target structures.

The BCO framework is a cornerstone in medicinal chemistry and materials science due to its rigid, three-dimensional structure. However, this rigidity also imparts inherent strain that, under certain conditions, can be released through skeletal rearrangements, leading to unintended isomers and complicating product purification and characterization. This guide addresses the most common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction was intended to functionalize a bicyclo[2.2.2]octane derivative, but I've isolated a significant amount of a bicyclo[3.2.1]octane product. What is causing this skeletal rearrangement?

A1: This is a classic and frequently encountered issue. The transformation from a bicyclo[2.2.2]octane to a bicyclo[3.2.1]octane system is typically the result of a Wagner-Meerwein rearrangement .[1][2] This process is mediated by a carbocation intermediate. If your reaction conditions generate a positive charge on the BCO skeleton (particularly at a non-bridgehead carbon), the system can undergo a 1,2-alkyl shift to expand one of the rings, thereby forming the thermodynamically more stable bicyclo[3.2.1]octane framework.[3][4]

This rearrangement is especially common in reactions involving:

  • Acid-catalyzed processes: Treatment of bicyclo[2.2.2]octanols with strong acids.[4]

  • Solvolysis reactions: Where a leaving group departs to form a carbocation.

  • Oxidative decarboxylation: Methods using reagents like lead tetraacetate can generate carbocations that are prone to rearrangement.[5][6][7]

The fundamental driving force is the release of ring strain. The bicyclo[3.2.1]octane skeleton is generally more stable than the corresponding bicyclo[2.2.2]octane system.[8]

G BCO_start Substituted Bicyclo[2.2.2]octane BCO_cation Bicyclo[2.2.2]octyl Cation (Less Stable) BCO_start->BCO_cation BCO_rearranged_cation Bicyclo[3.2.1]octyl Cation (More Stable) BCO_cation->BCO_rearranged_cation Wagner-Meerwein Rearrangement (1,2-Alkyl Shift) BCO_product Rearranged Bicyclo[3.2.1]octane Product BCO_rearranged_cation->BCO_product

Caption: Wagner-Meerwein rearrangement pathway.

Q2: I need to avoid the Wagner-Meerwein rearrangement. What specific strategies can I employ to maintain the bicyclo[2.2.2]octane skeleton?

A2: Suppressing this rearrangement requires carefully choosing reaction conditions that avoid the formation of, or rapidly quench, carbocation intermediates.

Troubleshooting Guide: Preventing Carbocation-Mediated Rearrangements

StrategyCausality & ExplanationExample Conditions & Considerations
Avoid Strong Lewis/Brønsted Acids Strong acids readily protonate alcohols or other functional groups, creating good leaving groups whose departure generates a carbocation.Instead of H₂SO₄ or TsOH for dehydrations, consider milder, non-acidic conditions like the Martin sulfurane or Appel reaction conditions for converting alcohols to halides.
Utilize SN2 Conditions Reactions proceeding through an SN2 mechanism involve a backside attack and avoid a discrete carbocation intermediate, thus preventing rearrangement.When substituting a leaving group (e.g., -OTs, -Br), use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., NaN₃ in DMF, NaCN in DMSO).
Employ Radical-Based Methods While radicals can also rearrange (see Q4), they follow different pathways than carbocations. For certain transformations, radical conditions can be a viable alternative.Instead of an acid-catalyzed hydration, consider hydroboration-oxidation to install a hydroxyl group, which proceeds via a concerted, non-cationic mechanism.
Control Temperature Lowering the reaction temperature can often favor the kinetic product over the thermodynamic (rearranged) product by reducing the energy available to overcome the activation barrier for the rearrangement.If acidic conditions are unavoidable, run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate (e.g., 0 °C or -78 °C).

See Experimental Protocol 1 for a systematic approach to screening alternative conditions.

Q3: My reaction involves forming a radical on the bicyclo[2.2.2]octane ring, and I'm still seeing rearranged bicyclo[3.2.1]octane products. I thought this was only a problem with carbocations?

A3: This is an excellent and insightful observation. While less common than their carbocationic counterparts, radical-mediated rearrangements of the BCO skeleton are indeed possible. The mechanism involves a homoallyl to cyclopropylcarbinyl radical rearrangement.[8]

Specifically, a bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical. The outcome of the reaction—whether it yields the unrearranged or rearranged product—depends on a delicate balance between the ring strain of the two systems and the stability of the resulting radical.[3][8]

  • When does it occur? In reactions initiated by radical generators (e.g., AIBN, (TMS)₃SiH) on unsaturated BCO systems.

  • Why does it happen? If the substituent on the BCO framework can better stabilize the radical in the rearranged bicyclo[3.2.1] position (e.g., through resonance or hyperconjugation), the rearrangement will be favored despite the increase in ring strain.[8]

  • How to control it? The key is to trap the initial radical before it has time to rearrange. This can be achieved by using a high concentration of a radical trapping agent, such as a hydrogen donor (e.g., thiophenol or (TMS)₃SiH).

Q4: I am attempting a reaction that should form a carbocation at the bridgehead position of the bicyclo[2.2.2]octane core, but the reaction is extremely sluggish or fails completely. Why is this so difficult?

A4: Your difficulty stems from a fundamental principle of bicyclic ring stability known as Bredt's Rule .[9][10] This rule states that a double bond cannot be placed at a bridgehead carbon of a small, bridged ring system because it would introduce excessive angle and torsional strain.

A carbocation is sp²-hybridized and prefers a trigonal planar geometry with bond angles of 120°. The rigid, cage-like structure of the bicyclo[2.2.2]octane skeleton prevents the bridgehead carbon from achieving this ideal planar geometry.[11] This forced pyramidalization of the carbocationic center leads to a very high-energy, unstable intermediate.

While the bicyclo[2.2.2]octane system is more flexible and less strained than the smaller bicyclo[2.2.1]heptane system, allowing for some accessibility of bridgehead carbocations, their formation remains energetically unfavorable.[9][10] Consequently, reactions that rely on the formation of a bridgehead carbocation (like an SN1 reaction from a bridgehead leaving group) will have a very high activation energy and proceed very slowly, if at all.[12]

Key Takeaway: Avoid synthetic routes that require the formation of a bridgehead carbocation or double bond on the BCO skeleton.

Experimental Protocols

Protocol 1: Troubleshooting and Suppressing Unwanted Wagner-Meerwein Rearrangements

This workflow provides a systematic approach to mitigating the formation of the bicyclo[3.2.1]octane byproduct when starting from a bicyclo[2.2.2]octanol.

Caption: Troubleshooting workflow for rearrangement.

Methodology:

  • Initial Analysis: Confirm that your reaction conditions (e.g., protic solvents, Lewis acids, elevated temperatures) are conducive to carbocation formation.

  • Parallel Screening: Set up a small-scale parallel screen of your starting bicyclo[2.2.2]octanol under different conditions.

    • Reaction A (Control): Your original reaction conditions.

    • Reaction B (SN2 Focus): Convert the alcohol to a tosylate. React the tosylate with your target nucleophile at a high concentration in DMF or acetonitrile at room temperature.

    • Reaction C (Mild Reagent): If converting the alcohol to a halide, use a reagent system like PPh₃/I₂/imidazole in CH₂Cl₂ at 0 °C.

    • Reaction D (Temperature Control): If using your original acidic catalyst, run the reaction at 0 °C and then at -20 °C, monitoring by TLC for conversion.

  • Analysis: After a set time, quench all reactions. Analyze the crude product ratio of bicyclo[2.2.2]octane to bicyclo[3.2.1]octane for each condition using GC-MS or ¹H NMR spectroscopy.

  • Optimization: Select the condition that provides the highest ratio of the desired, unrearranged product and scale up.

References

Stability of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (CAS 1127-13-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this unique bicyclic compound. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core, combined with functional groups at the bridgehead positions, imparts specific reactivity and stability characteristics that are critical to understand for successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with this compound.

Q1: I'm observing a new, less polar species in my reaction mixture after acidic workup or purification on silica gel. What is happening to my compound?

Answer: You are most likely observing acid-catalyzed intramolecular esterification, also known as lactonization. The parent compound has a molecular weight of 170.21 g/mol . Under acidic conditions, it can lose a molecule of water (18.02 g/mol ) to form a stable bicyclic lactone with a molecular weight of 152.19 g/mol .

Causality: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are held in close spatial proximity by the rigid bicyclo[2.2.2]octane scaffold. Acid catalysis protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon highly electrophilic. The nearby tertiary hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate, which subsequently eliminates water to yield the lactone. This process is often thermodynamically favorable, particularly for forming stable 5- and 6-membered rings, and can occur even under mildly acidic conditions, such as during chromatography on standard silica gel.[1][2][3]

G cluster_0 Acid-Catalyzed Lactonization start 4-Hydroxybicyclo[2.2.2]octane- 1-carboxylic acid protonated Protonated Carbonyl (Activated Intermediate) start->protonated + H⁺ tetrahedral Tetrahedral Intermediate protonated->tetrahedral Intramolecular Nucleophilic Attack lactone Bicyclic Lactone (+ H2O) tetrahedral->lactone - H₂O, - H⁺

Caption: Workflow for acid-catalyzed lactonization.

Q2: Why doesn't the tertiary alcohol simply dehydrate to form an alkene under acidic conditions?

Answer: While acid-catalyzed dehydration is a common reaction for tertiary alcohols, it is highly disfavored in this specific structure. The mechanism for dehydration would involve the formation of a carbocation at the bridgehead position after the protonated hydroxyl group leaves as water.[4][5]

However, bridgehead carbocations within small, rigid bicyclic systems like bicyclo[2.2.2]octane are exceptionally unstable.[6][7] Carbocations require a trigonal planar (sp² hybridized) geometry to achieve maximum stability. The rigid cage-like structure of the bicyclo[2.2.2]octane ring system prevents the bridgehead carbon from adopting this planar geometry, resulting in significant ring strain (angle strain).[8][9] This concept is an extension of Bredt's Rule. Consequently, the activation energy for forming this bridgehead carbocation is prohibitively high, and the lactonization pathway is overwhelmingly favored.

G cluster_1 Unfavorable Dehydration Pathway start Parent Compound protonated_oh Protonated Alcohol start->protonated_oh + H⁺ carbocation Highly Unstable Bridgehead Carbocation (Geometrically Constrained) protonated_oh->carbocation - H₂O (HIGHLY DISFAVORED)

References

Technical Support Center: Optimizing Coupling Reactions for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the coupling reactions of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your synthetic endeavors. The unique bridged cyclic structure of this carboxylic acid presents specific challenges, particularly concerning steric hindrance, which this guide will help you navigate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of this compound, providing potential causes and actionable solutions.

Question 1: My amide coupling reaction with this compound is resulting in low or no yield. What are the likely causes?

Low yields in this specific coupling are often attributable to several factors, primarily stemming from the molecule's inherent steric bulk.

  • Incomplete Carboxylic Acid Activation: The tertiary carbon at the bridgehead of the bicyclo[2.2.2]octane system sterically hinders the approach of the coupling reagent to the carboxylic acid.[1][2] Standard coupling reagents may not be sufficiently reactive to achieve full activation.

  • Steric Hindrance at the Amine: If your amine coupling partner is also sterically bulky, this will further exacerbate the problem, making the nucleophilic attack on the activated ester intermediate difficult.[1][3]

  • Hydrolysis of Activated Intermediate: The presence of trace amounts of water in your reaction can lead to the hydrolysis of the highly reactive activated ester (e.g., an O-acylisourea intermediate) back to the starting carboxylic acid, thus reducing your yield.[1][2]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly impede the reaction.[1]

Solutions:

  • Select a More Potent Coupling Reagent: For sterically hindered substrates, stronger coupling reagents are often necessary. Consider moving from standard carbodiimides like DCC or EDC to uronium/aminium or phosphonium salt-based reagents.[4]

  • Increase Reagent Equivalents: You may need to use a slight excess of the coupling reagent (1.1 to 1.5 equivalents) and the amine (1.2 to 1.5 equivalents) to drive the reaction to completion, especially if the amine is not a precious resource.[5]

  • Optimize Reaction Temperature and Time: While many couplings are run at room temperature, sterically hindered systems can benefit from gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier. Extended reaction times (12-24 hours) may also be required.[3]

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice.[1]

Question 2: I am observing significant side product formation. What are they and how can I minimize them?

The most common side products in carbodiimide-mediated couplings are N-acylureas and racemization if chiral amines are used.

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which consumes your activated acid.[6][7] This is more prevalent with carbodiimides like DCC and EDC.

  • Racemization: If your amine partner is chiral, the basic conditions and activated intermediates can lead to epimerization at the stereocenter.

Solutions:

  • Utilize Additives: When using carbodiimides (like EDC or DIC), always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[6] These additives trap the O-acylisourea intermediate to form a more stable active ester that is less prone to rearrangement and reduces racemization.[6][8]

  • Choose a Different Class of Coupling Reagent: Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are generally more efficient and lead to fewer side reactions than carbodiimides alone.[4][9] HATU is particularly effective for challenging couplings with reduced racemization risk.[8][9]

  • Control the Base: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to scavenge the acid formed during the reaction without interfering with the coupling partners.[4] For particularly sensitive substrates where racemization is a concern, a weaker base like sym-collidine may be beneficial.[4]

Question 3: The purification of my final coupled product is proving difficult. How can I improve the process?

Purification challenges often arise from unreacted starting materials, reagent byproducts, and the similar polarity of the product and impurities.

  • Carbodiimide Byproducts: DCC forms dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents and can complicate purification.[2][8] EDC forms a water-soluble urea, making it easier to remove during an aqueous workup.[4][8]

  • Similar Polarity: The bicyclo[2.2.2]octane core can impart significant nonpolar character to your product, which may be similar to that of your starting materials or byproducts, making chromatographic separation difficult.

Solutions:

  • Choose Reagents with Soluble Byproducts: Opt for coupling reagents like EDC or DIC over DCC for easier byproduct removal.[8] The byproducts of uronium and phosphonium salt reagents are typically water-soluble and easily removed with an aqueous wash.[4]

  • Perform an Aqueous Workup: After the reaction is complete, quench with water or a saturated aqueous solution of NH4Cl.[1] A standard workup involving washing the organic layer with dilute acid (e.g., 1M HCl) to remove the base and unreacted amine, followed by a wash with dilute base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, can be very effective.

  • Optimize Chromatography: If column chromatography is necessary, experiment with different solvent systems. A gradient elution may be required to achieve good separation. Sometimes, switching to a different stationary phase (e.g., alumina instead of silica) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for forming an amide with this compound?

For this sterically hindered carboxylic acid, uronium or phosphonium-based reagents are highly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for difficult couplings as it reacts quickly with minimal side reactions.[8][9] PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent option.[9] If you must use a carbodiimide, EDC with OxymaPure or HOBt is a viable, more economical choice, though it may require longer reaction times or gentle heating.[6]

Q2: What is the ideal solvent and base combination?

A polar aprotic solvent like N,N-Dimethylformamide (DMF) is generally preferred as it helps to dissolve all reaction components.[4] Anhydrous Dichloromethane (DCM) is also a good option.[1] The base should be a non-nucleophilic tertiary amine. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[4]

Q3: Can I perform an esterification reaction on this compound using similar conditions?

Yes, many of the same principles apply. For esterification with sterically hindered alcohols, carbodiimide-mediated coupling in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a standard method.[8] However, be aware that the tertiary alcohol of the bicyclooctane core is also sterically hindered and may not react under these conditions. The primary target for esterification would be the carboxylic acid. A simple method for methyl ester formation is treatment with (trimethylsilyl)diazomethane.[10]

Q4: Do I need to protect the hydroxyl group on the bicyclo[2.2.2]octane core?

For most standard amide coupling reactions, protection of the tertiary alcohol is not necessary . The hydroxyl group is a poor nucleophile compared to the primary or secondary amine you are coupling and is unlikely to compete in the reaction. Furthermore, O-acylation is less favorable than N-acylation when using reagents like PyBOP.[9]

Data and Protocols

Table 1: Recommended Coupling Reagent Conditions
Coupling ReagentAdditiveBase (Equivalents)SolventTypical TimeKey Advantage
HATU NoneDIPEA (2.0)DMF2-12 hHigh efficiency for hindered substrates, low racemization.[9]
PyBOP NoneDIPEA (2.0)DMF/DCM4-16 hStrong coupling agent with non-carcinogenic byproducts.[9]
EDC·HCl OxymaPure (1.1)DIPEA (2.0)DMF/DCM12-24 hEconomical, water-soluble urea byproduct.[4][8]
Acyl Fluoride NoneDIPEA (2.2)DCM10-15 min (activation)Excellent for extremely hindered systems.[1][4]

Experimental Workflow & Protocols

Diagram: General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent prep_reagents Add Coupling Reagent (1.1 eq) & Base (2.0 eq) prep_acid->prep_reagents Step 1 pre_activate Pre-activate for 15-30 min (Stir at RT) prep_reagents->pre_activate Step 2 add_amine Add Amine (1.2 eq) pre_activate->add_amine Step 3 react Stir at RT to 50°C (Monitor by TLC/LC-MS) add_amine->react Step 4 quench Quench with H₂O or aq. NH₄Cl react->quench Step 5 extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash purify Dry, Concentrate & Purify (e.g., Column Chromatography) wash->purify

Caption: A generalized workflow for amide bond formation.

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere (N2), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution.[1]

  • Add DIPEA (2.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • In a separate flask, dissolve your amine (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature and quench by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Diagram: Carbodiimide Activation Mechanism with HOBt

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) N_Acylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) OBt_Ester OBt Active Ester (More Stable) O_Acylisourea->OBt_Ester + HOBt (Trapping) Amide Desired Amide (R-CO-NHR') O_Acylisourea->Amide + Amine (Direct but slower/riskier) HOBt HOBt Additive OBt_Ester->Amide + Amine Amine Amine (R'-NH₂)

Caption: Carbodiimide activation pathways.

References

Technical Support Center: Troubleshooting PROTAC Linker Conjugation with 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges encountered when conjugating PROTAC linkers with 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid. This rigid scaffold offers potential improvements in PROTAC potency and physical properties but also presents unique synthetic hurdles.[1] This document is designed to help you navigate these complexities with field-proven insights and solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low yields in my amide or ester coupling reactions with this compound?

A1: The bicyclo[2.2.2]octane core is sterically hindered. The carboxylic acid is at a neopentyl-like tertiary carbon, and the hydroxyl group is also on a tertiary carbon. This steric bulk can significantly slow down reaction kinetics for both amide and ester bond formation. Standard coupling conditions may be insufficient to achieve high yields.

Q2: I'm forming an ester linkage with the hydroxyl group. Is this linkage stable?

A2: While esters are generally more susceptible to hydrolysis than amides, the steric bulk around the ester bond formed with the 4-hydroxy group of the bicyclo[2.2.2]octane moiety can provide significant protection from plasma-mediated hydrolysis.[2][3][4] However, stability should always be empirically tested, as factors like the nature of the adjacent PROTAC warhead or E3 ligase ligand can influence hydrolysis rates.[2][3][4][5]

Q3: My final PROTAC is difficult to purify. What strategies can I use?

A3: The rigidity of the bicyclo[2.2.2]octane linker can lead to PROTACs with unique solubility profiles. If you are observing multiple peaks on HPLC, it could be due to unreacted starting materials, side products, or diastereomers if other chiral centers are present. High-resolution preparative HPLC with a shallow gradient is often necessary for purification.[6] Consider using orthogonal protection strategies during synthesis to minimize side reactions.

Q4: Should I form an amide or an ester linkage with this linker?

A4: The choice depends on your synthetic strategy and desired PROTAC properties. Amide bonds are generally more stable. However, substituting an amide with an ester has been shown in some cases to improve cell permeability and overall PROTAC potency.[2][3] Given the synthetic challenges, the easier conjugation path may dictate the initial choice, followed by empirical testing of the final PROTAC's stability and activity.

In-Depth Troubleshooting Guides

Issue 1: Low Yield in Amide Bond Formation with the Carboxylic Acid Moiety

The tertiary nature of the carboxylic acid on the bicyclo[2.2.2]octane scaffold makes it a sterically hindered substrate for amide coupling.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Inefficient Coupling Reagents Standard coupling reagents like DCC or EDC may not be potent enough to activate the hindered carboxylic acid effectively.Use more powerful uronium or phosphonium salt-based coupling reagents such as HATU, HBTU, or PyBOP.[7][8] These reagents form highly reactive activated esters, which can overcome the steric hindrance.
Steric Hindrance The bulky bicyclo[2.2.2]octane structure impedes the approach of the amine coupling partner.If possible, consider using a less sterically hindered amine. Alternatively, increasing the reaction temperature (e.g., to 30-50 °C) and extending the reaction time (24-48 hours) can help drive the reaction to completion.[8]
Suboptimal Base The choice and amount of base can significantly impact the reaction.Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[7] In cases of potential racemization at an adjacent chiral center, a weaker base like sym-collidine may be beneficial.[7][9]
Reaction Conditions The presence of water can hydrolyze the activated intermediate, reducing the yield.Ensure all reagents and solvents are anhydrous.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Workflow: Amide Coupling with a Hindered Carboxylic Acid

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Work-up & Purification A 4-Hydroxybicyclo[2.2.2]octane -1-carboxylic acid (1.0 eq) E Activated OAt-ester Intermediate A->E Mix in D B HATU (1.1 eq) B->E C DIPEA (2.0 eq) C->E D Anhydrous DMF F Amine-functionalized POI/E3 Ligand (1.2 eq) G PROTAC Precursor F->G Add to activated intermediate Stir 24-48h at RT to 50°C H LC-MS Monitoring G->H Monitor progress I Aqueous Work-up H->I Upon completion J Prep-HPLC Purification I->J K Final PROTAC J->K

Caption: Workflow for amide coupling with a hindered carboxylic acid.

Issue 2: Inefficient Esterification of the Tertiary Hydroxyl Group

The tertiary alcohol of the bicyclo[2.2.2]octane linker is a poor nucleophile, making esterification challenging.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Poor Nucleophilicity of the Alcohol The tertiary alcohol is sterically hindered and electronically not very nucleophilic.Standard Fischer esterification is unlikely to be effective. Instead, activate the carboxylic acid partner first.
Ineffective Carboxylic Acid Activation As with amide coupling, the choice of activating agent for the carboxylic acid is crucial.Form a highly reactive intermediate from the carboxylic acid you wish to couple. Benzotriazole esters, formed in situ from the carboxylic acid and HOBt in the presence of EDC, have been shown to be effective for esterifying tertiary alcohols.[10]
Catalyst Choice A nucleophilic catalyst is often required to facilitate the reaction with the hindered alcohol.Use a catalyst like 4-dimethylaminopyridine (DMAP) to promote the esterification.[10]
Reaction Conditions Competing side reactions or decomposition can occur under harsh conditions.Perform the reaction under mild, anhydrous conditions. Monitor the reaction closely by LC-MS to avoid decomposition of starting materials or product.
Protocol: Esterification of a Sterically Hindered Tertiary Alcohol
  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.1 eq) in anhydrous dichloromethane (DCM).[10] Stir at room temperature for 1-2 hours to form the benzotriazole ester intermediate.

  • Alcohol Addition: To the solution of the activated ester, add the this compound derivative (1.2 eq) and DMAP (0.2 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with DCM and wash with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.

Issue 3: Hydrolytic Instability of the Final PROTAC

While the bicyclo[2.2.2]octane core can offer steric protection, the stability of the final PROTAC, particularly if an ester linkage is used, must be verified.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Ester Hydrolysis Ester linkages are inherently more susceptible to hydrolysis by plasma esterases than amide bonds.[2][3]Assess the stability of your final PROTAC in human plasma and/or cell lysate.[2][11] If instability is observed, consider re-synthesizing the PROTAC using a more stable amide linkage.
Amide Hydrolysis While less common, certain amide bonds, especially those adjacent to specific functionalities, can also be susceptible to enzymatic cleavage.[12]The stability of amide-linked PROTACs should also be confirmed empirically. The rigid nature of the bicyclo[2.2.2]octane linker may influence the presentation of the amide bond to metabolizing enzymes.
Cleavage at Linker Attachment Points The chemical stability of a PROTAC can be highly dependent on where the linker is attached to the E3 ligase ligand and the warhead.[11]If instability is a persistent issue, consider synthesizing analogs with different linker attachment points on either the warhead or the E3 ligase ligand.

Workflow: Assessing PROTAC Stability

G cluster_0 Incubation cluster_1 Time Points cluster_2 Analysis A PROTAC Stock Solution C Incubate at 37°C A->C B Human Plasma or Cell Lysate B->C D Quench Aliquots at 0, 15, 30, 60, 90 min C->D Sample over time E Protein Precipitation & Centrifugation D->E F LC-MS/MS Analysis of Supernatant E->F Analyze samples G Quantify Remaining PROTAC F->G H Determine Half-life (t½) G->H

Caption: Workflow for assessing PROTAC hydrolytic stability.

By systematically addressing these common challenges, researchers can more effectively leverage the unique properties of the this compound linker in the development of novel and potent PROTACs.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid and its derivatives. This guide provides in-depth, experience-driven advice to diagnose, troubleshoot, and proactively address the solubility challenges inherent to this valuable, yet complex, chemical scaffold.

Understanding the Physicochemical Challenge

Derivatives of this compound are of significant interest in medicinal chemistry due to their rigid, three-dimensional structure, which can provide exquisite control over the spatial orientation of pharmacophoric elements. However, the very properties that make this scaffold attractive also contribute to its primary liability: poor solubility.

The core challenge stems from a combination of factors:

  • High Crystal Lattice Energy: The rigid, symmetrical nature of the bicyclo[2.2.2]octane core promotes highly ordered, stable crystal packing.[1] Breaking this crystal lattice requires a significant amount of energy, which often exceeds the energy released upon solvation, leading to low aqueous solubility.

  • Hydrophobicity: The saturated hydrocarbon cage is inherently hydrophobic (lipophilic). While the carboxylic acid and hydroxyl groups provide polar handles, their contribution can be insufficient to overcome the lipophilicity of the core and any additional hydrophobic substituents.[2]

  • Molecular Shape and Rigidity: Unlike flexible molecules that can adopt various conformations to optimize solvation, the rigidity of this scaffold limits its favorable interactions with solvent molecules.[3]

Understanding these root causes is the first step toward rationally designing effective solubilization strategies.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimental work in a direct question-and-answer format.

Q1: My compound has very low solubility (<10 µg/mL) in aqueous buffers (e.g., PBS pH 7.4). What is the first and most critical step I should take?

Answer: The first and most impactful step is to leverage the carboxylic acid moiety through pH adjustment . The solubility of carboxylic acids is highly dependent on pH.[4][5]

  • The "Why": The carboxylic acid group has a specific pKa, which is the pH at which 50% of the molecules are in their neutral, protonated form (R-COOH) and 50% are in their ionized, deprotonated carboxylate form (R-COO⁻). The predicted pKa for the parent bicyclo[2.2.2]octane-1-carboxylic acid is around 5.07.[6][7] The ionized form is significantly more soluble in water due to the charge and its strong ion-dipole interactions with water molecules.[5][8]

  • Immediate Action: Prepare your buffer at a pH that is at least 1.5 to 2 units above the compound's pKa. For a typical pKa of ~5, a buffer at pH 7.0 or higher will ensure the vast majority of the compound exists as the more soluble carboxylate salt.[4] You will often see a dramatic, order-of-magnitude increase in solubility.[9]

Q2: I've adjusted the pH, but the solubility is still insufficient for my in vitro assay, or I'm seeing compound precipitation when I dilute my DMSO stock into the aqueous assay buffer. What's next?

Answer: This is a classic problem of kinetic versus thermodynamic solubility. When you dilute a concentrated DMSO stock, you create a supersaturated aqueous solution that can crash out over time.[10][11] The next step is to employ co-solvents .

  • The "Why": Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[12] This reduces the interfacial tension between your hydrophobic compound and the aqueous buffer, making it easier for the compound to be solvated.[12][13]

  • Recommended Co-solvents:

    • Ethanol: A common and biocompatible choice.

    • Propylene Glycol (PG): Often used in formulations.

    • Polyethylene Glycol (PEG 300/400): Low-molecular-weight PEGs are excellent solubilizers.

    • N-Methyl-2-pyrrolidone (NMP): A stronger, polar aprotic solvent.

    • Dimethyl Sulfoxide (DMSO): While it's your stock solvent, using up to 1-5% in the final assay buffer can maintain solubility. Be mindful of its potential effects on the assay itself.[14]

  • Systematic Approach: Create a matrix to test co-solvent concentrations. Start with 5%, 10%, and 20% (v/v) of the co-solvent in your pH-adjusted buffer. Observe for precipitation and quantify the solubility. The combined effect of pH and a co-solvent is often synergistic.[9][15]

Q3: My compound needs to be formulated for in vivo studies, and high concentrations of organic co-solvents are not viable. How can I achieve a stable, high-concentration solution?

Answer: For formulation, the most robust and widely used strategy for acidic compounds is salt formation .[16][17][18]

  • The "Why": By reacting your carboxylic acid (a weak acid) with a suitable base (counter-ion), you form a salt. This pre-ionizes the molecule, eliminating the need to break up the strong crystal lattice of the neutral "free acid" form during dissolution.[1] The result is often a dramatic increase in both the rate of dissolution and the equilibrium solubility.[18][19]

  • Choosing a Counter-ion: The choice of the base is critical.

    • Simple Inorganic Salts: Sodium (NaOH) and potassium (KOH) salts are the most common and typically provide the highest aqueous solubility.[8]

    • Amine Salts: Organic amines like tromethamine (Tris), meglumine, or various alkylamines can be used.[19] The properties of the resulting salt (solubility, stability, crystallinity) will vary significantly with the counter-ion.[19][20] Be aware that increasing the lipophilicity of the counter-ion can sometimes reduce the solubility of the resulting salt.[19]

  • Best Practice: Perform a salt screening study with a variety of pharmaceutically acceptable counter-ions to identify the form with the optimal balance of solubility, stability, and manufacturability.[17]

Q4: Can I proactively improve the solubility of my next generation of compounds at the design stage?

Answer: Absolutely. Proactively designing for solubility is far more effective than retrospectively solving problems. This is a key principle of lead optimization.

  • Strategy 1: Reduce Crystal Packing & Lipophilicity:

    • Introduce "Out-of-Plane" Substituents: Adding a substituent that disrupts the planarity and symmetry of the molecule can interfere with crystal packing. This lowers the melting point and, according to the General Solubility Equation, often increases solubility.[21]

    • Introduce Polar Functional Groups: Systematically adding polar groups (e.g., methoxy, small amides) to solvent-exposed regions of the molecule can increase hydrophilicity and solubility.[21][22]

  • Strategy 2: Create an Ionizable Center: While the scaffold already has a carboxylic acid, if modifications are made that remove it, ensure another ionizable group (acidic or basic) is present. Ionization is the most powerful tool for aqueous solubility enhancement.[23]

The following diagram illustrates a decision-making workflow for tackling solubility issues with this scaffold.

G start Start: Compound has low aqueous solubility ph_adjust Q: Is the pH of the buffer >= pKa + 1.5 units? start->ph_adjust adjust_buffer Action: Adjust buffer pH to 7.0 or higher. ph_adjust->adjust_buffer No sol_ok1 Solubility sufficient? ph_adjust->sol_ok1 Yes adjust_buffer->sol_ok1 cosolvent Q: Is precipitation occurring from DMSO stock or is solubility still too low? sol_ok1->cosolvent No end_success End: Proceed with experiment. sol_ok1->end_success Yes add_cosolvent Action: Add co-solvents (EtOH, PEG, PG) in a concentration matrix. cosolvent->add_cosolvent sol_ok2 Solubility sufficient? add_cosolvent->sol_ok2 formulation Q: Is this for an in vivo formulation where high co-solvent is not desired? sol_ok2->formulation No sol_ok2->end_success Yes salt_form Action: Perform salt formation using counter-ions (Na+, K+, Tris). formulation->salt_form sol_ok3 Solubility sufficient? salt_form->sol_ok3 sol_ok3->end_success Yes end_redesign End: Re-evaluate. Consider molecular redesign. sol_ok3->end_redesign No

Caption: Troubleshooting workflow for solubility enhancement.

Key Experimental Protocols

Accurate solubility measurement is critical. Here are protocols for determining kinetic and thermodynamic solubility.

Protocol 1: High-Throughput Kinetic Solubility Assay

This assay is ideal for early discovery to quickly rank compounds. It measures the solubility of a compound when rapidly precipitated from a DMSO stock into an aqueous buffer.[10][24][25]

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plating: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 100 µM nominal concentration with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis (Nephelometry): Measure the light scattering of the solution using a nephelometer. Higher scattering indicates more precipitation and lower solubility.

  • Analysis (Filtration Method): Alternatively, filter the plate through a solubility filter plate (e.g., Millipore MultiScreen).

  • Quantification: Analyze the concentration of the compound in the clear filtrate using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[10][25]

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This "gold standard" method measures the true equilibrium solubility of the solid material and is crucial for lead optimization and pre-formulation.[24]

Methodology:

  • Preparation: Add an excess amount of the solid, crystalline compound (enough so that some solid remains undissolved) to a known volume of the test buffer in a glass vial.

  • Equilibration: Seal the vial and shake or rotate at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge at high speed to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot appropriately and determine the compound concentration via a validated LC-MS/MS or HPLC-UV method.

The diagram below illustrates the conceptual difference between these two critical assays.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start High Conc. DMSO Stock k_process Rapid Dilution into Aqueous Buffer k_start->k_process k_end Supersaturated State -> Precipitation (Measures amorphous solubility) k_process->k_end t_start Excess Solid (Crystalline) t_process Long Incubation (24-48h) in Buffer t_start->t_process t_end Saturated Solution in Equilibrium (Measures crystalline solubility) t_process->t_end

Caption: Kinetic vs. Thermodynamic solubility pathways.

Data Summary Table

The following table provides a hypothetical but representative summary of how solubility can be improved using the strategies discussed.

Compound IDModification/ConditionSolubility in PBS (pH 7.4)Fold Increase (vs. Base)
ABC-001 Base Compound 2 µg/mL 1x
ABC-001+ 10% Ethanol (co-solvent)15 µg/mL7.5x
ABC-001+ 10% PEG-400 (co-solvent)45 µg/mL22.5x
ABC-001Sodium Salt Form>500 µg/mL>250x
ABC-002 Added methoxy group12 µg/mL6x

References

Technical Support Center: Scalable Synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to equip you with the necessary knowledge to confidently execute and scale up this synthesis in your own laboratories.

Introduction to the Synthetic Strategy

This compound is a valuable building block in medicinal chemistry and materials science, often utilized as a rigid scaffold or linker in the design of novel therapeutics. The synthetic approach detailed here is a robust two-step process amenable to scale-up. The core of this strategy involves a Diels-Alder reaction to construct the bicyclo[2.2.2]octane framework, followed by a hydroxylation step to introduce the tertiary alcohol.

Below is a visual representation of the overall synthetic workflow:

synthesis_workflow start Starting Materials step1 Step 1: Diels-Alder Reaction start->step1 intermediate Bicyclo[2.2.2]oct-5-ene- 1-carboxylic acid step1->intermediate step2 Step 2: Hydroxylation intermediate->step2 purification Purification step2->purification final_product 4-Hydroxybicyclo[2.2.2]octane- 1-carboxylic acid purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in Diels-Alder Reaction (Step 1)

Question: We are experiencing a significantly lower than expected yield for the Diels-Alder reaction between 1,3-cyclohexadiene and acrylic acid. What are the potential causes and how can we improve the yield?

Answer:

Low yields in this [4+2] cycloaddition are common when transitioning to a larger scale. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Reagent Purity 1,3-cyclohexadiene can readily oxidize or polymerize upon storage. Acrylic acid can also polymerize, especially in the presence of impurities or upon heating.Use freshly distilled 1,3-cyclohexadiene. Ensure acrylic acid is free of polymers (it should be a clear liquid). Consider adding a radical inhibitor like hydroquinone to the acrylic acid.
Reaction Temperature and Time The Diels-Alder reaction requires thermal energy to overcome the activation barrier. However, excessive heat can lead to the retro-Diels-Alder reaction or polymerization.Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC. Gradually increase the temperature if the reaction is sluggish. Extended reaction times at high temperatures can be detrimental.
Polymerization of Acrylic Acid Acrylic acid is prone to polymerization, especially at elevated temperatures. This is a significant cause of yield loss on scale.Maintain a controlled temperature. Consider a slow addition of acrylic acid to the reaction mixture to keep its instantaneous concentration low. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization.
Endo/Exo Selectivity The Diels-Alder reaction can produce both endo and exo isomers. While both are the desired bicyclic product, their ratio can be influenced by reaction conditions. The endo product is often the kinetic product, favored at lower temperatures.[1][2]While this doesn't directly address low yield of the combined isomers, understanding the selectivity is important. Characterize your product mixture to determine the endo/exo ratio. Lewis acid catalysis can sometimes influence selectivity but may complicate the workup.[3]
Issue 2: Incomplete Hydroxylation or Formation of Byproducts (Step 2)

Question: During the hydroxylation of bicyclo[2.2.2]oct-5-ene-1-carboxylic acid, we are observing incomplete conversion and the formation of several unidentified byproducts. We are using an acid-catalyzed hydration method.

Answer:

Acid-catalyzed hydration of the alkene intermediate can be problematic due to the potential for carbocation rearrangements and other side reactions. For a more controlled and scalable hydroxylation, we recommend considering alternative methods like oxymercuration-demercuration or hydroboration-oxidation.

Recommended Hydroxylation Methods and Troubleshooting:

Method 1: Oxymercuration-Demercuration

This two-step procedure reliably produces the Markovnikov alcohol without carbocation rearrangements.[4]

oxymercuration_workflow intermediate Bicyclo[2.2.2]oct-5-ene- 1-carboxylic acid step2a 1. Hg(OAc)2, H2O/THF intermediate->step2a mercury_adduct Organomercury Intermediate step2a->mercury_adduct step2b 2. NaBH4, NaOH mercury_adduct->step2b final_product 4-Hydroxybicyclo[2.2.2]octane- 1-carboxylic acid step2b->final_product

Caption: Oxymercuration-demercuration workflow for the hydroxylation step.

  • Troubleshooting:

    • Incomplete Reaction: Ensure the mercuric acetate is fully dissolved before adding the alkene. The reaction can be monitored by TLC for the disappearance of the starting material.

    • Byproduct Formation: The demercuration step with sodium borohydride is typically clean. Ensure the reaction is sufficiently basic to prevent side reactions.[5] The use of mercury salts is a significant drawback due to their toxicity, and proper waste disposal protocols must be followed.[6]

Method 2: Hydroboration-Oxidation

This method results in the anti-Markovnikov addition of water. For the desired tertiary alcohol in this synthesis, this method is not the primary choice. However, it is a valuable technique for hydrating other alkenes where the hydroxyl group is desired at the less substituted position.[7]

  • Troubleshooting:

    • Steric Hindrance: The bicyclo[2.2.2]octene system is sterically hindered, which can slow down the hydroboration step.[8] Using a less bulky borane reagent like BH3•THF may be necessary.

    • Incomplete Oxidation: The oxidation with hydrogen peroxide must be performed under basic conditions. Ensure a sufficient excess of both reagents is used and that the temperature is controlled to prevent decomposition of the peroxide.

Issue 3: Difficulty in Purifying the Final Product

Question: We are struggling to purify the final this compound. It is a solid with high water solubility, making extraction and crystallization challenging.

Answer:

The purification of hydrophilic carboxylic acids can indeed be challenging, especially on a larger scale. Here are some strategies to consider:

Purification Strategies:

Method Description Considerations
Acid-Base Extraction Dissolve the crude product in an aqueous base (e.g., NaOH or NaHCO3) and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the product.The product may still retain significant water solubility. Cooling the acidified solution can improve precipitation. Multiple extractions of the acidified aqueous layer with a more polar solvent like ethyl acetate may be necessary.
Recrystallization If a suitable solvent system can be found, recrystallization is an excellent method for purification.Due to the compound's polarity, you may need to explore solvent mixtures. Consider combinations of polar protic solvents (e.g., water, isopropanol) and less polar solvents (e.g., acetone, ethyl acetate).
Column Chromatography While less ideal for large-scale purification, silica gel chromatography can be effective.A polar eluent system will be required. Consider gradients of methanol in dichloromethane or ethyl acetate. To improve peak shape and prevent streaking, adding a small amount of acetic or formic acid to the mobile phase is often beneficial.
Ion-Exchange Chromatography For highly polar and water-soluble carboxylic acids, anion-exchange resins can be a powerful purification tool.The crude product is loaded onto the resin, which is then washed to remove impurities. The desired acid is subsequently eluted by changing the pH or ionic strength of the eluent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected endo/exo selectivity for the Diels-Alder reaction between 1,3-cyclohexadiene and acrylic acid?

A1: For the Diels-Alder reaction, the endo product is generally considered the kinetic product and is often favored, especially at lower reaction temperatures.[9] However, for simple dienes and dienophiles, the endo:exo ratio can be close to 1:1.[1] At higher temperatures, an equilibrium may be established, potentially favoring the more thermodynamically stable exo isomer.[2] It is crucial to experimentally determine the isomer ratio in your specific reaction conditions.

Q2: Are there any specific safety precautions to consider for this synthesis?

A2: Yes, several safety precautions are essential:

  • 1,3-Cyclohexadiene: This reagent is flammable and can form explosive peroxides upon storage. It should be handled in a well-ventilated fume hood, and stored under an inert atmosphere, protected from light.

  • Acrylic Acid: It is corrosive and a lachrymator. It can also polymerize violently if not properly inhibited and stored. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxymercuration-Demercuration: Mercuric acetate is highly toxic. Avoid inhalation of dust and contact with skin. All mercury-containing waste must be disposed of according to institutional and environmental regulations.

  • Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. It should be handled with care and additions to protic solvents should be done slowly and with cooling.

Q3: Can this synthesis be performed in a one-pot reaction?

A3: While one-pot reactions are attractive for their efficiency, a one-pot approach for this synthesis is not recommended. The conditions for the Diels-Alder reaction (typically elevated temperatures in a non-polar solvent) are generally incompatible with the subsequent hydroxylation step, which requires aqueous conditions and different reagents. A sequential process with isolation and purification of the intermediate is the most reliable approach for achieving a high purity final product, especially at scale.

Q4: How can I monitor the progress of each reaction step?

A4:

  • Step 1 (Diels-Alder): Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase that provides good separation between the starting materials and the product (e.g., a mixture of hexanes and ethyl acetate). The product should have a different Rf value than the starting materials. Gas chromatography (GC) can also be used to monitor the disappearance of the volatile 1,3-cyclohexadiene.

  • Step 2 (Hydroxylation): TLC is also suitable for monitoring this step. The hydroxylated product will be significantly more polar than the alkene intermediate, resulting in a much lower Rf value.

Q5: What are the key considerations for scaling up the Diels-Alder reaction?

A5: When scaling up the Diels-Alder reaction, several factors become more critical:

  • Heat Transfer: The reaction is often exothermic. Ensure your reactor has adequate cooling capacity to maintain the desired temperature and prevent runaway reactions or polymerization.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent heat distribution, especially if reagents are added portion-wise.

  • Reaction Time: Reaction times may need to be adjusted on a larger scale. Do not assume that the time required for a small-scale reaction will be the same for a multi-liter scale. It is advisable to monitor the reaction to completion.

  • Work-up and Isolation: Handling larger volumes of solvents and product requires appropriate equipment. Ensure you have a plan for large-scale extractions, filtrations, and solvent removal.

Part 3: Experimental Protocols

Step 1: Synthesis of Bicyclo[2.2.2]oct-5-ene-1-carboxylic acid

diels_alder_protocol reagents 1,3-Cyclohexadiene Acrylic Acid Hydroquinone (inhibitor) Toluene (solvent) reaction Heat to 80-100 °C under N2 atmosphere Monitor by TLC reagents->reaction workup Cool to RT Solvent Removal (Vacuum Distillation) reaction->workup product Crude Bicyclo[2.2.2]oct-5-ene- 1-carboxylic acid workup->product

Caption: Protocol for the Diels-Alder reaction.

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add freshly distilled 1,3-cyclohexadiene (1.0 eq) and a catalytic amount of hydroquinone.

  • Reagent Addition: Add toluene as the solvent. While stirring, slowly add acrylic acid (1.1 eq).

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting diene is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or carried forward to the next step.

Step 2: Synthesis of this compound via Oxymercuration-Demercuration
  • Oxymercuration: In a separate flask, dissolve mercuric acetate (Hg(OAc)₂, 1.1 eq) in a 1:1 mixture of water and tetrahydrofuran (THF). To this solution, add the bicyclo[2.2.2]oct-5-ene-1-carboxylic acid (1.0 eq) dissolved in a minimal amount of THF. Stir the mixture at room temperature for 1-2 hours, or until TLC indicates the disappearance of the starting material.

  • Demercuration: Cool the reaction mixture in an ice bath. Add an aqueous solution of sodium hydroxide (3 M) until the solution is basic. Then, slowly add a solution of sodium borohydride (NaBH₄, 0.5 eq) in aqueous sodium hydroxide. A black precipitate of mercury metal will form.

  • Work-up: Stir the mixture for an additional hour at room temperature. Filter the mixture through a pad of celite to remove the mercury. Acidify the filtrate with concentrated HCl to a pH of ~2.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography as described in the troubleshooting section.

References

Validation & Comparative

The Fulcrum of Function: A Comparative Guide to Rigid vs. Flexible Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

In the vanguard of therapeutic innovation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology, enabling the targeted degradation of previously "undruggable" proteins.[1] These heterobifunctional molecules orchestrate the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC's architecture is tripartite, comprising a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[2] Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's therapeutic efficacy, influencing everything from ternary complex formation to pharmacokinetic profiles.[3][4]

This guide provides an in-depth, objective comparison of rigid versus flexible linkers in PROTAC design. We will dissect the causal relationships between linker characteristics and PROTAC performance, supported by experimental data, and provide detailed methodologies for the critical assays required to make these assessments. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the rational design of next-generation protein degraders.

The Decisive Role of the Linker in PROTAC Efficacy

The primary function of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase.[5] The linker's length, chemical composition, and conformational flexibility are the primary determinants of the geometry and stability of this complex.[4] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[5] Conversely, a suboptimal linker can lead to steric hindrance, unproductive binding modes, or poor physicochemical properties, ultimately compromising the PROTAC's activity.[3]

dot

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Types: Flexibility vs. Rigidity

The choice between a flexible and a rigid linker is a critical juncture in the PROTAC design process, with each offering a distinct set of advantages and disadvantages.

Flexible Linkers: The Conformational Explorers

Flexible linkers, most commonly composed of polyethylene glycol (PEG) or alkyl chains, have historically been the workhorses of early-stage PROTAC development due to their synthetic tractability.[6] Approximately 55% of reported PROTACs utilize PEG linkers, with around 30% employing alkyl chains.[6]

Advantages:

  • Conformational Flexibility: The high degree of rotational freedom allows the PROTAC to adopt a multitude of conformations, thereby increasing the statistical probability of achieving a productive ternary complex geometry.[3]

  • Synthetic Accessibility: The synthesis of PROTACs with flexible linkers is generally more straightforward, allowing for the rapid generation of libraries with varying linker lengths.[7]

  • Improved Solubility: The incorporation of hydrophilic PEG chains can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[7]

Disadvantages:

  • Entropic Penalty: The high flexibility of the linker can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[3]

  • Metabolic Instability: Long, flexible linkers can be more susceptible to oxidative metabolism, leading to poor pharmacokinetic profiles.[8]

  • Potential for Unproductive Conformations: The conformational freedom that can be an asset can also be a liability, with the PROTAC spending a significant amount of time in conformations that are not conducive to ternary complex formation.[9]

Rigid Linkers: The Pre-organizers

Rigid linkers incorporate structural motifs that limit conformational freedom, such as piperazine, piperidine, aromatic rings, or alkynes.[6] This rigidity can pre-organize the PROTAC into a bioactive conformation that is primed for ternary complex formation.

Advantages:

  • Enhanced Potency: By reducing the entropic penalty of binding, rigid linkers can lead to the formation of more stable ternary complexes and, consequently, more potent protein degradation.[4]

  • Improved Pharmacokinetics: The constrained conformation can shield metabolically labile sites and improve overall metabolic stability, leading to better pharmacokinetic properties.[8][10]

  • Increased Selectivity: By presenting the binding ligands in a more defined orientation, rigid linkers can improve selectivity for the target protein and reduce off-target effects.[9]

Disadvantages:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers is often more challenging and resource-intensive.[11]

  • Risk of Misfit: If the pre-organized conformation is not optimal for the specific POI-E3 ligase pair, a rigid linker can completely abrogate ternary complex formation and degradation activity.[9]

Data Presentation: A Head-to-Head Comparison

The following tables provide a summary of quantitative data from various studies that directly compare the performance of PROTACs with flexible and rigid linkers. It is important to note that the optimal linker strategy is highly dependent on the specific target and E3 ligase combination.

Table 1: Degradation Potency (DC50 and Dmax) of PROTACs with Flexible vs. Rigid Linkers

Target ProteinE3 LigaseLinker TypePROTAC ExampleDC50 (nM)Dmax (%)Cell LineReference
BTK CereblonRigid (piperazine)PS-RC-144>90Mino[12]
BTK CereblonFlexible (PEG)PS-RC-2>1000<20Mino[12]
Androgen Receptor VHLRigid (piperidine/alkyne)PROTAC 50<1>95LNCaP[6]
Androgen Receptor IAPFlexible (PEG)PROTAC 54>3000Not Reported22Rv1[13]
BRD4 CereblonFlexible (alkyl)PROTAC 48~0.01-0.1 (IC50)Not ReportedMV4;11, MOLM13[13]
BRD4 CereblonRigid (ethynyl)QCA570~3-fold more potent than 48Not ReportedMOLM13, MV4;11[13]
STAT3 CereblonRigid (piperazine)S3D5110>90HepG2[1]

Table 2: Pharmacokinetic Properties of PROTACs with Different Linker Types

PROTACTargetLinker TypeKey Pharmacokinetic FeatureReference
ARV-110Androgen ReceptorRigid (piperidine/piperazine)Orally bioavailable, entered clinical trials[14]
ARD-69Androgen ReceptorRigid (piperidine/piperazine)Significantly improved solubility over flexible linker counterparts[8]
BTK PROTACsBTKRigid (piperazine-containing)Improved metabolic stability over flexible linker parent compound

Experimental Protocols for PROTAC Evaluation

A rigorous and systematic evaluation of PROTACs with different linker types is essential for identifying optimal candidates. The following are detailed, step-by-step methodologies for key experiments in the PROTAC development workflow.

Western Blot for Quantifying Protein Degradation

This is the cornerstone assay for determining a PROTAC's efficacy in degrading the target protein.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

    • Prepare a serial dilution of the PROTAC compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well or dish.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

  • Sample Preparation and SDS-PAGE:

    • To the normalized lysates, add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration and fit a sigmoidal dose-response curve using software like GraphPad Prism to determine the DC50 and Dmax values.

dot

References

A Comparative Guide to the Biological Activity of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel scaffolds that offer a unique combination of structural rigidity, three-dimensionality, and synthetic accessibility is paramount. The bicyclo[2.2.2]octane core, a saturated bioisostere of the phenyl ring, has emerged as a compelling framework in medicinal chemistry, offering a departure from the flat, aromatic structures that have historically dominated drug design. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, a key building block in the synthesis of compounds targeting a range of therapeutic areas.

This document moves beyond a simple catalog of compounds, offering a critical evaluation of their performance against established alternatives, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices and provide self-validating systems for the described protocols, empowering researchers to confidently assess and advance their own drug discovery programs.

The Bicyclo[2.2.2]octane Scaffold: A Gateway to Novel Bioactivities

The rigid, three-dimensional nature of the bicyclo[2.2.2]octane skeleton provides a unique spatial arrangement of functional groups, enabling precise interactions with biological targets. The 4-hydroxy and 1-carboxylic acid functionalities of the parent molecule serve as versatile handles for synthetic elaboration, allowing for the creation of diverse chemical libraries. This scaffold has been successfully incorporated into molecules targeting a variety of proteins, including G-protein coupled receptors, enzymes, and viral proteins.

I. Adenosine A1 Receptor Antagonists: Modulating Cardiovascular and Neurological Functions

The adenosine A1 receptor (A1R), a GPCR, plays a crucial role in regulating cardiac and neuronal activity. Antagonists of this receptor have shown therapeutic potential in conditions such as heart failure and neurodegenerative diseases. The bicyclo[2.2.2]octane core has been explored as a key structural element in the design of potent and selective A1R antagonists.

Comparative Analysis of Bicyclo[2.2.2]octyl-based A1R Antagonists
CompoundStructurehA1 Ki (nM)hA2A/hA1 SelectivityKey Features
BG9928 Xanthine with an 8-bicyclo[2.2.2]octyl moiety and a propionic acid at the bridgehead7915-foldHigh potency and selectivity, improved oral efficacy in a rat diuresis model.[1]
DPCPX A commonly used selective A1R antagonist0.46HighServes as a standard reference compound in A1R research.[2]
Derenofylline (SLV320) A selective A1R antagonist1>398-fold vs A2A/A2B/A3Potent and selective, has been investigated for the treatment of heart failure.[3]

Expert Insights: The incorporation of the bicyclo[2.2.2]octane scaffold in xanthine derivatives demonstrates a clear path to achieving high potency and selectivity for the A1 receptor. The rigidity of the bicyclic system likely contributes to a more defined orientation of the molecule within the receptor binding pocket, leading to enhanced affinity. The optimization of the bridgehead substituent, as seen with the propionic acid in BG9928, highlights the importance of this position for fine-tuning pharmacological properties.[1]

Experimental Protocol: Adenosine A1 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of unlabled test compounds to the adenosine A1 receptor.

Materials:

  • Cell membranes expressing the human adenosine A1 receptor

  • Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

  • Unlabeled test compounds (including this compound derivatives and reference compounds)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Thaw the A1R-expressing cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of an unlabeled A1R antagonist (e.g., 10 µM theophylline), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Adenosine A1 Receptor Signaling Adenosine Adenosine (Agonist) A1R Adenosine A1 Receptor (GPCR) Adenosine->A1R Activates Antagonist 4-Hydroxybicyclo[2.2.2]octane-1- carboxylic acid Derivative (Antagonist) Antagonist->A1R Blocks Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Physiological_Effect Physiological Effect PKA->Physiological_Effect

Adenosine A1 Receptor Signaling Pathway

II. Matrix Metalloproteinase (MMP) Inhibitors: Targeting Tissue Remodeling in Disease

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathologies, including cancer and arthritis. The development of selective MMP inhibitors has been a long-standing goal in drug discovery. The bicyclo[2.2.2]octane scaffold has been explored as a non-peptidomimetic backbone for the design of MMP inhibitors.

Comparative Analysis of Bicyclo[2.2.2]octane-based MMP Inhibitors

While specific bicyclo[2.2.2]octane derivatives of this compound as MMP inhibitors are not extensively documented with comparative data, the general principles of MMP inhibitor design can be applied. The rigid scaffold can be used to position zinc-binding groups (ZBGs) and substituents that interact with the enzyme's active site pockets.

Compound ClassGeneral StructureKey FeaturesRepresentative Clinically Tested MMP Inhibitors
Bicyclo[2.2.2]octane-based Bicyclo[2.2.2]octane scaffold with a ZBG and substituentsRigid core for precise positioning of interacting groups. Potential for improved selectivity and pharmacokinetic properties compared to early broad-spectrum inhibitors.No specific clinically tested examples with this exact scaffold are widely reported.
Hydroxamate-based R-CO-NHOHPotent zinc chelation, but often lack selectivity, leading to off-target effects.Batimastat, Marimastat[4][5]
Non-hydroxamate-based Various (e.g., carboxylic acids, phosphinates)Aim to improve selectivity and reduce the side effects associated with hydroxamates.Prinomastat (a non-hydroxamate)[4]

Expert Insights: The early clinical failures of broad-spectrum MMP inhibitors highlighted the critical need for selectivity. The bicyclo[2.2.2]octane scaffold offers a promising platform to achieve this. By synthetically modifying the 4-hydroxy and 1-carboxylic acid positions, researchers can systematically probe the S1' and other specificity pockets of different MMPs, potentially leading to the discovery of highly selective inhibitors with improved therapeutic windows.

Experimental Protocol: Fluorogenic MMP Activity Assay

This protocol describes a general method for measuring MMP activity and screening for inhibitors using a fluorogenic substrate.

Materials:

  • Purified, activated MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., a FRET-based peptide)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • Test compounds (this compound derivatives and reference inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well black plate, add the following in triplicate:

    • Enzyme Control: 50 µL of assay buffer and 50 µL of MMP enzyme solution.

    • Substrate Control: 50 µL of assay buffer and 50 µL of substrate solution.

    • Test Wells: 50 µL of the test compound solution and 50 µL of MMP enzyme solution. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution to all wells except the substrate control.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for a green fluorescent substrate) in a kinetic mode for 30-60 minutes at 37°C.[6] Alternatively, an endpoint reading can be taken after a fixed incubation time.

Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

cluster_1 MMP Inhibition Assay Workflow Prepare_Compounds Prepare Serial Dilutions of Test Compounds Setup_Plate Set up 96-well Plate: - Enzyme Control - Substrate Control - Test Wells Prepare_Compounds->Setup_Plate Pre_Incubate Pre-incubate Test Compounds with MMP Enzyme (15 min, 37°C) Setup_Plate->Pre_Incubate Add_Substrate Add Fluorogenic MMP Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Monitor Fluorescence Increase (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Fluorescence->Data_Analysis

MMP Inhibition Assay Workflow

III. Hepatitis C Virus (HCV) NS5A Inhibitors: A New Paradigm in Antiviral Therapy

The Hepatitis C virus non-structural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and assembly. Inhibitors of NS5A have revolutionized the treatment of chronic HCV infection. The bicyclo[2.2.2]octane scaffold has been investigated as a bioisosteric replacement for phenyl rings in NS5A inhibitors to improve physicochemical properties.

Comparative Analysis of Bicyclo[2.2.2]octane-containing HCV NS5A Inhibitors

While specific data on this compound derivatives as NS5A inhibitors is limited, the concept of using the bicyclo[2.2.2]octane core as a phenyl bioisostere has been explored.

Compound ClassGeneral StructureKey FeaturesApproved HCV NS5A Inhibitors
Bicyclo[2.2.2]octane-containing Bicyclic core replacing a phenyl ring in a known NS5A inhibitor scaffoldAims to improve properties like solubility and metabolic stability while maintaining potency.No approved examples with this specific modification.
Daclatasvir-like Symmetrical structure with two cap groups and a central linkerFirst-in-class, potent pangenotypic activity.Daclatasvir, Ledipasvir, Velpatasvir, Pibrentasvir, Elbasvir, Ombitasvir[7][8]

Expert Insights: The success of NS5A inhibitors has demonstrated the power of targeting non-enzymatic viral proteins. The use of bioisosteres like the bicyclo[2.2.2]octane ring is a key strategy in lead optimization to enhance drug-like properties. Replacing a flat aromatic ring with a three-dimensional saturated scaffold can lead to improved solubility, reduced off-target effects, and better metabolic profiles.

Experimental Protocol: HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the antiviral activity of HCV inhibitors.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and G418

  • Test compounds (this compound derivatives and reference NS5A inhibitors)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 72 hours at 37°C.

  • Cell Lysis and Luciferase Assay: Remove the culture medium, wash the cells with PBS, and lyse the cells. Add the luciferase assay reagent to each well.

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer.

Data Analysis:

  • Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of HCV replication) by fitting the data to a dose-response curve.

  • Simultaneously, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC50 value and calculate the selectivity index (SI = CC50/EC50).

cluster_2 HCV Replicon Assay Workflow Seed_Cells Seed HCV Replicon-containing Huh-7 Cells Treat_Compounds Add Serial Dilutions of Test Compounds Seed_Cells->Treat_Compounds Incubate Incubate for 72 hours Treat_Compounds->Incubate Lyse_and_Assay Lyse Cells and Perform Luciferase Assay Incubate->Lyse_and_Assay Measure_Luminescence Measure Luminescence Lyse_and_Assay->Measure_Luminescence Analyze_Data Calculate % Inhibition and Determine EC50 Measure_Luminescence->Analyze_Data

HCV Replicon Assay Workflow

IV. c-Jun N-terminal Kinase (JNK) Inhibitors: Targeting Stress Signaling Pathways

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to various cellular stresses. Dysregulation of the JNK signaling pathway is associated with inflammatory diseases, neurodegenerative disorders, and cancer. The development of selective JNK inhibitors is an active area of research.

Comparative Analysis of JNK Inhibitors

While specific bicyclo[2.2.2]octane derivatives of this compound as JNK inhibitors are not widely reported with comparative data, the general landscape of JNK inhibitors provides a context for potential development.

CompoundTargetIC50 (nM)Key Features
SP600125 JNK1/2/3JNK1: 40, JNK2: 40, JNK3: 90A widely used, but not highly selective, JNK inhibitor.
Tanzisertib (CC-930) JNK1/2/3JNK1: 61, JNK2: 7, JNK3: 6A potent pan-JNK inhibitor that has been in clinical trials.[9]
JNK-IN-7 JNK1/2/3JNK1: 4.7, JNK2: 1.9, JNK3: 1.1A potent and selective covalent inhibitor of JNK isoforms.[10]

Expert Insights: The development of JNK inhibitors has progressed from less selective, ATP-competitive molecules to more potent and selective compounds, including covalent inhibitors. The bicyclo[2.2.2]octane scaffold could be utilized to design novel JNK inhibitors with improved selectivity by exploiting the unique three-dimensional space of the ATP-binding pocket or allosteric sites.

Experimental Protocol: In Vitro JNK Kinase Assay

This protocol describes a method to determine the inhibitory activity of test compounds on JNK isoforms.

Materials:

  • Recombinant active JNK enzyme (JNK1, JNK2, or JNK3)

  • JNK substrate (e.g., GST-c-Jun)

  • ATP

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT

  • Test compounds

  • 96-well plates

  • Method for detection of substrate phosphorylation (e.g., anti-phospho-c-Jun antibody for Western blot or ELISA, or ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Assay Setup: In a 96-well plate, add the JNK enzyme and the test compound. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the JNK substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using the chosen detection method. For an ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to kinase activity.

Data Analysis:

  • Calculate the percent inhibition of JNK activity for each compound concentration relative to the enzyme control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

V. Farnesoid X Receptor (FXR) Agonists: Regulating Metabolism and Inflammation

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. FXR agonists have therapeutic potential for the treatment of metabolic and liver diseases.

Comparative Analysis of FXR Agonists

While specific this compound derivatives as FXR agonists are not well-documented, the field of FXR agonists is rapidly evolving.

CompoundTypePotencyKey Features
Chenodeoxycholic acid (CDCA) Endogenous bile acidNatural ligand for FXR
Obeticholic acid (OCA) Semisynthetic bile acid derivative~100-fold more potent than CDCAFirst-in-class approved FXR agonist for primary biliary cholangitis.[11][12][13]
Cilofexor, Tropifexor Non-steroidalIn clinical developmentAim to provide the benefits of FXR activation with an improved side-effect profile compared to OCA.[11]

Expert Insights: The development of non-steroidal FXR agonists is a major focus of current research to overcome the limitations of bile acid-based therapies. The bicyclo[2.2.2]octane scaffold could serve as a novel core for the design of such non-steroidal FXR modulators, offering a unique three-dimensional framework to interact with the ligand-binding domain of the receptor.

Experimental Protocol: FXR Transactivation Assay

This cell-based reporter gene assay is a standard method for identifying and characterizing FXR agonists.

Materials:

  • HepG2 cells (or another suitable cell line)

  • FXR expression plasmid

  • FXR-responsive reporter plasmid (e.g., containing a luciferase gene downstream of an FXRE)

  • Transfection reagent

  • Test compounds

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect HepG2 cells with the FXR expression plasmid and the FXRE-reporter plasmid in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds and incubate for an additional 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

Data Analysis:

  • Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel, biologically active compounds. Its inherent three-dimensionality and synthetic tractability make it an attractive alternative to traditional flat aromatic structures. This guide has provided a comparative overview of the potential applications of its derivatives across several important therapeutic targets, along with detailed experimental protocols to facilitate their evaluation. As the field of medicinal chemistry continues to embrace structural diversity, we anticipate that the bicyclo[2.2.2]octane core will play an increasingly important role in the development of the next generation of therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. We will explore the synthetic rationale, the influence of substituents on physicochemical properties and biological activity, and provide detailed experimental protocols for researchers in drug discovery and medicinal chemistry.

Introduction: The Bicyclo[2.2.2]octane Scaffold - A Rigid Framework for Probing Molecular Interactions

The bicyclo[2.2.2]octane (BCO) ring system is a rigid, non-aromatic scaffold that has garnered significant interest in medicinal chemistry.[1] Its well-defined, cage-like structure provides a unique platform for the precise spatial orientation of functional groups, making it an ideal tool for dissecting structure-activity relationships.[1] Unlike more flexible aliphatic chains or conformationally dynamic cycloalkanes, the fixed geometry of the BCO core minimizes conformational ambiguity, thus allowing for a more direct correlation between substituent properties and biological activity.

The 1,4-disubstituted pattern of the bicyclo[2.2.2]octane-1-carboxylic acid series is particularly advantageous for SAR studies. The substituent at the 4-position is held at a fixed distance and orientation relative to the carboxylic acid at the 1-position. This arrangement precludes any through-space steric interactions or intramolecular hydrogen bonding between the two groups, ensuring that the observed effects are primarily electronic in nature.[2] Consequently, this system serves as an excellent model for quantifying the inductive and field effects of substituents on the reactivity of a distal functional group.[2]

This guide will delve into the SAR of this intriguing class of molecules, with a focus on how modifications at the 4-position modulate their biological activity. We will use the inhibition of the murine double minute 2 (MDM2) protein as a case study to exemplify these principles with concrete experimental data.

The Impact of 4-Substituents on Physicochemical Properties and Biological Activity

The electronic properties of the substituent at the 4-position exert a profound influence on the acidity of the 1-carboxylic acid group. This, in turn, can significantly impact the molecule's interaction with biological targets. The rigid BCO framework allows for the efficient transmission of electronic effects, both through the sigma bonds of the cage (inductive effect) and through space (field effect).

A key determinant of a substituent's electronic influence is its inductive effect, often quantified by the substituent constant σI. Electron-withdrawing groups (EWGs) at the 4-position increase the acidity of the carboxylic acid (lower pKa), while electron-donating groups (EDGs) have the opposite effect. This modulation of acidity can be critical for biological activity, as it can affect the ionization state of the molecule at physiological pH, its ability to form hydrogen bonds, and its overall binding affinity to a target protein.

Theoretical calculations, such as those using density functional theory (DFT), have been employed to quantify the substituent effects on the acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. These studies have shown a strong correlation between the calculated acidities and experimentally determined values, validating the use of this scaffold as a reliable model for studying inductive effects.[2]

Case Study: 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids as MDM2 Inhibitors

The MDM2-p53 interaction is a critical regulator of cell cycle progression and apoptosis, making it an attractive target for cancer therapy. Small molecule inhibitors that disrupt this interaction can stabilize p53, leading to the selective death of cancer cells. The bicyclo[2.2.2]octane-1-carboxylic acid scaffold has been successfully incorporated into potent MDM2 inhibitors.[3][4]

In a notable study, a series of spirooxindole-based MDM2 inhibitors were developed, where the bicyclo[2.2.2]octane-1-carboxylic acid moiety serves as a key pharmacophore that mimics a crucial interaction of p53 with MDM2.[3] The carboxylic acid group forms a critical hydrogen bond with a lysine residue in the MDM2 binding pocket. The SAR data from this study clearly demonstrates the impact of the 4-substituent on the inhibitory activity of these compounds.

Below is a table summarizing the SAR for a selection of these compounds, highlighting the influence of the 4-substituent on MDM2 binding affinity and cellular potency.

Compound4-Substituent (X)MDM2 IC50 (nM)MDM2 Ki (nM)SJSA-1 Cell Growth IC50 (nM)
1 -H3.7< 160
2 -F6.4< 1300

Data extracted from J. Med. Chem. 2017, 60, 12, 4953–4979.[3][4]

As illustrated in the table, the nature of the substituent at the 4-position of the bicyclo[2.2.2]octane-1-carboxylic acid moiety has a significant impact on the biological activity of these MDM2 inhibitors. The unsubstituted analog (Compound 1 ) exhibits high binding affinity and potent cellular activity. In contrast, the introduction of a fluorine atom at the 4-position (Compound 2 ), a well-known electron-withdrawing group, results in a 5-fold decrease in cellular potency, despite maintaining a high binding affinity.[3] This suggests that while the electronic nature of the 4-substituent can influence cellular activity, likely through effects on cell permeability or other pharmacokinetic properties, the primary binding interaction is largely governed by the carboxylic acid at the 1-position.

Experimental Protocols

General Synthesis of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids typically involves a Diels-Alder reaction as a key step to construct the bicyclic core. A general synthetic scheme is outlined below.

Synthetic_Scheme start Substituted 1,3-Cyclohexadiene da_reaction Diels-Alder Reaction start->da_reaction dienophile Acrolein or Acrylate derivative dienophile->da_reaction intermediate 4-Substituted Bicyclo[2.2.2]oct-5-ene- 1-carboxaldehyde/ester da_reaction->intermediate reduction Reduction of alkene intermediate->reduction aldehyde_ester 4-Substituted Bicyclo[2.2.2]octane- 1-carboxaldehyde/ester reduction->aldehyde_ester oxidation_hydrolysis Oxidation or Hydrolysis aldehyde_ester->oxidation_hydrolysis final_product 4-Substituted Bicyclo[2.2.2]octane- 1-carboxylic Acid oxidation_hydrolysis->final_product

Caption: General synthetic route to 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.

Step-by-Step Protocol (Example: Synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid)

  • Diels-Alder Reaction: A solution of 1,3-cyclohexadien-1-ol and acrylic acid in toluene is heated under reflux for 24 hours. The solvent is removed under reduced pressure to yield the crude bicyclo[2.2.2]oct-5-ene-1-carboxylic acid derivative.

  • Hydrogenation: The crude product from the previous step is dissolved in ethanol and hydrogenated over a 10% Pd/C catalyst at 50 psi for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give this compound.

  • Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Biological Assay: MDM2/p53 Interaction Competitive Binding Assay

The inhibitory activity of the synthesized compounds against the MDM2-p53 interaction can be determined using a competitive binding assay.

Assay_Workflow plate_prep Prepare 384-well plate with recombinant MDM2 protein add_compounds Add test compounds at varying concentrations plate_prep->add_compounds add_peptide Add fluorescently labeled p53-derived peptide add_compounds->add_peptide incubation Incubate at room temperature to reach equilibrium add_peptide->incubation read_plate Measure fluorescence polarization using a plate reader incubation->read_plate data_analysis Calculate IC50 values from dose-response curves read_plate->data_analysis

Caption: Workflow for the MDM2 competitive binding assay.

Step-by-Step Protocol

  • Plate Preparation: Recombinant human MDM2 protein is coated onto the wells of a 384-well microplate and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.

  • Compound Addition: The synthesized 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid derivatives are serially diluted and added to the wells.

  • Peptide Addition: A fluorescently labeled peptide derived from the p53 transactivation domain is added to all wells.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Detection: The fluorescence polarization of each well is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Structure-Activity Relationship Summary

The relationship between the 4-substituent and the biological activity of bicyclo[2.2.2]octane-1-carboxylic acids can be summarized as follows:

SAR_Summary scaffold Bicyclo[2.2.2]octane-1-carboxylic Acid Scaffold substituent 4-Substituent (X) electronic_effects Electronic Effects (Inductive/Field) substituent->electronic_effects determines physicochem Physicochemical Properties (pKa, logP, etc.) electronic_effects->physicochem influences binding_affinity Binding Affinity to Target physicochem->binding_affinity modulates cellular_activity Cellular Activity & Pharmacokinetics physicochem->cellular_activity impacts binding_affinity->cellular_activity contributes to

Caption: Key factors in the SAR of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.

Conclusion

The 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid scaffold is a powerful tool for medicinal chemists. Its rigid framework allows for the systematic investigation of substituent effects on biological activity, providing valuable insights for rational drug design. The case study of MDM2 inhibitors demonstrates that while the carboxylic acid at the 1-position is often crucial for target engagement, the nature of the 4-substituent can be fine-tuned to optimize cellular potency and pharmacokinetic properties. The synthetic accessibility and well-defined structure-activity relationships of this class of compounds will undoubtedly continue to fuel their application in the discovery of novel therapeutics.

References

The Rigid Contender: 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid in the PROTAC Linker Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Rigid Linkers for Enhanced Protein Degradation

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system. A PROTAC's efficacy is not solely dictated by its warhead for the protein of interest (POI) or its E3 ligase-recruiting ligand; the linker connecting these two moieties plays a pivotal role in dictating the molecule's overall performance. While flexible linkers have been historically employed, there is a growing appreciation for the advantages conferred by rigid linkers. This guide provides an in-depth comparison of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid, a promising rigid linker, with other commonly used rigid linkers in PROTAC design, supported by experimental insights and methodologies.

The Rationale for Rigidity: Pre-organization and Improved Physicochemical Properties

The linker in a PROTAC is not a mere spacer; it is a critical determinant of the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and an E3 ubiquitin ligase. The formation of a productive ternary complex is the cornerstone of successful protein degradation.[1]

Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic tractability and can enhance solubility.[2] However, their conformational freedom can lead to an entropic penalty upon binding to the target proteins, potentially destabilizing the ternary complex. Rigid linkers, in contrast, can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation.[3] This pre-organization can lead to enhanced potency and selectivity.[3]

Furthermore, the incorporation of rigid scaffolds can improve a PROTAC's physicochemical properties. The large and often lipophilic nature of PROTACs can lead to poor solubility, low cell permeability, and unfavorable pharmacokinetic profiles.[4][5] Rigid linkers, by constraining the molecule's conformation, can lead to a reduced polar surface area and fewer rotatable bonds, which are properties associated with improved cell permeability and oral bioavailability.[6][7]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

This compound: A Closer Look

The bicyclo[2.2.2]octane (BCO) scaffold is a conformationally rigid, three-dimensional structure that has garnered interest in medicinal chemistry as a non-aromatic spacer to orient pharmacophoric elements.[8] In the context of PROTACs, this compound offers several potential advantages:

  • Rigidity and Pre-organization: The cage-like structure of the BCO core severely restricts conformational flexibility, which can help to pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[8]

  • Improved Physicochemical Properties: The BCO scaffold is a saturated hydrocarbon, which can contribute to a more favorable lipophilicity profile compared to aromatic rigid linkers. The presence of a hydroxyl group and a carboxylic acid provides handles for attachment and can also influence solubility.

  • Three-Dimensional Diversity: The BCO core provides a distinct three-dimensional vector for the placement of the warhead and E3 ligase ligand, which can be explored to optimize ternary complex interactions.

Comparative Analysis with Other Rigid Linkers

While direct head-to-head comparative studies of this compound with other rigid linkers in the same PROTAC system are limited in the public domain, we can draw comparisons based on the known properties and performance of other commonly used rigid linkers.

Piperazine and Piperidine Linkers

Piperazine and piperidine are six-membered saturated heterocyclic rings frequently incorporated into PROTAC linkers to impart rigidity.[9] They offer several advantages:

  • Enhanced Solubility: The nitrogen atoms in piperazine can be protonated at physiological pH, increasing the polarity and aqueous solubility of the PROTAC molecule.[10]

  • Metabolic Stability: The rigid cyclic structure can enhance metabolic stability compared to flexible alkyl chains.[9]

  • Synthetic Accessibility: Both piperidine and piperazine are common building blocks in medicinal chemistry, making their incorporation into PROTACs synthetically feasible.[9]

A notable example of the successful application of these linkers is in the clinical candidates ARV-110 and ARV-471, where a flexible linker was replaced with a more rigid structure incorporating both piperidine and piperazine moieties, leading to significantly improved metabolic stability and potency.[2]

Alkyne and Triazole Linkers

Alkynes and the resulting triazole rings (formed via "click chemistry") are another class of rigid linkers used in PROTAC design.

  • Linear and Rigid Geometry: The linear geometry of alkynes and the planarity of triazoles provide conformational constraint.

  • Metabolic Stability: The triazole ring is metabolically stable and can reduce oxidative degradation.[11]

  • Synthetic Versatility: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction allows for the efficient and modular assembly of PROTACs.[12]

Performance Data Comparison

The following table summarizes representative data for PROTACs employing different types of rigid linkers. It is important to note that a direct comparison is challenging due to the different targets, E3 ligases, and cell lines used in these studies. However, the data provides a general sense of the potency that can be achieved with these linkers.

PROTACTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
ARV-110 ARCRBNPiperidine-piperazine< 1>95VCaP
Compound 34 BRD4CRBNPiperazine60>90MDA-MB-231
B24 BRD4CRBNCarbon chain0.75>90MV4-11
L134 (22a) BRD4DCAF11Alkenyl oxindole7.36>98293T

Data is compiled from multiple sources for illustrative purposes.[2][3][13][14]

Experimental Protocols

The rational design and evaluation of PROTACs with different linkers require robust experimental methodologies.

Synthesis of a PROTAC with this compound Linker (General Protocol)

This protocol describes a general strategy for incorporating the this compound linker via amide bond formation.

Synthesis_Workflow Start Warhead-Amine Coupling1 Amide Coupling Start->Coupling1 Linker This compound Activation Carboxylic Acid Activation (e.g., HATU, DIPEA) Linker->Activation Activation->Coupling1 Intermediate Warhead-Linker Conjugate Coupling1->Intermediate Coupling2 Amide Coupling Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand-Amine E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[15]

  • Amide Coupling to the Warhead:

    • To the solution of the activated linker, add the amine-functionalized warhead (1.0-1.2 equivalents).

    • Continue stirring the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.

  • Coupling to the E3 Ligase Ligand:

    • The hydroxyl group on the BCO linker can be functionalized (e.g., converted to an amine or another reactive group) for subsequent coupling to the E3 ligase ligand. Alternatively, if the E3 ligase ligand has a carboxylic acid, the hydroxyl group on the linker can be converted to an amine to facilitate a second amide coupling reaction, following a similar procedure as described in steps 1-3.

Cellular Protein Degradation Assay (Western Blot)

This assay is fundamental for quantifying the degradation of the target protein.

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Ternary Complex Formation Analysis (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[16]

SPR_Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Binary1 Inject PROTAC (Binary Binding: PROTAC-E3) Immobilize->Binary1 Binary2 Inject POI (Binary Binding: POI-E3) Immobilize->Binary2 Ternary Inject POI + PROTAC (Ternary Complex Formation) Immobilize->Ternary Analysis Data Analysis (KD, kon, koff, Cooperativity) Binary1->Analysis Binary2->Analysis Ternary->Analysis

General Protocol:

  • Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.

  • Binary Interactions:

    • To determine the PROTAC-E3 ligase binding affinity (KD), inject a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • To determine the POI-E3 ligase interaction, inject the POI over the E3 ligase surface.

  • Ternary Complex Formation:

    • To measure ternary complex formation, inject a mixture of a constant, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for each interaction.

    • Calculate the cooperativity (α) of ternary complex formation, which is the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence and presence of the POI. A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase.

Conclusion: The Future of Rigid Linkers in PROTAC Design

The strategic incorporation of rigid linkers is a key consideration in the design of next-generation PROTACs. While flexible linkers have their merits, the potential for enhanced potency, selectivity, and improved physicochemical properties offered by rigid scaffolds is undeniable. This compound represents a compelling, non-aromatic, three-dimensional rigid linker that warrants further exploration. Although direct comparative data with other rigid linkers is still emerging, the principles of conformational restraint and pre-organization suggest that it holds significant promise for the development of highly efficacious and drug-like protein degraders. The continued investigation of novel rigid linkers, coupled with robust biophysical and cellular characterization, will undoubtedly propel the field of targeted protein degradation forward.

References

pKa comparison of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Acidity of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids: A Comparative Analysis

Introduction: A Rigid Framework for Probing Electronic Effects

The bicyclo[2.2.2]octane ring system offers a unique and rigid molecular framework for investigating the transmission of electronic effects. Unlike aromatic systems where substituent effects can be transmitted via both resonance (through-bond) and field (through-space) effects, the saturated and conformationally constrained nature of the bicyclo[2.2.2]octane cage largely isolates the through-space interaction.[1][2] This makes the 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid series an exceptional model system for quantifying the pure inductive/field effects of substituents on the acidity of a remote functional group.[3][4][5]

In this guide, we will provide a comparative analysis of the pKa values of various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, supported by experimental data. We will delve into the underlying physical organic principles that govern the observed acidity trends and provide a detailed experimental protocol for the determination of pKa values. This guide is intended for researchers, scientists, and drug development professionals who are interested in understanding and applying the principles of substituent effects in molecular design.

Comparative Analysis of pKa Values

The acidity of a carboxylic acid is a measure of its ability to donate a proton, and it is quantified by the acid dissociation constant (Ka) or, more conveniently, its negative logarithm, the pKa. A lower pKa value indicates a stronger acid. In the case of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, the substituent at the 4-position can significantly influence the acidity of the carboxylic acid group at the 1-position, despite being separated by a rigid hydrocarbon cage.

The following table summarizes the experimentally determined pKa values for a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids.

Substituent (X)pKa
H6.75[6][7]
Br6.08[6][7]
CN5.90[6][7]
COOC2H56.31[6][7]
CHO6.33[7]

Data Interpretation:

The data clearly demonstrates that the nature of the substituent at the 4-position has a marked effect on the acidity of the carboxylic acid.

  • Electron-withdrawing groups (EWGs) , such as bromo (Br) and cyano (CN), lead to a decrease in the pKa value, indicating an increase in acidity compared to the unsubstituted parent acid (X=H). These groups exert a through-space electron-withdrawing field effect, which polarizes the C-X bond and the surrounding cage. This polarization is transmitted through the molecular cavity to the carboxylic acid group, stabilizing the resulting carboxylate anion and thus facilitating proton donation.

  • The cyano group (CN) is a stronger electron-withdrawing group than the bromo group (Br), which is reflected in its lower pKa value (5.90 vs. 6.08).[6][7] This aligns with the established understanding of the inductive effects of these functional groups.

  • The carboethoxy (COOC2H5) and formyl (CHO) groups also exhibit electron-withdrawing character, resulting in lower pKa values compared to the unsubstituted acid.[6][7]

The linear free-energy relationship described by the Hammett equation has been successfully applied to this system, further confirming that the substituent effects are primarily governed by field effects and can be quantitatively correlated.[2][8]

The Dominance of Through-Space Field Effects

The rigid geometry of the bicyclo[2.2.2]octane framework prevents the transmission of electronic effects through resonance. Therefore, the observed changes in acidity are predominantly attributed to through-space field effects .[1] This is a crucial distinction from aromatic systems like substituted benzoic acids, where both field and resonance effects are operative.

The substituent's dipole moment creates an electric field that propagates through the low-dielectric cavity of the molecule, influencing the electron density at the distant carboxylic acid group. This direct electrostatic interaction stabilizes or destabilizes the carboxylate anion, thereby altering the acidity. Computational studies have further corroborated that the substituent effects in this system are transmitted through space rather than through the sigma bonds of the cage.[1][4]

Experimental Determination of pKa: A Step-by-Step Protocol

The pKa values of the 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids are typically determined by potentiometric titration.[9] This method involves the gradual addition of a standardized base to a solution of the acid while monitoring the pH.

Materials and Equipment:

  • pH meter with a glass electrode

  • Stir plate and magnetic stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL or 150 mL)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid sample

  • Solvent (e.g., deionized water, or a mixed solvent system like water-ethanol for less soluble compounds)

  • Standard pH buffers for calibration

Protocol:

  • Calibration of the pH meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) according to the manufacturer's instructions.

  • Preparation of the acid solution: Accurately weigh a known amount of the 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid and dissolve it in a known volume of the chosen solvent in a beaker.

  • Titration setup: Place the beaker on the stir plate, add a magnetic stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode and burette tip are not in contact with the stir bar.

  • Initial pH measurement: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL or 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Equivalence point determination: Continue the titration past the equivalence point, which is the point where the moles of added base equal the initial moles of the acid. The equivalence point is characterized by a sharp increase in pH.

  • Data analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (Veq). This can be found at the inflection point of the titration curve or by taking the first derivative of the curve.

    • The pKa is the pH at which half of the acid has been neutralized. This corresponds to the pH at half the equivalence volume (Veq/2). Locate this point on the titration curve to determine the pKa.

Visualizing the Molecular System and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: General structure of a 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid.

G start Prepare Acid Solution calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standard Base calibrate->titrate record Record pH and Volume titrate->record Incremental additions record->titrate plot Plot Titration Curve record->plot After titration is complete determine_veq Determine Equivalence Volume (Veq) plot->determine_veq determine_pka Determine pKa at Veq/2 determine_veq->determine_pka end pKa Value Obtained determine_pka->end

Caption: Workflow for the potentiometric titration to determine pKa.

Conclusion

The 4-substituted bicyclo[2.2.2]octane-1-carboxylic acid series serves as a powerful tool in physical organic chemistry for the quantitative study of non-conjugative substituent effects. The rigid framework allows for the isolation and examination of through-space field effects on chemical reactivity. The pKa data presented in this guide clearly illustrate the significant impact that substituents can have on the acidity of a remote functional group, even in the absence of a conjugating pathway. The provided experimental protocol for pKa determination offers a practical guide for researchers seeking to perform these measurements. A thorough understanding of these principles is invaluable for the rational design of molecules with tailored acidic or basic properties in various fields, including medicinal chemistry and materials science.

References

A Comparative Guide to the In Vitro Evaluation of PROTACs Containing 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. While flexible alkyl and PEG linkers have been historically prevalent, there is a growing interest in rigid linkers to improve pharmacological properties. This guide provides a comparative framework for the in vitro evaluation of PROTACs incorporating the rigid 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (BCO) scaffold. We will explore the scientific rationale for using such rigid linkers, compare their expected performance against traditional flexible linkers, and provide detailed experimental protocols for a comprehensive head-to-head evaluation.

The Rationale for Rigid Bicyclic Linkers in PROTAC Design

The linker is not a passive spacer but an active contributor to a PROTAC's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[1] The choice between a flexible and a rigid linker is a critical decision in PROTAC design.[2][3]

Flexible linkers , such as polyethylene glycol (PEG) or alkyl chains, offer significant conformational adaptability. This allows the PROTAC to sample multiple orientations, increasing the probability of forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] However, this flexibility comes with disadvantages, including a potential entropic penalty upon binding that can reduce ternary complex stability and increased susceptibility to metabolic degradation.[1][2]

Rigid linkers , such as those built from the this compound (BCO) scaffold, introduce conformational constraints.[4] The core hypothesis is that this rigidity can confer several key advantages:

  • Pre-organization for Ternary Complex Formation: Rigidity can "pre-organize" the PROTAC into a bioactive conformation that is optimal for binding both the target protein and the E3 ligase. This reduces the entropic cost of ternary complex formation, potentially leading to more stable and long-lived complexes, which are often more effective.[1][2][][]

  • Improved Selectivity: By restricting the available conformations, a rigid linker can disfavor the formation of off-target ternary complexes, thereby enhancing the PROTAC's selectivity.[1][2]

  • Enhanced Physicochemical and Pharmacokinetic (PK) Properties: Rigid cyclic structures can improve metabolic stability compared to flexible chains, which are more prone to enzymatic degradation.[2][] Furthermore, rigid linkers can help shield polar groups and reduce the molecule's overall flexibility, which may enhance cell permeability.[8][9]

The BCO moiety is a specific example of a saturated bicyclic scaffold that provides a well-defined three-dimensional structure, making it an excellent candidate for rationally designing PROTACs with improved properties.[10]

Comparative In Vitro Evaluation Workflow

To objectively assess the impact of the BCO linker, a direct comparison against a PROTAC with a flexible linker is essential. Let us consider two hypothetical PROTACs:

  • PROTAC-BCO: Incorporates the this compound linker.

  • PROTAC-Flex: A control PROTAC with an iso-length flexible linker (e.g., a PEG or alkyl chain) connecting the same target warhead and E3 ligase ligand.

A comprehensive in vitro evaluation should follow a logical progression from biochemical validation to cellular activity.

G cluster_0 Biochemical & Biophysical Assays cluster_1 Cellular Assays Ternary Ternary Complex Formation & Stability (e.g., TR-FRET, SPR) Ub In Vitro Ubiquitination Assay Ternary->Ub Confirms productive complex Deg Target Degradation (DC50, Dmax) (e.g., Western Blot, HiBiT) Ub->Deg Links mechanism to cellular outcome Perm Cellular Permeability (e.g., Caco-2) Perm->Deg Evaluates exposure Select Selectivity Profiling (Global Proteomics) Deg->Select Confirms on-target activity Pheno Phenotypic / Functional Assay (e.g., Viability) Deg->Pheno Links degradation to function

Caption: A logical workflow for the in vitro evaluation of PROTACs.

Key Experimental Protocols & Data Interpretation

This section provides step-by-step methodologies for the critical experiments in the evaluation workflow.

Ternary Complex Formation and Stability

The formation of a stable ternary complex is the cornerstone of PROTAC activity.[1] Biophysical assays are essential to quantify this event and determine if the linker imparts positive cooperativity.[][11]

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagents:

    • His-tagged Target Protein (POI)

    • GST-tagged E3 Ligase Complex (e.g., VHL-ElonginB-ElonginC)

    • Anti-His-Tb (donor fluorophore)

    • Anti-GST-d2 (acceptor fluorophore)

    • PROTAC-BCO and PROTAC-Flex

    • Assay Buffer

  • Procedure:

    • Prepare serial dilutions of PROTAC-BCO and PROTAC-Flex.

    • In a 384-well assay plate, add a constant concentration of the POI and E3 ligase complex.

    • Add the PROTAC dilutions to the wells. Incubate for 60 minutes at room temperature.

    • Add the antibody mix (Anti-His-Tb and Anti-GST-d2). Incubate for 60 minutes.

    • Read the plate on a TR-FRET-compatible reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor).

  • Data Interpretation:

    • A high TR-FRET signal indicates proximity between the POI and E3 ligase, confirming ternary complex formation.

    • Plot the TR-FRET ratio against PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs.[12]

    • Comparison Point: A more stable or cooperatively formed complex, potentially induced by the rigid PROTAC-BCO, may result in a stronger TR-FRET signal or a left-shifted curve compared to PROTAC-Flex.[11]

Target Degradation in Cells

This is the definitive cellular assay to measure PROTAC efficacy. The goal is to determine the potency (DC₅₀: concentration for 50% degradation) and maximal degradation (Dₘₐₓ).

Protocol: Western Blot for Protein Degradation

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of PROTAC-BCO, PROTAC-Flex, and a vehicle control (DMSO) for a set time (e.g., 18-24 hours).

  • Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration in the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.[13]

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot this percentage against the PROTAC concentration and fit a dose-response curve to determine DC₅₀ and Dₘₐₓ.

Control Experiments (Trustworthiness):

  • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A rescue of protein degradation confirms the involvement of the ubiquitin-proteasome system.

  • E3 Ligase Inhibition: Pre-treat cells with an inhibitor of the neddylation pathway (e.g., MLN4924) to inactivate Cullin-RING E3 ligases. This should also prevent degradation.[14]

Target Selectivity Profiling

It is crucial to determine if the PROTAC is selective for its intended target or if it causes degradation of other proteins ("off-targets"). Mass spectrometry-based global proteomics is the gold standard for this assessment.[15][16]

Protocol: TMT-Based Quantitative Proteomics

  • Sample Preparation: Treat cells with PROTAC-BCO, PROTAC-Flex (at a concentration of ~10x DC₅₀), and a vehicle control for a duration that maximizes on-target degradation while minimizing downstream effects (e.g., 6 hours).[14]

  • Lysis and Digestion: Harvest and lyse cells. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a different tandem mass tag (TMT) isobaric label. This allows for multiplexing and precise relative quantification.[17]

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins across the different conditions. Plot the log₂ fold change in protein abundance for each PROTAC treatment relative to the vehicle control.

  • Data Interpretation:

    • The target protein should be among the most significantly downregulated proteins.

    • Comparison Point: Compare the proteome-wide plots for PROTAC-BCO and PROTAC-Flex. The rigid linker in PROTAC-BCO is hypothesized to improve selectivity, which would manifest as fewer significantly downregulated off-target proteins compared to PROTAC-Flex.[1][2]

Data Synthesis and Comparison

Summarizing the quantitative data in tables allows for a clear, objective comparison between the linker types.

Table 1: Hypothetical Comparative Performance Data

ParameterPROTAC-Flex (Flexible Linker)PROTAC-BCO (Rigid Linker)Rationale for Difference
Ternary Complex Cooperativity (α) 525Rigid linker pre-organizes the molecule, reducing the entropic penalty and enhancing cooperative binding.[1]
Cellular Degradation DC₅₀ (nM) 50 nM10 nMHigher cooperativity and complex stability often translate to more potent cellular degradation.[12]
Maximal Degradation (Dₘₐₓ) 90%>95%A more stable ternary complex allows for more efficient and complete degradation.
Significant Off-Targets (Proteomics) 82The constrained conformation of the rigid linker disfavors formation of unproductive off-target complexes.[2]
Metabolic Half-life (t½, Microsomes) 30 min90 minThe BCO scaffold is less susceptible to oxidative metabolism compared to a flexible alkyl/PEG chain.[]

Conclusion

The choice of linker is a critical variable in PROTAC design that profoundly impacts efficacy, selectivity, and drug-like properties. While flexible linkers offer synthetic tractability, rigid scaffolds like this compound present a compelling strategy for enhancing performance.[18] The rigidity can pre-organize the PROTAC into a more bioactive conformation, leading to improved ternary complex stability, greater degradation potency, enhanced selectivity, and better metabolic stability.[2][3] The systematic in vitro evaluation workflow detailed in this guide, combining biophysical, cellular, and proteomic assays, provides a robust framework for objectively comparing PROTACs with different linker architectures. This empirical data is essential for the rational design of next-generation protein-degrading therapeutics.

References

Navigating the Cellular Maze: A Comparative Guide to the Permeability of PROTACs with Bicyclo[2.2.2]octane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of Proteolysis Targeting Chimeras (PROTACs) is immense, offering a novel modality to target and eliminate disease-causing proteins. However, the very nature of these heterobifunctional molecules—large, complex, and often polar—presents a significant hurdle to their efficacy: cellular permeability. A PROTAC that cannot efficiently cross the cell membrane is a PROTAC that cannot perform its function. At the heart of this challenge lies the linker, the chemical bridge connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a deep dive into the role of the linker in PROTAC permeability, with a specific focus on the emerging use of rigid, three-dimensional scaffolds like bicyclo[2.2.2]octane, and compares their expected performance with traditional flexible linkers.

The Linker's Dilemma: Balancing Flexibility and Pre-organization for Cellular Entry

The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's physicochemical properties and, consequently, its ability to navigate the lipid bilayer of the cell membrane.[1] The ideal linker must not only facilitate the formation of a productive ternary complex between the target protein and the E3 ligase but also endow the PROTAC with favorable characteristics for cellular uptake.[1]

Historically, flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, have been the workhorses of PROTAC design. Their synthetic accessibility and conformational freedom were thought to be advantageous for allowing the two ends of the PROTAC to optimally engage their respective protein partners. However, this flexibility can be a double-edged sword. A high number of rotatable bonds can lead to a larger hydrodynamic radius and a more disordered state in solution, which are generally associated with poor passive diffusion across the cell membrane.

To address these limitations, medicinal chemists are increasingly turning to rigid linkers to impart a degree of pre-organization to the PROTAC molecule.[2] The hypothesis is that a more constrained conformation can reduce the entropic penalty of membrane crossing and present a more compact and "drug-like" face to the lipid bilayer. The bicyclo[2.2.2]octane scaffold is a prime example of a rigid, three-dimensional linker element that is gaining attention for its potential to improve the drug-like properties of PROTACs.

Bicyclo[2.2.2]octane: A Rigid Scaffold for Enhanced Permeability?

The bicyclo[2.2.2]octane (BCO) core is a conformationally restricted, non-aromatic spacer that can orient the pharmacophoric elements of a PROTAC in a precise three-dimensional arrangement.[3] This rigidity is thought to offer several advantages in the context of cellular permeability:

  • Reduced Conformational Flexibility: By limiting the number of rotatable bonds, the BCO scaffold reduces the entropic cost of adopting a membrane-permeable conformation.

  • Shielding of Polar Groups: The three-dimensional structure of the BCO linker can create a molecular scaffold that helps to shield polar functional groups on the PROTAC from the lipophilic environment of the cell membrane, a phenomenon sometimes referred to as the "chameleon effect".[4]

  • Improved Physicochemical Properties: The incorporation of a rigid, non-polar scaffold like BCO can lead to a more favorable balance of lipophilicity and polarity, which is crucial for passive diffusion.

While direct, head-to-head comparative studies with quantitative permeability data for PROTACs containing a bicyclo[2.2.2]octane linker versus an analogous flexible linker are not yet abundant in the public domain, the collective evidence from studies on rigid linkers suggests a promising trend. For instance, studies have shown that replacing flexible ethylene chains with more rigid structures like piperazine rings can impact PROTAC activity, which is often a downstream indicator of cellular uptake.[5]

The following table provides a comparative overview of the expected properties of PROTACs with bicyclo[2.2.2]octane linkers versus those with flexible linkers, based on the current understanding of structure-permeability relationships in PROTACs.

FeaturePROTACs with Bicyclo[2.2.2]octane LinkerPROTACs with Flexible (PEG/Alkyl) Linkers
Conformational Flexibility LowHigh
Pre-organization for Permeation High (potentially lower entropic penalty)Low (higher entropic penalty)
Polar Surface Area (PSA) Shielding Potentially enhanced due to 3D structureCan be achieved through conformational folding, but less predictable
"Chameleon Effect" May be more pronounced and inherent to the rigid scaffoldDependent on the ability to form intramolecular hydrogen bonds and fold
Synthetic Accessibility Can be more complexGenerally more straightforward
Potential for Off-Target Effects May be reduced due to conformational restrictionHigher flexibility could lead to more off-target interactions
Metabolic Stability Generally expected to be higherCan be susceptible to metabolism, especially at amide bonds[6]

Experimental Assessment of PROTAC Permeability

To experimentally validate the impact of linker design on cellular permeability, several in vitro assays are routinely employed. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeation.[7] It measures the ability of a compound to diffuse from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.

Experimental Protocol: PAMPA

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer on the filter.

  • Preparation of Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration to create the donor solution. The acceptor plate is filled with a buffer solution, which may contain a small percentage of a solubilizing agent (e.g., DMSO).

  • Assay Incubation: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Permeability Coefficient (Pe): The effective permeability coefficient is calculated using the following equation:

    Pe = [ -ln(1 - [C]A(t)/[C]equilibrium) ] / [ A * (1/VD + 1/VA) * t ]

    Where:

    • [C]A(t) is the concentration of the compound in the acceptor well at time t.

    • [C]equilibrium is the concentration at equilibrium.

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • t is the incubation time.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption.[8] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a porous membrane of a transwell insert and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) or by monitoring the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Assay:

    • Apical to Basolateral (A-B) Permeability: The PROTAC solution is added to the apical (upper) chamber, and the amount of compound that permeates to the basolateral (lower) chamber over time is measured. This represents absorption.

    • Basolateral to Apical (B-A) Permeability: The PROTAC solution is added to the basolateral chamber, and the amount of compound that is transported to the apical chamber is measured. This assesses efflux.

  • Sample Analysis: Samples are collected from the receiver chamber at specific time points and the concentration of the PROTAC is quantified by LC-MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

    The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[9]

Visualizing the Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Target Binder Target Binder Linker Linker Target Binder->Linker Covalent Bond E3 Ligase Binder E3 Ligase Binder Linker->E3 Ligase Binder Covalent Bond

Caption: General structure of a PROTAC molecule.

Permeability_Comparison cluster_BCO Bicyclo[2.2.2]octane Linker cluster_Flexible Flexible Linker (PEG/Alkyl) Rigid Structure Rigid Structure Pre-organized Conformation Pre-organized Conformation Rigid Structure->Pre-organized Conformation Improved Permeability (Hypothesized) Improved Permeability (Hypothesized) Pre-organized Conformation->Improved Permeability (Hypothesized) High Flexibility High Flexibility Conformational Heterogeneity Conformational Heterogeneity High Flexibility->Conformational Heterogeneity Variable Permeability Variable Permeability Conformational Heterogeneity->Variable Permeability

Caption: Conceptual comparison of linker types and their hypothesized impact on permeability.

PAMPA_Workflow Start Start Prepare PAMPA Plate Prepare PAMPA Plate Start->Prepare PAMPA Plate Add Donor & Acceptor Solutions Add Donor & Acceptor Solutions Prepare PAMPA Plate->Add Donor & Acceptor Solutions Incubate Incubate Add Donor & Acceptor Solutions->Incubate Quantify by LC-MS Quantify by LC-MS Incubate->Quantify by LC-MS Calculate Permeability Calculate Permeability Quantify by LC-MS->Calculate Permeability End End Calculate Permeability->End

References

Navigating Beyond the Cage: A Comparative Guide to Alternatives for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

In the modern paradigm of drug discovery, the mantra "escape from flatland" has driven chemists to explore three-dimensional molecular architectures that can confer superior pharmacological properties compared to their planar, aromatic counterparts.[1][2] The 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid motif is a quintessential example of this philosophy, merging a rigid, saturated bicyclo[2.2.2]octane (BCO) core—a bioisostere for a para-substituted phenyl ring—with a versatile carboxylic acid functional group.[3] This combination offers a potent tool for optimizing ligand-target interactions while improving physicochemical properties.

However, the specific properties of the BCO scaffold and the inherent liabilities of the carboxylic acid group are not universally optimal for all drug targets or desired pharmacokinetic profiles. The quest for finely-tuned drug candidates necessitates a broader palette of structural motifs. This guide provides a comparative analysis of strategic alternatives, dissecting both the scaffold and the functional group to empower researchers with data-driven insights for rational drug design. We will explore alternative rigid scaffolds that modulate spatial arrangement and physicochemical properties, as well as bioisosteres for the carboxylic acid moiety aimed at overcoming common metabolic and permeability challenges.

Part 1: The Scaffold - Modulating the 3D Framework

The BCO core serves as a rigid, non-planar spacer, locking substituents into well-defined vectors in three-dimensional space.[4][5][6] This rigidity can reduce the entropic penalty upon binding to a biological target. The primary alternatives to the BCO scaffold are other saturated polycyclic hydrocarbons that also act as phenyl ring bioisosteres, each offering a unique geometric and physicochemical profile.

A Comparative Analysis of Saturated Scaffolds

Bicyclo[1.1.1]pentane (BCP): As a smaller, more linear, and rigid bioisostere, BCP has gained significant traction for its ability to improve aqueous solubility and metabolic stability.[7][8] Its development as a phenyl ring mimic by Stepan and coworkers in a γ-secretase inhibitor program highlighted its potential to enhance potency and solubility simultaneously.[7]

Cubane: Geometrically, the cubane core is an excellent mimic of the rotational volume of a phenyl ring.[9] Its highly strained C-H bonds are surprisingly resistant to oxidative metabolism, which can be a significant advantage. However, its impact on metabolic stability can be context-dependent, with some studies reporting decreased stability due to the cubane core itself becoming a metabolic liability.[10]

Adamantane: This bulky, lipophilic diamondoid scaffold is often employed to increase metabolic stability and modulate pharmacokinetics.[11][12] By sterically shielding other parts of the molecule from metabolic enzymes, adamantane can prolong a drug's half-life.[13][14] Its significant lipophilicity, however, can negatively impact solubility and must be carefully balanced.

2-Oxabicyclo[2.2.2]octane: A more recent innovation, this heteroatomic scaffold introduces a polar oxygen atom into the BCO framework. This subtle change can have profound effects, notably increasing aqueous solubility and altering the electronic properties of bridgehead substituents without drastically changing the geometry compared to the parent BCO.[15]

Data-Driven Comparison of Scaffold Properties

The choice of a scaffold is a multi-parameter optimization problem. The following table summarizes key experimental and calculated data for these alternatives, providing a quantitative basis for comparison.

ScaffoldBridgehead Distance (Å)clogP (Calculated)Aqueous SolubilityKey Features
p-Phenyl (Reference)~2.82HighLowPlanar, prone to oxidative metabolism
Bicyclo[2.2.2]octane (BCO)~2.60HighLowRigid, 3D, improves metabolic stability vs. phenyl
Bicyclo[1.1.1]pentane (BCP)~1.85LowHighLinear, compact, significantly improves solubility
Cubane~2.72ModerateModerate to HighExcellent geometric mimic, can improve solubility
Adamantane~3.5 (1,3-disubstituted)Very HighVery LowBulky, highly lipophilic, enhances metabolic stability
2-Oxabicyclo[2.2.2]octane~2.65ModerateHighSimilar geometry to BCO but with improved solubility

Data compiled from multiple sources, including references[15][16]. Absolute values are context-dependent.

Experimental Workflow for Scaffold Evaluation

The process of selecting and validating a new scaffold is systematic. It begins with synthesis and culminates in detailed biological evaluation. The causality behind this workflow is to ensure that any improvements in one area (e.g., solubility) do not come at an unacceptable cost in another (e.g., target potency or safety).

G cluster_0 Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Evaluation A Scaffold Selection (Based on Target Geometry & Desired Properties) B Chemical Synthesis of Analogues A->B C Solubility Assay (e.g., Kinetic, Thermodynamic) B->C D Lipophilicity Measurement (logD7.4) B->D E Permeability Assay (e.g., PAMPA) B->E F Primary Target Binding Assay (Potency, IC50/Ki) B->F I Data Analysis & Candidate Selection C->I D->I E->I G Metabolic Stability Assay (Microsomes, Hepatocytes) F->G H Preliminary Safety Assessment (e.g., Cytotoxicity, hERG) G->H H->I

Caption: Workflow for scaffold bioisostere evaluation.

Part 2: The Carboxylic Acid - Mitigating Liabilities While Retaining Function

Carboxylic acids are ubiquitous pharmacophores, capable of forming strong ionic and hydrogen bond interactions with protein targets.[17] However, their acidic nature often leads to low cell permeability and high plasma protein binding. Furthermore, they can be susceptible to metabolism via acyl glucuronidation, which can sometimes lead to the formation of reactive metabolites.[18][19] Replacing the carboxylic acid with a suitable bioisostere can circumvent these issues.

A Comparative Analysis of Carboxylic Acid Bioisosteres

Tetrazoles: With a pKa similar to carboxylic acids (4.5-4.9), 5-substituted-1H-tetrazoles are among the most common replacements.[20] They are generally more metabolically stable with respect to glucuronidation but can suffer from similar permeability issues due to their acidity and high desolvation energy.[20]

Hydroxamic Acids: These groups are moderately acidic (pKa ~8-9) and are potent metal chelators, a property leveraged in inhibitors of metalloenzymes like HDACs. While they can serve as carboxylic acid mimics, they can also be metabolized via sulfation and glucuronidation, potentially leading to reactive species.[18]

N-Acyl Sulfonamides: As significantly weaker acids (pKa ~9-10), acyl sulfonamides are less ionized at physiological pH.[20] This often translates to improved membrane permeability and metabolic stability compared to the parent carboxylic acid.

Neutral Bioisosteres: An emerging strategy involves replacing the acidic moiety with a neutral group that mimics the hydrogen bonding pattern of the carboxylate.[17][21] This approach can dramatically improve permeability and avoid the liabilities associated with an anionic charge, relying instead on carefully positioned hydrogen bond donors and acceptors or even cation-π interactions to maintain binding affinity.[21]

Data-Driven Comparison of Bioisostere Properties
BioisostereTypical pKaKey FeaturesPotential Liabilities
Carboxylic Acid4-5Strong H-bond donor/acceptor, ionic interactionsLow permeability, acyl glucuronidation
Tetrazole4.5-4.9Similar acidity to COOH, metabolically stableLow permeability, synthesis can involve azides
Hydroxamic Acid8-9Metal chelation, H-bond interactionsCan have metabolic liabilities, potential toxicity
N-Acyl Sulfonamide9-10Weaker acid, improved permeabilityWeaker ionic interactions
Neutral H-Bond MimicsN/AHigh permeability, avoids anionic charge issuesRequires precise structural alignment for binding

Data compiled from references[17][18][20].

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Assessing how a structural change impacts metabolic stability is a critical step in drug design.[22][23] The liver microsomal stability assay is a trustworthy, industry-standard method to predict hepatic clearance.[24][25]

Objective: To determine the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes present in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive control compound (e.g., testosterone, a known CYP substrate)

  • Acetonitrile with internal standard (for LC-MS/MS analysis)

  • 96-well plates, incubator, liquid handling systems

Methodology:

  • Preparation of Incubation Mixture:

    • Rationale: To create a buffered environment containing the metabolic enzymes at a standardized concentration.

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add the liver microsome suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound to achieve a final concentration of 1 µM. This concentration is low enough to be relevant to in vivo conditions and ensures enzyme kinetics are not saturated.

  • Pre-incubation:

    • Rationale: To allow the test compound to equilibrate with the enzymes at physiological temperature before the reaction starts.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation of Metabolic Reaction:

    • Rationale: The reaction is initiated by adding the essential cofactor, NADPH, which donates electrons for the CYP catalytic cycle.

    • Add the NADPH regenerating system to each well to start the reaction. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • Rationale: To measure the disappearance of the parent compound over time, which allows for the calculation of the degradation rate.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard. The cold acetonitrile stops the enzymatic reaction by precipitating proteins and the internal standard corrects for variations in sample processing and LC-MS/MS injection.

  • Sample Processing and Analysis:

    • Rationale: To separate the compound from the precipitated proteins and quantify its remaining amount.

    • Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Rationale: To determine the intrinsic clearance, a measure of the drug's metabolic vulnerability.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the resulting line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

G A Prepare Microsome/ Compound Mixture B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Protocol for the microsomal stability assay.

Conclusion

The selection of a molecular scaffold and its appended functional groups is a foundational decision in drug design. While this compound represents a powerful combination of a 3D scaffold and a common pharmacophore, it is but one of many options. By understanding the distinct advantages and disadvantages of alternative scaffolds like BCP, cubane, and adamantane, and by strategically employing bioisosteres for the carboxylic acid moiety, researchers can more effectively navigate the complex landscape of medicinal chemistry. The optimal choice is rarely universal; it is a context-dependent decision guided by the specific biological target, the desired pharmacokinetic profile, and a commitment to rigorous, data-driven comparison.

References

The Rigid Contender: A Comparative Guide to Bicyclo[2.2.2]octane and Other Alicyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flatlands of aromatic rings. The strategic replacement of phenyl groups with three-dimensional, saturated alicyclic scaffolds has emerged as a powerful tactic to modulate molecular properties and unlock new chemical space. Among these, bicyclo[2.2.2]octane (BCO) has garnered significant attention as a rigid and versatile bioisostere. This guide provides an in-depth, objective comparison of the BCO scaffold against other prominent alicyclic alternatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during drug design.

The Rationale for Rigidity: Escaping Flatland

The overrepresentation of aromatic rings in drug candidates often contributes to undesirable properties such as poor solubility, high metabolic liability, and off-target promiscuity. The introduction of rigid, non-planar scaffolds, or "phenyl bioisosteres," offers a compelling solution by enforcing a specific conformational arrangement of substituents, which can lead to enhanced target binding and improved physicochemical properties.[1][2]

The core principle behind this strategy is bioisosterism, where a substituent is replaced by another with similar steric and electronic properties to fine-tune a molecule's biological activity.[3] Alicyclic scaffolds, with their sp³-rich frameworks, can mimic the spatial orientation of a para-substituted phenyl ring while offering a distinct set of properties.

Bicyclo[2.2.2]octane (BCO): A Detailed Examination

The BCO scaffold presents a unique combination of rigidity and a defined exit vector for substituents, closely mimicking the 1,4-disubstituted pattern of a phenyl ring. Its cage-like structure is composed of three fused boat-shaped cyclohexane rings.[4]

Physicochemical Properties and Biological Impact

The incorporation of a BCO moiety into a drug candidate can profoundly influence its properties:

  • Lipophilicity: BCO is inherently more lipophilic than a phenyl ring. This can be advantageous for crossing cellular membranes but may also increase non-specific binding if not carefully balanced.[5]

  • Solubility: The replacement of a planar phenyl ring with a 3D BCO scaffold can disrupt crystal packing, potentially leading to improved aqueous solubility. However, this is not always the case and is highly dependent on the overall molecular context. For instance, replacing the para-substituted phenyl ring in Imatinib with BCO decreased water solubility, but the introduction of a 2-oxabicyclo[2.2.2]octane analog restored and even slightly improved it.[5]

  • Metabolic Stability: The absence of aromatic C-H bonds makes the BCO core less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for phenyl-containing compounds.[5] Studies on Imatinib analogs showed that the incorporation of BCO increased metabolic stability in human liver microsomes.[5]

  • Target Engagement: The rigid nature of BCO can pre-organize the pharmacophoric elements in a conformationally restricted manner, leading to a more favorable entropic contribution to binding affinity.[6]

Comparative Analysis: BCO vs. The Field

The selection of an appropriate alicyclic scaffold is a critical decision in the drug design process. Here, we compare BCO with other popular alternatives: adamantane, and cubane.

BCO vs. Adamantane

Adamantane, a larger and highly lipophilic cage-like hydrocarbon, has a long history in medicinal chemistry.[7]

PropertyBicyclo[2.2.2]octane (BCO)Adamantane
Structure Rigid bicyclic systemRigid tricyclic system
Size SmallerLarger
Lipophilicity (clogP) Moderately lipophilicHighly lipophilic[7]
Symmetry D3hTd
Synthetic Access Accessible through various routes[8][9]Readily available derivatives
Key Advantage Good mimic of para-phenylene geometryProven track record in approved drugs
Key Disadvantage Can still increase lipophilicity[5]Significant increase in lipophilicity[7]

Causality Behind Experimental Choices: The choice between BCO and adamantane often hinges on the desired level of lipophilicity and the specific steric requirements of the target's binding pocket. Adamantane's larger size can provide a "lipophilic bullet" effect, enhancing binding in hydrophobic pockets, while BCO offers a more subtle modification.[7]

BCO vs. Cubane

Cubane is a highly strained, cage-like hydrocarbon that has gained traction as a phenyl isostere due to its similar size and shape.[1][10]

PropertyBicyclo[2.2.2]octane (BCO)Cubane
Structure Rigid bicyclic systemStrained polycyclic system
Size Similar C1-C4 distance to p-phenylene[11]Very similar C1-C4 distance to p-phenylene[1]
Lipophilicity (clogP) Moderately lipophilicCan be less lipophilic than BCO
Metabolic Stability Generally stable[5]Can be a site of metabolism[10][12]
Synthetic Access More established synthetic routesChallenging synthesis, but improving[3]
Key Advantage Less strained, more stableExcellent mimic of phenyl geometry[1]
Key Disadvantage Can be more lipophilic than desiredPotential for metabolic liability on the core[10][12]

Causality Behind Experimental Choices: Cubane is often chosen when a very close geometric mimic of a phenyl ring is required.[1] However, recent studies have shown that the cubane core itself can be a site of enzymatic oxidation, which is a critical consideration for metabolic stability.[10][12] BCO, being less strained, generally exhibits greater metabolic stability.[5]

Experimental Protocols

To facilitate the practical application of these scaffolds, this section provides representative, step-by-step methodologies for their synthesis and evaluation.

General Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octane Derivatives

A common route to access the BCO core involves a Diels-Alder reaction followed by further functionalization.[13]

A 1,3-Cyclohexadiene C Diels-Alder Adduct A->C [4+2] Cycloaddition B Dienophile (e.g., Acrylonitrile) B->C D Functional Group Interconversion C->D Reduction/Oxidation E 1,4-Disubstituted BCO D->E Derivatization cluster_0 Incubation cluster_1 Analysis A Test Compound D Incubation at 37°C A->D B Human Liver Microsomes B->D C NADPH C->D E Quench Reaction (Acetonitrile) D->E Time Points (0, 5, 15, 30 min) F Centrifugation E->F G LC-MS/MS Analysis of Supernatant F->G H Determine Parent Compound Remaining G->H

References

A Comparative Guide to the Efficacy of PROTACs with 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system to achieve targeted protein degradation (TPD).[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] This linker is far more than a simple spacer; its length, rigidity, and composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase), as well as the molecule's overall physicochemical properties like cell permeability.[4][5]

While flexible polyethylene glycol (PEG) and alkyl chains have been common, the field is increasingly exploring rigid linkers to enhance potency and improve pharmacokinetic properties.[6][7] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially improving selectivity.[2][4] One such structural element gaining attention is the bicyclo[2.2.2]octane scaffold, exemplified by building blocks like 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid.[8] This guide provides a comparative analysis of how this rigid linker class performs in key cell-based assays against more traditional flexible linkers.

The PROTAC Mechanism of Action

A PROTAC's function is a catalytic cycle involving several key steps. Understanding this pathway is essential for designing and interpreting the cell-based assays used for their validation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Bridges E3 E3 Ligase E3->Ternary Recruited Ternary->PROTAC Released (Catalytic Cycle) PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Polyubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Efficacy: Rigid vs. Flexible Linkers in BET Degraders

To illustrate the impact of linker rigidity, we can compare two well-characterized bromodomain and extraterminal (BET) protein degraders: MZ1 and dBET6 . Both use the same warhead (JQ1) to target BET proteins (BRD2, BRD3, BRD4) but recruit different E3 ligases and feature distinct linker types.[9]

  • MZ1 employs a flexible PEG-based linker and recruits the VHL E3 ligase.[10]

  • dBET6 utilizes a more rigid linker scaffold and recruits the CRBN E3 ligase.[11][12]

While not a direct comparison of the this compound moiety itself, the principles derived from comparing flexible vs. rigid scaffolds are highly relevant. Studies have shown that these differences in linker and E3 ligase recruitment can lead to distinct degradation profiles and selectivity among BET family members.[9][10] For instance, MZ1 shows a preference for degrading BRD4 over BRD2 and BRD3 in certain cell lines.[10] In contrast, dBET6 can potently degrade BRD4 and exhibits significant cytotoxicity in T-cell acute lymphoblastic leukemia (T-ALL) cells.[11]

This highlights a key principle: the optimal linker is context-dependent, relying on the specific POI and E3 ligase pair. A rigid linker might create a highly stable, productive ternary complex for one pair but cause steric hindrance in another.[4]

PROTACTarget(s)E3 LigaseLinker TypeKey Cellular Efficacy Observations
MZ1 BETs (BRD2/3/4)VHLFlexible (PEG-based)Exhibits selectivity for BRD4 degradation over BRD2/3 in HeLa cells.[7][10]
dBET6 BETs (BRD2/3/4)CRBNRigidShows potent, rapid depletion of BRD4 in T-ALL cell lines (100 nM, 1 hr).[11]

Table 1. Comparison of PROTACs with different linker architectures.

Essential Cell-Based Assays for Efficacy Evaluation

A multi-assay approach is required to validate PROTAC efficacy, confirming target degradation and assessing downstream cellular impact.[13]

Western Blot: The Gold Standard for Visualizing Degradation

Western blotting provides a direct, semi-quantitative visualization of the target protein's disappearance.[1][3] It is the foundational assay for confirming a PROTAC's primary function.

WB_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Signal Detection (ECL & Imager) F->G H 8. Data Analysis (Normalize to Loading Control) G->H

Caption: Standard workflow for Western Blot analysis of PROTAC efficacy.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HeLa, MM.1S) in 6-well plates and allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).[14]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.[14]

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).[13][14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[14]

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the corresponding loading control band to determine the percentage of remaining protein relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]

  • Trustworthiness Insight: The inclusion of a loading control is non-negotiable. It validates that any observed decrease in the target protein is due to degradation and not a pipetting or loading error.

Cell Viability Assays: Quantifying Functional Consequences

Demonstrating target degradation is the first step; the second is to show it leads to a desired biological outcome, such as inhibiting cancer cell proliferation.

The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[15][16][17]

  • Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere or stabilize for 24 hours.[18]

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine). Incubate for a period relevant to the biological question (e.g., 72 hours).[15]

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[16][18]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[16][18] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][18] Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[16][18]

  • Data Acquisition: Record the luminescence using a plate reader.[18] The signal is directly proportional to the number of viable cells. Data is typically plotted as percent viability versus log[concentration] to determine the IC50 or GI50 value.

  • Expertise Insight: Comparing the degradation DC50 from a Western Blot with the viability IC50 is crucial. A potent degrader (low DC50) that only weakly impacts cell viability (high IC50) may indicate that the target protein is not a critical driver of proliferation in that cell line, or that a threshold of degradation must be surpassed to elicit a functional response.

Conclusion and Future Outlook

The choice of linker is a pivotal decision in PROTAC design. Rigid scaffolds, such as those derived from this compound, offer a compelling strategy to pre-organize a PROTAC into a bioactive conformation, potentially leading to enhanced degradation potency and improved pharmacological properties.[4][7] However, this rigidity can also be a double-edged sword, risking a conformational misfit that hinders ternary complex formation.[4]

Therefore, a direct comparison in robust, well-controlled cell-based assays is essential. By systematically evaluating degradation (Western Blot) and functional outcomes (Cell Viability Assays), researchers can determine if the conformational constraints imposed by linkers like the bicyclo[2.2.2]octane system translate into superior efficacy for their specific target and E3 ligase combination. The future of PROTAC design will likely involve a sophisticated, target-centric approach, where linker rigidity is tuned to optimize the specific protein-protein interactions within the ternary complex.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 1127-13-5), ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Assessment & Pre-Disposal Safety

Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is a solid organic compound that, while stable under recommended storage conditions, presents several hazards that dictate its handling and disposal protocols.[1]

According to the Globally Harmonized System (GHS) classification, this chemical poses the following risks:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Category 2).[1][2]

  • Causes serious eye irritation (Category 2A).[1][2]

  • May cause respiratory irritation (Category 3).[1][2]

These classifications necessitate that this compound be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3] Its complex bicyclic structure and irritant properties make neutralization and drain disposal an unsuitable and non-compliant option.[3]

Hazard StatementGHS ClassificationPrimary Concern for DisposalSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Prevents accidental ingestion during handling.[1]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Requires appropriate gloves and lab coat to prevent contact.[1][2]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Mandates the use of chemical safety goggles.[1][2]
H335: May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)Necessitates handling in a well-ventilated area or fume hood.[1][2]

Personal Protective Equipment (PPE) & Engineering Controls

Based on the hazard assessment, a stringent adherence to PPE and engineering controls is mandatory when handling waste containing this compound.

  • Hand Protection : Wear chemical-impermeable gloves, such as nitrile gloves.[1][3]

  • Eye/Face Protection : Use chemical safety goggles or a face shield that meets OSHA's regulations in 29 CFR 1910.133.[1][3]

  • Body Protection : A lab coat or chemical-resistant apron is required to prevent skin contact.[3]

  • Engineering Controls : Always handle the chemical and its waste within a certified chemical fume hood or in a well-ventilated area to avoid inhaling dust or aerosols.[1][4]

Waste Segregation & Containerization Protocol

Improper segregation of chemical waste is a primary cause of laboratory incidents. This compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1][2] Co-mingling this waste with incompatible materials can lead to hazardous reactions.

Containerization Steps:

  • Select a Compatible Container : Use a clearly labeled, leak-proof container designated for solid hazardous waste.[5] High-density polyethylene (HDPE) containers are a suitable choice. Ensure the container has a secure, tight-fitting lid.[5]

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE ".[5]

  • Content Identification : List all constituents of the waste container by their full chemical name, including "this compound" and any solvents or other chemicals present, with their approximate percentage composition.[5]

  • Secure Storage : Keep the waste container tightly sealed at all times, except when adding waste.[5] Store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

Step-by-Step Disposal Procedures

The following protocols provide clear instructions for managing both routine waste and accidental spills.

Experimental Protocol 1: Routine Laboratory Waste Disposal

This protocol applies to the disposal of small quantities of unused product, contaminated consumables (e.g., weigh boats, gloves, wipes), and reaction residues.

  • Preparation : Don all required PPE as outlined in Section 2 before beginning.

  • Waste Collection : Carefully transfer solid waste into the designated hazardous waste container using a spatula or scoop. If dealing with a solution, it should be collected in a compatible container for liquid hazardous waste.

  • Contaminated Materials : Place any contaminated items, such as gloves, paper towels, or pipette tips, directly into the solid hazardous waste container.

  • Container Sealing : Securely cap the waste container immediately after adding waste.

  • Storage : Return the container to its designated SAA, ensuring it is segregated from incompatible materials.[5]

  • Request for Pickup : Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a hazardous material pickup request to your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[5][6]

Experimental Protocol 2: Accidental Spill Cleanup

In the event of a spill, prompt and safe cleanup is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate personnel to a safe location. Ensure the area is well-ventilated; if working in a fume hood, keep it running.[1][4]

  • Don PPE : Before re-entering the area, don full PPE, including respiratory protection (e.g., an N95 or P95 respirator for dust) if the spill generates airborne particles.[4]

  • Containment : Prevent the spill from spreading or entering drains.[4]

  • Cleanup :

    • For a solid spill , carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.[4][7]

    • For a solution spill , cover with a finely-powdered, inert absorbent material such as diatomite or universal binders.[1]

  • Collection : Once absorbed, scoop the material into the hazardous waste container.

  • Decontamination : Decontaminate the spill surface and any equipment used for cleanup by scrubbing with alcohol, followed by soap and water.[1] Collect all decontamination materials as hazardous waste.

  • Disposal : Seal, label, and store the waste container as per the routine disposal protocol. Inform your EHS department of the spill.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical process for the proper management and disposal of this compound waste.

G start Waste Generation (this compound) decision Routine Lab Waste or Accidental Spill? start->decision routine_container Select Compatible, Labeled Container decision->routine_container  Routine Waste spill_ppe Evacuate, Ventilate & Don Full PPE decision->spill_ppe  Spill   routine_add Add Waste & Contaminated Items routine_container->routine_add routine_seal Securely Seal Container routine_add->routine_seal routine_store Store in Designated SAA (Segregated from Incompatibles) routine_seal->routine_store end_contact Contact EHS or Licensed Waste Disposal Contractor for Pickup routine_store->end_contact spill_contain Contain Spill with Inert Absorbent (Avoid Dust Generation) spill_ppe->spill_contain spill_collect Collect Material into Hazardous Waste Container spill_contain->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon spill_decon->routine_seal

Caption: Decision workflow for the disposal of this compound.

Regulatory Context & Professional Disposal

All chemical waste disposal is governed by strict local, state, and national regulations (e.g., EPA in the United States). These regulations are not guidelines but legally enforceable standards. The ultimate disposal of this compound must be conducted by a licensed and certified professional waste disposal company.[3][4] These companies are equipped to handle hazardous materials and will typically dispose of solid organic waste via high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

By following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

A Researcher's Guide to the Safe Handling of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 1127-13-5). The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Understanding the Hazard Profile

This compound is a solid organic compound that presents several health hazards. According to its Safety Data Sheet (SDS), it is classified as:

  • Acutely toxic if swallowed (Category 4) [1]

  • A skin irritant (Category 2) [1]

  • A serious eye irritant (Category 2A) [1]

  • A respiratory tract irritant (Category 3) [1]

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE based on the identified hazards.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Skin Contact Lab Coat: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended. Gloves: For low-volume applications, nitrile gloves are suitable.[2][3] In situations involving larger quantities or a significant risk of splashing, heavy-duty gloves such as butyl rubber or neoprene should be used.[2][4] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Safety Glasses/Goggles: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[5] Face Shield: When handling larger quantities or when there is a risk of dust generation, a face shield should be worn in addition to safety glasses or goggles.[2]
Respiratory Protection Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[6] Respirator: If work cannot be conducted in a fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator is required. For nuisance dust exposures, a P95 or P1 particle respirator may be sufficient. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[7]

Below is a decision-making workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_end Proceed start Handling 4-Hydroxybicyclo [2.2.2]octane-1-carboxylic acid assess_quantity Quantity Handled? start->assess_quantity low_volume_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses assess_quantity->low_volume_ppe Low high_volume_ppe Enhanced PPE: - Chemical Apron - Heavy-Duty Gloves (Butyl/Neoprene) - Goggles & Face Shield assess_quantity->high_volume_ppe High assess_ventilation Adequate Ventilation? fume_hood Work in Fume Hood assess_ventilation->fume_hood Yes respirator Wear NIOSH-approved Respirator assess_ventilation->respirator No low_volume_ppe->assess_ventilation high_volume_ppe->assess_ventilation proceed Proceed with work fume_hood->proceed respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risks.

Preparation:

  • Designated Area: Conduct all work in a designated area, such as a chemical fume hood.

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

Handling:

  • Donning PPE: Put on all required PPE as outlined in the table and workflow above.

  • Dispensing: Carefully weigh and dispense the solid compound, avoiding the generation of dust.

  • Solution Preparation: When preparing solutions, always add the solid to the solvent slowly.

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][8]

Post-Handling:

  • Decontamination: Clean all contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, and finally eye protection).

  • Hand Washing: Wash hands again after removing all PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Aqueous Waste: Unwanted solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedures:

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for specific guidance.

  • Neutralization (for dilute aqueous solutions only): In some jurisdictions, small quantities of simple carboxylic acid solutions may be neutralized to a pH between 6 and 9 and then disposed of down the drain with copious amounts of water.[9] However, given the hazards of this compound, this should only be done with explicit approval from your EHS department.[8]

  • Professional Disposal: For larger quantities or un-neutralized waste, arrange for disposal through a licensed hazardous waste disposal company, as coordinated by your EHS department.

The following diagram outlines the general decision-making process for the disposal of this compound waste.

Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal Disposal Path start Waste Generated assess_type Waste Type? start->assess_type solid_waste Collect in Labeled Hazardous Solid Waste Container assess_type->solid_waste Solid aqueous_waste Collect in Labeled Hazardous Aqueous Waste Container assess_type->aqueous_waste Aqueous assess_quantity Small Quantity of Dilute Aqueous Waste? consult_ehs Consult EHS for Neutralization Protocol assess_quantity->consult_ehs Yes professional_disposal Arrange for Professional Hazardous Waste Disposal assess_quantity->professional_disposal No solid_waste->professional_disposal aqueous_waste->assess_quantity consult_ehs->professional_disposal

Caption: Decision Workflow for the Disposal of this compound Waste.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For a small spill, neutralize with sodium bicarbonate and absorb with an inert material.[2] Place the absorbed material in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.